molecular formula C15H22N2O B158355 Mepivacaine CAS No. 96-88-8

Mepivacaine

カタログ番号: B158355
CAS番号: 96-88-8
分子量: 246.35 g/mol
InChIキー: INWLQCZOYSRPNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mepivacaine is a piperidinecarboxamide in which N-methylpipecolic acid and 2,6-dimethylaniline have combined to form the amide bond. It is used as a local amide-type anaesthetic. It has a role as a local anaesthetic and a drug allergen.
A local anesthetic that is chemically related to bupivacaine but pharmacologically related to lidocaine. It is indicated for infiltration, nerve block, and epidural anesthesia. This compound is effective topically only in large doses and therefore should not be used by this route. (From AMA Drug Evaluations, 1994, p168)
This compound is an Amide Local Anesthetic. The physiologic effect of this compound is by means of Local Anesthesia.
This compound is an amide-type local anesthetic agent. At the injection site, this compound binds to specific voltage-gated sodium ion channels in neuronal cell membranes, which inhibits both sodium influx and membrane depolarization. This leads to a blockage of nerve impulse initiation and conduction and results in a reversible loss of sensation. Compared to other local anesthetics, this agent has a more rapid onset and moderate duration of action.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and has 4 investigational indications.
A local anesthetic that is chemically related to BUPIVACAINE but pharmacologically related to LIDOCAINE. It is indicated for infiltration, nerve block, and epidural anesthesia. This compound is effective topically only in large doses and therefore should not be used by this route. (From AMA Drug Evaluations, 1994, p168)
See also: Phencyclidine (related);  this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWLQCZOYSRPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1722-62-9 (mono-hydrochloride)
Record name Mepivacaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023259
Record name Mepivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.21e-01 g/L
Record name Mepivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

96-88-8
Record name Mepivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepivacaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mepivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6E06QE59J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150.5 °C
Record name Mepivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Mepivacaine's Mechanism of Action on Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine is a potent, amide-type local anesthetic widely employed in clinical practice for regional anesthesia and nerve blocks.[1] Its therapeutic effect, the transient and reversible blockade of nerve impulse propagation, is primarily achieved by targeting voltage-gated sodium channels (NaV).[1][2] These channels are critical membrane proteins responsible for the rapid influx of sodium ions that initiates and propagates action potentials in excitable cells, including neurons.[3] By inhibiting NaV channels, this compound effectively raises the threshold for electrical excitation, leading to a failure to transmit nociceptive signals and resulting in localized anesthesia.[1] This guide provides an in-depth examination of the molecular and biophysical mechanisms underpinning this compound's interaction with NaV channels.

The Modulated Receptor Hypothesis: A State-Dependent Blockade

The interaction between this compound and NaV channels is not static; rather, it is dynamically influenced by the conformational state of the channel. The "modulated receptor hypothesis" posits that local anesthetics exhibit different binding affinities for the resting, open, and inactivated states of the NaV channel.[2][4]

  • Resting State: In quiescent neurons, most NaV channels are in a closed, resting state, ready to be activated. This compound has a relatively low affinity for channels in this conformation.[3]

  • Open and Inactivated States: Upon neuronal depolarization, channels transition to a brief open state, allowing sodium influx, before rapidly entering a non-conducting inactivated state. This compound demonstrates a significantly higher affinity for both the open and, particularly, the inactivated states.[4]

This state-dependent affinity leads to a phenomenon known as use-dependent or phasic block .[3] In rapidly firing neurons, such as those transmitting pain signals, NaV channels spend more time in the open and inactivated states. This provides an increased opportunity for high-affinity binding, causing the anesthetic block to accumulate and become more profound with successive action potentials.[3][5] This characteristic is highly desirable, as it allows for the preferential targeting of hyperactive nerve fibers.[3]

G cluster_states NaV Channel States cluster_bound_states This compound-Bound States Resting Resting (Closed) Open Open Resting->Open Depolarization Resting_Bound Resting-Bound Resting->Resting_Bound This compound (Low Affinity) Inactivated Inactivated (Closed) Open->Inactivated Inactivation Open_Bound Open-Bound Open->Open_Bound This compound (High Affinity) Inactivated->Resting Repolarization (Recovery) Inactivated_Bound Inactivated-Bound Inactivated->Inactivated_Bound This compound (High Affinity) Resting_Bound->Resting Open_Bound->Open Inactivated_Bound->Inactivated

Caption: Modulated Receptor Hypothesis for this compound.

Physicochemical Properties and Channel Access

This compound's effectiveness is intrinsically linked to its chemical structure. As an amine-containing local anesthetic, it exists in equilibrium between a lipid-soluble (lipophilic) uncharged tertiary amine form and a water-soluble charged (protonated) quaternary amine form. The proportion of each is determined by the drug's pKa and the surrounding pH. This duality is crucial for reaching the intracellular binding site on the NaV channel. Two primary pathways have been proposed:

  • Hydrophobic (Lipophilic) Pathway: The uncharged, lipophilic form of this compound can partition into the lipid bilayer of the neuronal membrane. From within the membrane, it is thought to gain access to the binding site through lateral fenestrations (openings) in the side of the channel protein, directly reaching the inner pore. This pathway is less dependent on the channel's activation state and is associated with the tonic block of resting channels.[3]

  • Hydrophilic Pathway: Alternatively, the uncharged base can cross the neuronal membrane into the cytoplasm. Within the slightly more acidic intracellular environment, it re-equilibrates and the charged, protonated form becomes predominant. This charged molecule can then enter the NaV channel's inner pore through the intracellular activation gate, which is only accessible when the channel is in the open state. This pathway is fundamental to the pronounced use-dependent block.[3]

G membrane Extracellular Space Neuronal Membrane (Lipid Bilayer) Intracellular Space (Cytoplasm) channel NaV Channel Mep_Neutral_Ext This compound (Neutral) Mep_Neutral_Int This compound (Neutral) Mep_Neutral_Ext->Mep_Neutral_Int Diffusion across membrane Mep_Charged_Int This compound+ (Charged) Mep_Charged_Int->channel Hydrophilic Pathway (via open gate) Mep_Neutral_Int->channel Hydrophobic Pathway (via fenestrations) Mep_Neutral_Int->Mep_Charged_Int Protonation

Caption: Access Pathways of this compound to the NaV Channel.

Quantitative Analysis of this compound's Inhibitory Action

The potency of a local anesthetic is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to block 50% of the sodium current. This value varies depending on the NaV channel isoform, the channel state being targeted (tonic vs. use-dependent block), and the experimental conditions.

Drug Target Block Type IC50 (µM) Reference
This compound Na+ Channels (Peripheral Nerve)Tonic Block149[6]
This compound K+ Channels (Peripheral Nerve)Tonic Block2305[6]
LidocaineNa+ Channels (Peripheral Nerve)Tonic Block204[6]
LidocaineTTXr Na+ Channels (Inactivated)Phasic Block60[7]
BupivacaineNa+ Channels (Peripheral Nerve)Tonic Block27[6]
BupivacaineNaV1.5 (Cardiac)Phasic Block4.51[8]
Table 1: Comparative IC50 values for this compound and other local anesthetics. TTXr = Tetrodotoxin-resistant.

As shown in the table, this compound is a potent blocker of sodium channels, with a significantly lower affinity for potassium channels, contributing to its specificity.[6] Its potency for tonic block is comparable to that of lidocaine but less than that of more lipophilic agents like bupivacaine.[6]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on key experimental techniques, primarily electrophysiology and molecular biology.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the membrane of a single cell, providing precise data on how this compound affects NaV channel function.

Objective: To determine the IC50 and state-dependence of NaV channel block by this compound.

Methodology:

  • Cell Preparation: A cell line expressing the NaV channel isoform of interest (e.g., HEK-293 cells transfected with NaV1.7 cDNA) or dissociated primary neurons (e.g., dorsal root ganglion neurons) are cultured on coverslips.[5]

  • Solution Preparation:

    • External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2), buffered to pH 7.4 with HEPES. K+ and Ca2+ channel blockers are often included to isolate the sodium current.

    • Internal Solution (Pipette): Contains a high concentration of a non-permeant cation (e.g., CsF or CsCl to block K+ channels) and is buffered to an intracellular pH (e.g., 7.2) with HEPES.

  • Recording: A glass micropipette with a ~1 µm tip, filled with the internal solution, is pressed against a cell. Suction is applied to form a high-resistance "gigaseal." A second pulse of suction ruptures the cell membrane, establishing the "whole-cell" configuration.

  • Voltage Protocol: A voltage-clamp amplifier controls the cell's membrane potential.

    • For Tonic Block: The cell is held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. A brief depolarizing pulse (e.g., to -10 mV) is applied to elicit a current. This is repeated at a low frequency (e.g., 0.1 Hz) before and after applying various concentrations of this compound to the external solution.[3]

    • For Use-Dependent Block: The cell is held at a more physiological resting potential (e.g., -80 mV). A train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied. The progressive decrease in current amplitude during the train indicates use-dependent block.[7]

  • Data Analysis: The peak sodium current amplitude is measured before and after drug application. A concentration-response curve is generated to calculate the IC50 value.

G cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Analysis A Prepare Cells Expressing NaV Channels C Form Gigaseal with Micropipette A->C B Prepare External and Internal Solutions B->C D Establish Whole-Cell Configuration C->D E Apply Voltage-Clamp Protocol (Tonic/Phasic) D->E F Record Baseline Na+ Current E->F G Perfuse this compound (Various Concentrations) F->G H Record Blocked Na+ Current G->H I Measure Peak Current Amplitude H->I J Construct Dose-Response Curve & Calculate IC50 I->J

Caption: Experimental Workflow for Patch-Clamp Analysis.
Protocol: Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues within the NaV channel that constitute the this compound binding site.

Objective: To identify key residues involved in this compound binding by observing how mutations affect blocking potency.

Methodology:

  • Primer Design: Synthetic DNA primers are designed. These primers are complementary to the sequence of the NaV channel gene but contain a specific base pair mismatch that will code for a different amino acid at the desired location (e.g., mutating a key phenylalanine to an alanine).[9][10]

  • Mutagenesis PCR: A polymerase chain reaction (PCR) is performed using a plasmid containing the wild-type NaV channel cDNA as a template. The mutagenic primers are incorporated, creating new plasmids that contain the desired mutation.[10][11]

  • Template Removal: The original, non-mutated parent DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI), leaving only the mutated plasmids.[9]

  • Transformation & Amplification: The mutated plasmids are introduced into competent E. coli bacteria, which then replicate, amplifying the mutated plasmid DNA.

  • Expression: The mutated plasmid DNA is purified and then expressed in a suitable system, such as Xenopus oocytes or a mammalian cell line (e.g., HEK-293).[12]

  • Functional Analysis: Whole-cell patch-clamp electrophysiology (as described above) is performed on the cells expressing the mutant channels. A significant change in this compound's IC50 or a loss of use-dependency for a particular mutant indicates that the mutated residue is a critical part of the drug's binding site or is allosterically linked to it.[13]

Conclusion

The anesthetic action of this compound is a sophisticated process governed by the principles of state-dependent inhibition. Its ability to preferentially block voltage-gated sodium channels in their open and inactivated states makes it a highly effective agent for silencing hyperactive neurons involved in pain transmission. The mechanism involves the drug accessing an intracellular binding site, composed of key amino acid residues, via both hydrophobic and hydrophilic pathways. A quantitative understanding of its potency, derived from electrophysiological experiments, combined with molecular insights from mutagenesis studies, provides a comprehensive picture of its mechanism. This detailed knowledge is fundamental for the rational design of future local anesthetics with improved efficacy and safety profiles.

References

Stereospecificity in Action: A Technical Guide to the Enantiomers of Mepivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepivacaine, a widely utilized local anesthetic of the amide class, is administered clinically as a racemic mixture of its two stereoisomers: R-(-)-mepivacaine and S-(+)-mepivacaine. While chemically similar, these enantiomers exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide elucidates the core distinctions between R-(-)-mepivacaine and S-(+)-mepivacaine, providing a comprehensive overview of their stereospecific properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms to inform future research and drug development endeavors in the field of local anesthesia.

Introduction

The principle of stereoselectivity is a cornerstone of modern pharmacology. In the context of local anesthetics, the spatial arrangement of atoms within a molecule can profoundly influence its interaction with biological targets, leading to variations in efficacy, toxicity, and metabolic fate. This compound, characterized by a chiral center, exists as two non-superimposable mirror images, the R-(-) and S-(+) enantiomers.[1] Understanding the distinct pharmacological profiles of these isomers is crucial for optimizing clinical outcomes and developing safer and more effective local anesthetic agents. This guide provides a detailed examination of the stereospecific differences between R-(-)-mepivacaine and S-(+)-mepivacaine, with a focus on their pharmacokinetics, pharmacodynamics, and toxicological profiles.

Pharmacokinetic Profile: A Tale of Two Enantiomers

Significant stereoselective differences are observed in the absorption, distribution, metabolism, and excretion of this compound enantiomers. These differences are primarily attributed to stereoselective plasma protein binding and metabolic pathways.

Plasma Protein Binding and Distribution

The extent of plasma protein binding significantly influences the free, pharmacologically active concentration of a drug. In the case of this compound, the enantiomers exhibit differential binding to plasma proteins, primarily alpha-1-acid glycoprotein.[2]

  • R-(-)-mepivacaine demonstrates a larger unbound fraction in plasma compared to its S-(+)-counterpart.[3] This higher concentration of free R-(-)-mepivacaine can contribute to a more rapid onset of action but also potentially a higher risk of systemic toxicity.

  • S-(+)-mepivacaine exhibits greater plasma protein binding , resulting in a smaller volume of distribution and a lower unbound fraction.[3][4]

These differences in protein binding directly impact the pharmacokinetic parameters summarized in the table below.

Metabolism and Clearance

The liver is the primary site of this compound metabolism, primarily through N-demethylation, hydroxylation, and glucuronidation.[5][6] The metabolic pathways exhibit stereoselectivity, leading to different clearance rates for the two enantiomers.

  • R-(-)-mepivacaine has a larger total plasma clearance and a shorter terminal half-life compared to S-(+)-mepivacaine.[3] This suggests a more rapid elimination from the body.

  • S-(+)-mepivacaine is cleared more slowly from the plasma, resulting in a longer half-life and a larger area under the plasma concentration-time curve (AUC).[4]

Table 1: Comparative Pharmacokinetic Parameters of R-(-)-mepivacaine and S-(+)-mepivacaine in Humans

Pharmacokinetic ParameterR-(-)-mepivacaineS-(+)-mepivacaineKey ObservationsReference(s)
Unbound Fraction in Plasma 35.6% ± 4.5%25.1% ± 4.6%R-(-)-mepivacaine has a significantly larger unbound fraction.[3]
Total Plasma Clearance (CL) 0.79 ± 0.12 L/min0.35 ± 0.06 L/minR-(-)-mepivacaine is cleared from plasma more than twice as fast.[3]
Volume of Distribution at Steady State (Vss) 103 ± 14 L57 ± 7 LThe larger Vss for R-(-)-mepivacaine reflects its lower protein binding.[3]
Terminal Half-life (t1/2) 113 ± 17 min123 ± 20 minS-(+)-mepivacaine has a slightly longer elimination half-life.[3]
Mean Residence Time (MRT) 131 ± 15 min165 ± 24 minThe longer MRT for S-(+)-mepivacaine indicates its slower elimination.[3]
Maximal Plasma Concentration (Cmax) after Racemic Mixture Administration 1.54 ± 0.34 µg/mL2.34 ± 0.51 µg/mLThe Cmax of the S-(-) isomer was higher.[4]

Pharmacodynamic Differences: Interaction with the Molecular Target

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the generation and propagation of action potentials.[5][7][8][9] While both enantiomers of this compound exhibit this activity, subtle stereospecific interactions with the sodium channel can influence their potency and duration of action.

Sodium Channel Blockade

This compound binds to a specific receptor site on the alpha subunit of the voltage-gated sodium channel, stabilizing the channel in its inactivated state and thereby preventing sodium influx.[10] Some studies suggest that the R-(+) enantiomers of local anesthetics are generally more potent in blocking sodium channels than the S-(-) enantiomers.[4] However, for this compound, the in-vitro nerve-blocking effects of the two isomers have been found to be similar.[11]

Vasoconstrictive Properties

Unlike many other local anesthetics that cause vasodilation, this compound can exhibit vasoconstrictive properties at clinical concentrations.[12] This effect is thought to be mediated by an increase in intracellular calcium concentration in vascular smooth muscle cells. The vasoconstriction induced by this compound is attenuated by the endothelial nitric oxide-cyclic guanosine monophosphate pathway.[12] While direct comparative studies on the vasoconstrictive potency of the individual enantiomers are limited, differences in their interaction with calcium channels or signaling pathways could contribute to stereospecific vascular effects.

Figure 1: Mechanism of Action of this compound Enantiomers.

Toxicological Profile: A Key Differentiator

The stereoselective differences in pharmacokinetics and pharmacodynamics translate into distinct toxicological profiles for the R-(-) and S-(+) enantiomers of this compound. Systemic toxicity from local anesthetics primarily affects the central nervous system (CNS) and the cardiovascular system.[13][14][15][16][17]

Central Nervous System (CNS) Toxicity

After slow intravenous injections or subcutaneous injections, the S-(+)-isomer of this compound has been shown to be less toxic than the R-(-)-isomer.[11] This difference may be partly explained by a greater uptake of S-(+)-mepivacaine by the lungs, reducing the concentration of the drug that reaches the brain.[11]

Cardiotoxicity

While this compound is generally considered to have a lower cardiotoxic potential than more lipophilic agents like bupivacaine, stereoselective differences in cardiotoxicity have been observed for other local anesthetics, with the R-(+) enantiomer often being more cardiotoxic.[14] For this compound, after rapid intravenous injections, no significant difference in toxicity between the two enantiomers was observed.[11]

Table 2: Summary of Stereospecific Toxicological Differences

Toxicity ProfileR-(-)-mepivacaineS-(+)-mepivacaineKey ObservationsReference(s)
Toxicity after slow IV or subcutaneous injection More toxicLess toxicS-(+)-mepivacaine shows a better safety profile with slower administration routes.[11]
Toxicity after rapid IV injection No significant differenceNo significant differenceThe route of administration influences the observed stereoselective toxicity.[11]

Experimental Protocols

The following sections outline the general methodologies employed in the studies cited in this guide. For detailed, step-by-step protocols, readers are encouraged to consult the original research articles.

Stereoselective HPLC Analysis of this compound Enantiomers in Plasma

This method is used to quantify the plasma concentrations of R-(-)- and S-(+)-mepivacaine.

  • Sample Preparation: Plasma samples are subjected to liquid-liquid extraction using an organic solvent (e.g., diethyl ether). The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., alpha 1-acid glycoprotein column).

  • Detection: The separated enantiomers are detected using an ultraviolet (UV) detector at a specific wavelength (e.g., 210 nm).

  • Quantification: The concentration of each enantiomer is determined by comparing its peak area to a standard curve generated with known concentrations of the pure enantiomers.

HPLC_Workflow start Plasma Sample extraction Liquid-Liquid Extraction start->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection HPLC Injection reconstitution->injection separation Chiral Column Separation injection->separation detection UV Detection separation->detection quantification Quantification detection->quantification

Figure 2: Workflow for Stereoselective HPLC Analysis.
Determination of Unbound Fraction by Equilibrium Dialysis

This technique is used to measure the extent of plasma protein binding.

  • Apparatus Setup: A dialysis cell is divided into two chambers by a semipermeable membrane that allows the passage of small molecules (like this compound) but not large proteins.

  • Sample Loading: One chamber is filled with a plasma sample containing the this compound enantiomers, and the other chamber is filled with a protein-free buffer solution.

  • Equilibration: The dialysis cell is incubated at a physiological temperature (e.g., 37°C) with gentle agitation until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Analysis: The concentration of each this compound enantiomer in both the plasma and buffer chambers is determined using a validated analytical method, such as stereoselective HPLC.

  • Calculation: The unbound fraction is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.

In Vivo Assessment of Local Anesthetic Efficacy (Sciatic Nerve Block Model)

This animal model is used to evaluate the onset, duration, and potency of the local anesthetic effects of the this compound enantiomers.

  • Animal Preparation: An appropriate animal model (e.g., rats) is anesthetized.

  • Nerve Block Procedure: A solution of the this compound enantiomer (or racemic mixture) is injected in close proximity to the sciatic nerve.

  • Assessment of Sensory Blockade: The response to a noxious stimulus (e.g., pinprick or thermal stimulus) in the dermatome supplied by the sciatic nerve is assessed at regular intervals. The absence of a withdrawal reflex indicates a successful sensory block.

  • Assessment of Motor Blockade: Motor function is evaluated by observing the animal's ability to perform specific movements (e.g., toe spreading) or by measuring muscle strength.

  • Data Analysis: The onset time (time to complete blockade) and duration of the sensory and motor blocks are recorded and compared between the different enantiomeric formulations.

Conclusion

The enantiomers of this compound, R-(-)-mepivacaine and S-(+)-mepivacaine, exhibit clinically significant stereospecific differences in their pharmacokinetic and toxicological profiles. S-(+)-mepivacaine is characterized by greater plasma protein binding, a smaller volume of distribution, and slower clearance, leading to a longer duration of action and lower systemic toxicity, particularly with slower administration routes. In contrast, R-(-)-mepivacaine has a larger unbound fraction and is cleared more rapidly. While their in-vitro nerve-blocking potencies appear similar, the differences in their in-vivo disposition have important implications for their clinical use. A thorough understanding of these stereospecific properties is paramount for the rational design of future local anesthetic drugs with improved therapeutic indices. Further research focusing on the specific interactions of each enantiomer with various ion channels and signaling pathways will continue to refine our knowledge and guide the development of safer and more effective pain management strategies.

References

In-Vitro Effects of Mepivacaine on Neuronal Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro effects of mepivacaine on neuronal cell cultures. This compound, an intermediate-acting amide local anesthetic, is widely used in clinical practice. Understanding its potential neurotoxic effects at the cellular level is crucial for ensuring patient safety and for the development of safer neuraxial anesthesia techniques. This document summarizes key quantitative data on this compound's impact on neuronal cell viability, apoptosis, and neurite integrity. Detailed experimental protocols for assessing these parameters are provided, along with visualizations of the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating local anesthetic neurotoxicity and for professionals involved in the development of novel therapeutic agents.

Quantitative Data Summary

The neurotoxic potential of this compound has been evaluated in various in-vitro models, with outcomes measured by cell viability, apoptosis induction, and effects on neuronal morphology. The following tables summarize the key quantitative findings from multiple studies.

Table 1: this compound's Effect on Neuronal Cell Viability and Apoptosis

Cell LineAssayConcentrationExposure TimeObservationReference
SH-SY5Y (Human Neuroblastoma)MTT AssayLD5024 hoursPrilocaine = this compound = Ropivacaine[1]
SH-SY5Y (Human Neuroblastoma)Annexin V/7-AADVarious24 hoursConcentration-dependent increase in early and late apoptosis/necrosis.[1]

Table 2: Comparative Neurotoxicity of this compound and Other Local Anesthetics

Neuronal ModelAssayLocal AnestheticIC50 / Median ConcentrationObservationReference
Chick Embryo Dorsal Root Ganglion NeuronsGrowth Cone CollapseThis compound10-1.6 MThis compound was less potent in inducing growth cone collapse compared to lidocaine, bupivacaine, and ropivacaine.[2][2]
Lymnaea stagnalis Cultured NeuronsMorphological ChangesThis compound5 x 10-4 MThis compound and procaine showed the least neurotoxicity.[3][4][3][4]
Lymnaea stagnalis Cultured NeuronsMorphological ChangesLidocaine1 x 10-4 MLidocaine was more toxic than this compound.[3][4][3][4]
Lymnaea stagnalis Cultured NeuronsMorphological ChangesBupivacaine2 x 10-4 MBupivacaine was more toxic than this compound.[3][4][3][4]
Lymnaea stagnalis Cultured NeuronsMorphological ChangesRopivacaine2 x 10-4 MRopivacaine was more toxic than this compound.[3][4][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in-vitro effects of this compound on neuronal cell cultures.

Neuronal Cell Culture

Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are commonly used. For primary cultures, dorsal root ganglia (DRG) from chick embryos or hippocampal neurons from embryonic rats are frequently utilized.[2][5]

  • Coating of Culture Vessels: Culture plates or coverslips are coated with substrates like poly-L-ornithine or poly-D-lysine followed by laminin to promote neuronal adhesion and growth.

  • Cell Seeding: Neurons are seeded at an appropriate density (e.g., 5,000-10,000 cells/well in a 96-well plate for viability assays).

  • Culture Medium: A suitable neurobasal medium supplemented with factors like B27, GlutaMAX, and nerve growth factor (NGF) is used.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Expose cells to a range of this compound concentrations for a defined period (e.g., 24 hours). Include untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Assessment of Apoptosis (Annexin V/7-AAD Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat neuronal cells with this compound in a multi-well plate.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD). Incubate in the dark at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD is a fluorescent DNA intercalator that is excluded by viable cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

Growth Cone Collapse Assay

This assay quantitatively assesses the neurotoxic effect of substances on the morphology of developing neurons.[2][5]

  • Neuronal Culture: Culture primary neurons (e.g., chick DRG neurons) on coated coverslips until they develop prominent growth cones.

  • This compound Exposure: Treat the neurons with different concentrations of this compound for a short duration (e.g., 15-60 minutes).

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain with a fluorescent marker for F-actin (e.g., phalloidin) to visualize the growth cone structure.

  • Microscopy and Analysis: Observe the growth cones under a fluorescence microscope. A collapsed growth cone is identified by the loss of lamellipodia and filopodia, resulting in a rounded or retracted appearance. The percentage of collapsed growth cones is quantified for each treatment group.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Fluorescent calcium indicators like Fura-2 are used to measure changes in intracellular calcium concentrations.

  • Cell Loading: Incubate neuronal cells with a cell-permeant form of the calcium indicator (e.g., Fura-2 AM). The ester groups are cleaved by intracellular esterases, trapping the indicator inside the cells.

  • This compound Application: Mount the coverslip with the loaded cells onto a perfusion chamber on a fluorescence microscope. Perfuse the cells with a buffer containing this compound.

  • Fluorescence Imaging: Excite the Fura-2 at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Lipophilic cationic fluorescent dyes like JC-1 or Rhodamine 123 are used to assess the mitochondrial membrane potential.

  • Cell Staining: Incubate neuronal cells with the fluorescent dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains as monomers and fluoresces green.

  • This compound Treatment: Expose the stained cells to this compound.

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates depolarization of the mitochondrial membrane, a hallmark of early apoptosis.

Signaling Pathways and Mechanisms of Action

The neurotoxicity of local anesthetics, including this compound, is thought to be mediated by several intracellular signaling pathways. While the precise mechanisms for this compound are still under full investigation, studies on various local anesthetics point towards the involvement of mitochondrial dysfunction, oxidative stress, and the activation of apoptotic cascades.[6]

Intrinsic Apoptosis Pathway

Local anesthetics can induce apoptosis through the mitochondrial-mediated intrinsic pathway. This involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, ultimately leading to programmed cell death.

Intrinsic_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Depolarization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: this compound-induced intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway. Inhibition of this pathway by local anesthetics can lead to a decrease in cell survival and an increase in apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activation Anti_apoptotic_proteins Anti-apoptotic proteins (e.g., Bcl-2) Akt->Anti_apoptotic_proteins Activation Pro_apoptotic_proteins Pro-apoptotic proteins (e.g., Bad) Akt->Pro_apoptotic_proteins Inhibition Cell_Survival Cell_Survival Anti_apoptotic_proteins->Cell_Survival Pro_apoptotic_proteins->Cell_Survival

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of kinases, including p38 MAPK, JNK, and ERK, are involved in regulating cellular processes like proliferation, differentiation, and apoptosis. The activation of pro-apoptotic MAPKs (p38 and JNK) by local anesthetics can contribute to neuronal cell death.

MAPK_Pathways This compound This compound p38_JNK p38 / JNK This compound->p38_JNK Activation ERK ERK This compound->ERK Modulation Apoptosis Apoptosis p38_JNK->Apoptosis Cell_Survival Cell_Survival ERK->Cell_Survival

Caption: Modulation of MAPK signaling pathways by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in-vitro effects of this compound on neuronal cell cultures.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (Primary or Cell Line) Incubation Incubation with this compound Cell_Culture->Incubation Mepivacaine_Prep This compound Preparation (Serial Dilutions) Mepivacaine_Prep->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V / Caspase) Incubation->Apoptosis Morphology Morphology (Growth Cone Collapse) Incubation->Morphology Function Cellular Function ([Ca²⁺]i, ΔΨm) Incubation->Function Data_Analysis Quantitative Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Morphology->Data_Analysis Function->Data_Analysis

Caption: General workflow for in-vitro neurotoxicity studies of this compound.

Conclusion

The in-vitro data indicate that this compound exhibits a concentration-dependent neurotoxic effect on neuronal cell cultures, leading to decreased cell viability, induction of apoptosis, and alterations in neuronal morphology. Compared to other local anesthetics, this compound generally demonstrates a lower neurotoxic potential than more lipid-soluble agents like bupivacaine. The underlying mechanisms likely involve the disruption of mitochondrial function and the modulation of key signaling pathways such as the intrinsic apoptosis pathway, PI3K/Akt, and MAPK pathways. The experimental protocols and data presented in this guide provide a solid foundation for further research into the neurotoxic profile of this compound and the development of strategies to mitigate potential neuronal damage in clinical settings.

References

An In-Depth Technical Guide to the History and Original Synthesis of Mepivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, original synthesis, and core physicochemical and pharmacological properties of mepivacaine, an amide-type local anesthetic. Developed as a safer alternative to existing local anesthetics, this compound quickly established itself as a valuable agent in clinical practice. This document details the original synthetic pathway, presents key quantitative data in a structured format, and outlines the fundamental mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals involved in the development and study of local anesthetics.

Introduction and Historical Context

The quest for safer and more effective local anesthetics has been a continuous endeavor in medicinal chemistry. Following the introduction of lidocaine, the first amide-type local anesthetic, researchers sought to develop analogues with improved clinical profiles. This compound emerged from this pursuit, offering a unique combination of rapid onset and intermediate duration of action.

This compound, chemically known as (RS)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, was first synthesized in 1956 by Bo Thuresson af Ekenstam and his colleagues at the Swedish pharmaceutical company Bofors Nobelkrut.[1] It became available in the United States in the 1960s and has since been widely used in both medical and dental procedures.[1] this compound's development was a significant step in the evolution of local anesthetics, providing clinicians with an alternative to lidocaine with a slightly different pharmacological profile, including a less pronounced vasodilatory effect.[2]

Physicochemical Properties

This compound is typically used as its hydrochloride salt to enhance its solubility and stability in aqueous solutions for injection.[3] The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.

PropertyThis compound BaseThis compound HydrochlorideSource(s)
Molecular Formula C₁₅H₂₂N₂OC₁₅H₂₃ClN₂O[3][4]
Molecular Weight 246.35 g/mol 282.81 g/mol [3][4]
Appearance White, crystalline, odorless powderWhite or buff-colored crystalline solid[5]
Melting Point Not specifiedNot specified
pKa 7.6 - 7.8Not applicable
Solubility Slightly soluble in waterFreely soluble in water[5]
pH of Solution Not applicable4.5 to 6.8[6]

Original Synthesis of this compound

The original synthesis of this compound, as described in the patent literature by its inventors, involves a multi-step process. The core of this synthesis is the formation of an amide bond between 2,6-dimethylaniline (2,6-xylidine) and a derivative of N-methylpipecolic acid.[7]

Synthetic Pathway Overview

The following diagram illustrates the logical workflow of the original synthetic approach.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2_6_xylidine 2,6-Dimethylaniline step1 Amidation 2_6_xylidine->step1 diethylmalonate Diethyl Malonate diethylmalonate->step1 step2 Nitrosation step1->step2 step3 Reduction step2->step3 step4 Cyclization step3->step4 step5 N-Alkylation step4->step5 This compound This compound step5->this compound

Caption: Logical workflow of the original this compound synthesis.
Detailed Experimental Protocol

The following protocol is an interpretation of the procedures outlined in the original patent literature and represents the likely steps for the synthesis of this compound.[7]

Step 1: Synthesis of Malonic Acid Mono-2,6-xylidide

  • Heat 121 parts by weight of 2,6-xylidine with 400 parts of diethyl malonate at 160°C for 1 hour.

  • Allow the ethanol formed during the reaction to distill off.

  • Cool the reaction mixture to 80°C and add 500 parts of alcohol.

  • After cooling, the di-xylidide by-product is removed by suction filtration.

  • Pour the alcoholic solution containing the malonic ester mono-xylidide into 2,000 parts of water.

  • The mono-xylidide precipitates and is collected by filtration, washed with water, and recrystallized from diluted alcohol.

Step 2: Nitrosation

  • Dissolve the dried mono-xylidide from Step 1 in a suitable solvent.

  • Treat the solution with a nitrosating agent (e.g., nitrous acid) to form the nitroso malonic acid compound.

Step 3: Reduction

  • Reduce the nitroso malonic acid compound from Step 2 to form the corresponding amino-malonic ester arylamide. This can be achieved using a suitable reducing agent.

Step 4: Cyclization and Decarboxylation

  • React the amino-malonic ester arylamide from Step 3 with a polymethylene dihalogenide (e.g., 1,4-dibromobutane for the piperidine ring).

  • Treat the resulting amino, bromo-alkyl malonic ester arylamide with a mineral acid to effect decarboxylation and ring closure, forming the piperidine-2-carboxylic acid-2,6-xylidide (pipecolyl xylidide).

Step 5: N-Alkylation

  • Heat the pipecolyl xylidide obtained in Step 4 with a methylating agent (e.g., dimethyl sulfate) on a water bath for several hours.

  • Dissolve the reaction mixture in water and treat with activated carbon at a pH of 5.5.

  • Precipitate the this compound base from the aqueous solution by adding sodium hydroxide.

  • Collect the crystalline product by filtration and wash with water.

  • The resulting N-methyl-pipecolyl-2,6-xylidide is this compound base, which can be further reacted with hydrochloric acid to form the hydrochloride salt.

Mechanism of Action

This compound, like other local anesthetics of the amide class, exerts its therapeutic effect by blocking nerve impulse conduction.[8] The primary molecular target is the voltage-gated sodium channel in the neuronal cell membrane.[9]

Signaling Pathway

The mechanism of action can be visualized as a signaling pathway that disrupts the normal process of nerve impulse transmission.

G nerve_impulse Nerve Impulse (Action Potential) na_channel_open Voltage-gated Na+ channels open nerve_impulse->na_channel_open na_influx Na+ influx na_channel_open->na_influx depolarization Depolarization na_influx->depolarization impulse_propagation Propagation of Action Potential depolarization->impulse_propagation pain_sensation Pain Sensation impulse_propagation->pain_sensation This compound This compound na_channel_block Blocks Na+ channels from inside the neuron This compound->na_channel_block na_channel_block->na_influx Inhibits

Caption: Mechanism of action of this compound on nerve impulse transmission.

By binding to the intracellular portion of the voltage-gated sodium channels, this compound stabilizes the channels in their inactive state.[10] This prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the propagation of the action potential.[8][9] The result is a reversible blockade of nerve conduction and a localized loss of sensation.

Pharmacological Profile

The pharmacological properties of this compound determine its clinical utility. Key parameters related to its potency and toxicity are summarized below.

ParameterValueSource(s)
Onset of Action 3 to 20 minutes (route dependent)[10]
Duration of Action 2 to 2.5 hours (route dependent)[10]
Protein Binding 60% to 85%
Metabolism Primarily hepatic (N-demethylation, hydroxylation)[10]
Elimination Half-life 1.9 to 3.2 hours (adults)[10]
Toxicity (LD₅₀, mice, IV) 33 mg/kg (3% solution)[5]
Toxicity (LD₅₀, mice, SC) 258 mg/kg (3% solution)[5]
Relative Neurotoxicity Lower than lidocaine, bupivacaine, and tetracaine[11]

This compound has a similar anesthetic potency to lidocaine.[2] However, its milder vasodilating properties can result in a longer duration of action when used without a vasoconstrictor.[2]

Conclusion

This compound represents a significant milestone in the development of local anesthetics. Its original synthesis by af Ekenstam and colleagues provided a valuable therapeutic agent that continues to be widely used in clinical practice. This technical guide has provided a detailed overview of the historical context, the original synthetic pathway, and the core physicochemical and pharmacological properties of this compound. This information serves as a robust resource for researchers and professionals in the field of drug development and anesthetic science.

References

Mepivacaine's Effects on Intracellular Calcium Concentration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine, an amide-type local anesthetic, exerts its primary pharmacological effect by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse conduction. However, its influence extends beyond sodium channel modulation, significantly impacting intracellular calcium ([Ca²⁺]i) homeostasis. This alteration of [Ca²⁺]i is a key factor in both its therapeutic effects, such as vasoconstriction which prolongs its anesthetic action, and its potential side effects. This technical guide provides an in-depth analysis of the mechanisms by which this compound alters intracellular calcium concentrations, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanisms of this compound-Induced [Ca²⁺]i Elevation

This compound elevates intracellular calcium primarily through two synergistic mechanisms: promoting calcium influx from the extracellular space and inducing calcium release from intracellular stores. The contribution of each mechanism can vary depending on the cell type and experimental conditions.

Calcium Influx from the Extracellular Space

The predominant mechanism for this compound-induced increase in [Ca²⁺]i is the influx of calcium from the extracellular environment. This is primarily mediated by the activation of Voltage-Operated Calcium Channels (VOCCs).

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound VOCC Voltage-Operated Calcium Channel (VOCC) This compound->VOCC Activates Membrane Plasma Membrane Ca_int Intracellular Ca²⁺ (Increased) Ca_ext Extracellular Ca²⁺ Ca_ext->VOCC Influx Contraction Vasoconstriction Ca_int->Contraction Leads to

Caption: this compound-induced activation of VOCCs leading to calcium influx.

Calcium Release from Intracellular Stores

This compound also triggers the release of calcium from the sarcoplasmic/endoplasmic reticulum, albeit to a lesser extent than calcium influx. This process is primarily mediated by the activation of Inositol 1,4,5-trisphosphate (IP₃) receptors.

G cluster_SR SR Lumen cluster_cytosol Cytosol This compound This compound IP3R IP₃ Receptor This compound->IP3R Activates SR Sarcoplasmic Reticulum (SR) Ca_int Intracellular Ca²⁺ (Increased) Ca_SR Ca²⁺ Store Ca_SR->IP3R Release Contraction Vasoconstriction Ca_int->Contraction Leads to

Caption: this compound-induced calcium release from the SR via IP₃ receptors.

Quantitative Data on this compound's Effects on [Ca²⁺]i

The following tables summarize the quantitative data from key studies on the effects of this compound on intracellular calcium concentration in rat aortic smooth muscle.

Table 1: Dose-Dependent Effect of this compound on Intracellular Calcium Concentration in Rat Aorta
This compound Concentration (M)% of Maximum [Ca²⁺]i Evoked by 60 mM KCl (Mean ± SD)
3 x 10⁻⁵Baseline
1 x 10⁻⁴Increased
3 x 10⁻⁴Significantly Increased (P < 0.001 vs 3 x 10⁻⁵ M)
1 x 10⁻³Peak Increase (P < 0.001 vs 3 x 10⁻⁵ M)
3 x 10⁻³Sustained Increase (P < 0.001 vs 3 x 10⁻⁵ M)

Data derived from studies on isolated rat aorta without endothelium. The ratio of F340 to F380 from fura-2 loaded aortic strips was used as a measure of [Ca²⁺]i.[1][2]

Table 2: Effect of Inhibitors on this compound-Induced [Ca²⁺]i Increase in Rat Aorta
InhibitorConcentration (M)This compound Concentration (M)% Inhibition of this compound-Induced [Ca²⁺]i Increase
Nifedipine (VOCC inhibitor)10⁻⁸, 10⁻⁷3 x 10⁻⁴ to 3 x 10⁻³Attenuated (P < 0.01 vs control)
Verapamil (VOCC inhibitor)10⁻⁷, 10⁻⁶3 x 10⁻⁴ to 3 x 10⁻³Attenuated (P < 0.01 vs control)
2-APB (IP₃ receptor blocker)10⁻⁵, 5 x 10⁻⁵3 x 10⁻⁴ to 3 x 10⁻³Attenuated (P < 0.001 vs control)
Gadolinium (Gd³⁺) (SOCC blocker)10⁻⁶, 5 x 10⁻⁶3 x 10⁻⁴ to 3 x 10⁻³No significant effect
Low Extracellular Ca²⁺ (1 mM)-10⁻³ and 3 x 10⁻³Attenuated (P < 0.001 vs control)
Calcium-free Solution-3 x 10⁻⁴ to 3 x 10⁻³Strongly inhibited (P < 0.001 vs control)

This table summarizes the inhibitory effects of various channel blockers on the this compound-induced increase in intracellular calcium.[1][2]

This compound's Effects on [Ca²⁺]i in Neuronal Cells

In neuronal cells, this compound has been shown to inhibit depolarization-evoked calcium transients. This effect is thought to contribute to its anesthetic and potential neurotoxic properties.

Table 3: Inhibitory Effect of this compound on KCl- and Carbachol-Evoked [Ca²⁺]i Transients in SH-SY5Y Neuroblastoma Cells
Local AnestheticIC₅₀ for KCl-evoked [Ca²⁺]i transient inhibition (mM)IC₅₀ for Carbachol-evoked [Ca²⁺]i transient inhibition (mM)
This compound> 2.3~1.5
Lidocaine~2.3~1.2
Ropivacaine~1.0~0.5
Bupivacaine~0.5~0.2

This data indicates that this compound is less potent in inhibiting evoked calcium transients in neuronal cells compared to other local anesthetics like bupivacaine.[3]

The mechanisms in neurons are complex and may involve:

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Similar to its action in smooth muscle, this compound can directly inhibit neuronal VGCCs.

  • Modulation of Ryanodine Receptors (RyRs): While direct evidence for this compound is limited, other local anesthetics have been shown to modulate RyR-mediated calcium release from the endoplasmic reticulum in neurons.

  • Interaction with TRP Channels: Local anesthetics can activate and sensitize Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, which are permeable to calcium and expressed in sensory neurons. This could contribute to both the analgesic and, at higher concentrations, neurotoxic effects.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM in Aortic Smooth Muscle

This protocol outlines the methodology used in the key cited studies to measure [Ca²⁺]i changes in response to this compound in rat aortic smooth muscle.

G Aorta 1. Isolate Rat Thoracic Aorta Strips 2. Prepare Aortic Muscle Strips Aorta->Strips Fura2 3. Load with Fura-2 AM Strips->Fura2 Mount 4. Mount in Organ Bath Fura2->Mount Excite 5. Excite at 340/380 nm Mount->Excite Emission 6. Measure Emission at 510 nm Excite->Emission Ratio 7. Calculate F340/F380 Ratio Emission->Ratio Analysis 8. Data Analysis Ratio->Analysis

References

A Technical Guide to the Long-Term Effects of Mepivacaine Exposure on Neural Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepivacaine is an intermediate-acting amide local anesthetic widely utilized for regional anesthesia and nerve blocks.[1] While generally considered safe, concerns regarding the potential for local anesthetic-induced neurotoxicity persist, particularly with prolonged or high-concentration exposure. This technical guide provides an in-depth analysis of the long-term effects of this compound on neural tissue, synthesizing findings from key in vitro and in vivo studies. It details the cellular and molecular mechanisms of neurotoxicity, presents comparative quantitative data, outlines common experimental protocols, and visualizes the critical signaling pathways involved. The evidence indicates that this compound can induce neural cell death through apoptosis and necrosis, driven primarily by mitochondrial dysfunction, oxidative stress, and the modulation of crucial cell survival and death signaling pathways.

Mechanisms of this compound-Induced Neurotoxicity

The neurotoxic effects of this compound, like other local anesthetics, are dose- and time-dependent.[2][3] The primary mechanisms involve the disruption of fundamental cellular processes, leading to morphological changes, functional impairment, and ultimately, cell death.

Induction of Apoptosis and Necrosis

Exposure to clinically relevant concentrations of this compound can trigger programmed cell death, or apoptosis, in neuronal cells.[4] Studies on neuroblastoma cell lines demonstrate that at lower concentrations, this compound induces early apoptotic events, while higher concentrations tend to cause late apoptosis and necrosis.[4] This process is mediated by the activation of the intrinsic caspase pathway.[2][5] Key executioner enzymes, caspase-3 and caspase-7, are activated upon this compound exposure, playing a critical role in the apoptotic cascade.[5] Morphological studies confirm these findings, showing that local anesthetics can cause neurite degeneration and the collapse of neuronal growth cones, which are essential for neural development and repair.[6][7]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are a primary target of local anesthetic toxicity.[8][9] this compound exposure can lead to a disruption of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and a subsequent decrease in ATP production.[2][10] This mitochondrial dysfunction is a critical event that leads to two major downstream consequences:

  • Release of Cytochrome c: The compromised mitochondrial membrane releases pro-apoptotic factors like cytochrome c into the cytoplasm, which directly activates the caspase cascade.[2]

  • Generation of Reactive Oxygen Species (ROS): Impaired mitochondrial respiration leads to an overproduction of ROS, inducing a state of oxidative stress.[11][12] This oxidative stress causes further damage to cellular components, including DNA, lipids, and proteins, exacerbating the neurotoxic injury.[13][14]

Modulation of Key Signaling Pathways

The neurotoxic effects of this compound are regulated by a complex interplay of intracellular signaling pathways. In vitro models have identified several key pathways that are consistently implicated in local anesthetic-induced neurotoxicity.[2][15]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are stress-activated kinases that are often involved in apoptotic signaling.[3][16] Exposure to local anesthetics, including this compound, has been shown to activate these pathways, contributing to neuronal cell death.[3][17]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that protects against apoptosis.[16][18] Local anesthetics can inhibit this pathway, thereby removing its protective effects and sensitizing the neuron to apoptotic stimuli.[2][15][16] Conversely, agents that enhance Akt activation have been shown to attenuate the neurotoxicity of local anesthetics.[15]

The interplay between these pathways determines the ultimate fate of the neuron upon exposure to this compound.

cluster_0 This compound Exposure cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Final Outcome This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria PI3K_Akt PI3K/Akt Pathway (Survival) This compound->PI3K_Akt Inhibits MAPK MAPK Pathways (p38, JNK) This compound->MAPK Activates ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase ↑ Caspase Activation Mitochondria->Caspase Cytochrome c Release PI3K_Akt->Caspase Inhibits MAPK->Caspase Apoptosis Neuronal Apoptosis & Necrosis ROS->Apoptosis Oxidative Damage Caspase->Apoptosis

Caption: this compound-induced neurotoxicity signaling cascade.

Quantitative Analysis of Neurotoxicity

The neurotoxic potential of this compound has been quantified in various experimental models. The half-maximal inhibitory/lethal concentration (IC50/LD50) is a key metric for comparing the potency of different local anesthetics.

Table 1: Comparative Cytotoxicity (IC50/LD50) of this compound and Other Local Anesthetics

Local AnestheticCell/Model SystemEndpointExposure TimeIC50 / LD50 ValueReference
This compound Chick DRG NeuronsGrowth Cone Collapse15 min~10-1.6 M (~25 mM)[6]
This compound Human Neuroblastoma (SH-SY5Y)Cell Death20 min4.84 ± 1.28 mM[19]
This compound Human Neuroblastoma (SHEP)Cell Death24 hoursLD50 comparable to prilocaine & ropivacaine[4]
LidocaineChick DRG NeuronsGrowth Cone Collapse15 min~10-2.8 M (~1.6 mM)[6]
LidocaineHuman Neuroblastoma (SH-SY5Y)Cell Death20 min3.35 ± 0.33 mM[19]
BupivacaineChick DRG NeuronsGrowth Cone Collapse15 min~10-2.6 M (~2.5 mM)[6]
BupivacaineHuman Neuroblastoma (SH-SY5Y)Cell Death20 min0.95 ± 0.08 mM[19]
RopivacaineChick DRG NeuronsGrowth Cone Collapse15 min~10-2.5 M (~3.2 mM)[6]
RopivacaineHuman Neuroblastoma (SH-SY5Y)Cell Death20 min13.43 ± 0.61 mM[19]
ProcaineHuman Neuroblastoma (SH-SY5Y)Cell Death10 minPotency ≤ this compound[5]

Note: Direct comparison between studies should be made with caution due to differences in cell types, endpoints, and experimental conditions.

The data consistently place this compound in the lower to intermediate range of neurotoxicity among commonly used local anesthetics. It is generally found to be less toxic than bupivacaine and, depending on the model, may be less toxic than lidocaine.[4][5][7]

Experimental Protocols for Assessing Neurotoxicity

Standardized protocols are essential for evaluating and comparing the neurotoxic effects of local anesthetics. The following methodologies are frequently cited in the literature.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation A1 Neural Cell Culture (e.g., SH-SY5Y, Primary DRG) B1 Incubate cells with varying concentrations of this compound A1->B1 B2 Control Group (Vehicle only) A1->B2 C1 Cell Viability Assays (MTT, LDH) B1->C1 C2 Apoptosis Assays (Caspase Activity, Annexin V) B1->C2 C3 Morphological Analysis (Growth Cone Collapse) B1->C3 C4 Mechanism Analysis (Western Blot, ROS detection) B1->C4 B2->C1 B2->C2 B2->C3 B2->C4 D1 Quantify Results & Determine Dose-Response Curves (LD50) C1->D1 C2->D1 C3->D1 C4->D1

Caption: Generalized workflow for in vitro neurotoxicity assessment.
In Vitro Cell Models

  • Human Neuroblastoma Cell Lines (e.g., SH-SY5Y, SHEP): These immortalized cell lines are widely used due to their human neuronal characteristics, ease of culture, and suitability for high-throughput screening.[4][5]

  • Primary Neuronal Cultures: Dorsal root ganglion (DRG) neurons isolated from chick or rodent embryos provide a model system that more closely resembles the in vivo state of peripheral neurons.[6][20] These are particularly useful for studying effects on neuronal morphology, such as neurite outgrowth and growth cone dynamics.[6]

Key Experimental Assays
  • Cell Viability and Cytotoxicity Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases is proportional to the number of living cells.[5]

    • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane damage (necrosis). Measuring LDH activity in the supernatant is a common indicator of cytotoxicity.[3]

  • Apoptosis Detection:

    • Caspase Activity Assay: This assay uses fluorescent substrates or inhibitors (like FLICA) to detect the activation of key apoptotic enzymes like caspase-3 and caspase-7.[5]

    • Annexin V/Propidium Iodide (PI) Staining: Flow cytometry using Annexin V (which binds to phosphatidylserine on early apoptotic cells) and PI (a nuclear stain that enters late apoptotic/necrotic cells) can distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.[4]

  • Morphological Assessment:

    • Growth Cone Collapse Assay: Primary neurons are cultured to allow for neurite extension. Following exposure to the local anesthetic, changes in the morphology of the growth cone at the neurite tip are observed microscopically and quantified to assess neurotoxicity.[6][20]

Comparative Neurotoxicity and Clinical Implications

While all local anesthetics are neurotoxic in a dose-dependent manner, significant differences exist between agents.[6] this compound's toxicity profile is generally considered favorable compared to more potent, lipid-soluble agents like bupivacaine.[5][7] However, its potential for neurotoxicity remains a clinical consideration.

The reversibility of toxic effects is also a critical factor. Some studies show that the morphological changes induced by this compound may be less reversible compared to agents like bupivacaine or ropivacaine after washout, suggesting a potential for more persistent subtle damage.[6] Conversely, other studies have shown that neurotrophic factors can help support the recovery of neurons after this compound exposure.[20]

Caption: General ranking of local anesthetic neurotoxic potential.

Clinically, neurotoxicity can manifest as transient neurological symptoms (TNS) or, in rare cases, more severe and persistent deficits like cauda equina syndrome.[2][21] The use of the lowest effective concentration and volume of this compound is a key strategy to mitigate these risks.

Conclusion

The long-term exposure of neural tissue to this compound can induce a cascade of cytotoxic events, culminating in neuronal apoptosis and necrosis. The primary mechanisms involve the disruption of mitochondrial function, leading to oxidative stress and the activation of intrinsic apoptotic signaling pathways, including the caspase and MAPK cascades, coupled with the inhibition of the pro-survival PI3K/Akt pathway. Quantitative studies place this compound in the low-to-intermediate tier of neurotoxicity relative to other local anesthetics. For drug development professionals and researchers, understanding these multifaceted mechanisms is crucial for designing safer anesthetic agents and developing neuroprotective strategies to be co-administered with local anesthetics, thereby improving the safety profile of regional anesthesia.

References

Methodological & Application

Application Note: A Protocol for Assessing Mepivacaine-Induced Neurotoxicity in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mepivacaine is an amide-type local anesthetic widely used in clinical practice. Despite its established efficacy, concerns exist regarding its potential neurotoxicity, particularly at higher concentrations or upon prolonged exposure. Understanding the cellular and molecular mechanisms underlying this neurotoxicity is crucial for risk assessment and the development of safer anesthetic strategies. The human neuroblastoma cell line, SH-SY5Y, is a well-established and widely used in vitro model for neurotoxicity studies because it mimics many biological properties of primary neurons.[1] This document provides a detailed protocol for assessing this compound-induced neurotoxicity in SH-SY5Y cells, covering key experimental procedures from cell culture to specific toxicity assays.

Experimental Workflow

The overall workflow for assessing this compound neurotoxicity involves culturing SH-SY5Y cells, exposing them to various concentrations of this compound, and subsequently performing a battery of assays to evaluate cytotoxicity, apoptosis, and oxidative stress.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Outcome Culture SH-SY5Y Cell Culture & Seeding Treatment Treat Cells with this compound (Dose-Response & Time-Course) Culture->Treatment PrepareMepi Prepare this compound Solutions PrepareMepi->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3) Treatment->Apoptosis Oxidative Oxidative Stress Assays (ROS, SOD/CAT) Treatment->Oxidative Data Data Analysis & Interpretation Viability->Data Apoptosis->Data Oxidative->Data

Caption: General experimental workflow for assessing this compound neurotoxicity.

Detailed Experimental Protocols

SH-SY5Y Cell Culture

SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium.[2]

  • Growth Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach approximately 80% confluency.[2] Wash with PBS, detach using a trypsin-EDTA solution, neutralize with growth medium, centrifuge, and re-seed at a recommended ratio of 1:4 to 1:16.[2]

This compound Treatment
  • Preparation: Prepare a stock solution of this compound hydrochloride in sterile culture medium. Further dilute the stock solution with growth medium to achieve the desired final concentrations for the experiment.

  • Seeding: Seed SH-SY5Y cells into appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) at a predetermined density (e.g., 2x10⁴ cells/well for 96-well plates).[1] Allow cells to adhere for 24 hours.

  • Treatment: Remove the existing medium and replace it with medium containing various concentrations of this compound. Include an untreated control group (medium only). The concentration range should be determined by preliminary dose-response experiments to establish an IC50 value (the concentration that inhibits 50% of cell viability).[1][3] A typical exposure duration is 24 hours.[1][4]

Cell Viability and Cytotoxicity Assays

2.3.1. MTT Assay (Cell Viability)

This assay measures the metabolic activity of viable cells.

  • Procedure: After this compound treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.[5]

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control group.

2.3.2. Lactate Dehydrogenase (LDH) Assay (Cytotoxicity)

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Sample Collection: After treatment, carefully collect the cell culture supernatant.

  • Procedure: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Measurement: Measure the absorbance of the resulting formazan product according to the kit's protocol.

  • Calculation: LDH release is often expressed as a percentage of the total LDH (determined by lysing a set of control cells). Incubation with 1 mM bupivacaine has been shown to significantly increase extracellular LDH release at 6, 12, and 24 hours.[6][7]

Apoptosis Assays

2.4.1. Annexin V-FITC / Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: After this compound treatment, collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer provided in a commercial kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Studies have shown that local anesthetics can significantly increase the number of apoptotic (Annexin V positive) cells.[4]

2.4.2. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: After treatment, lyse the cells to release intracellular contents.

  • Procedure: Use a commercial colorimetric or fluorometric caspase-3 assay kit. Incubate the cell lysate with a caspase-3-specific substrate (e.g., DEVD-pNA).

  • Measurement: Measure the absorbance or fluorescence generated by the cleavage of the substrate.

  • Analysis: Compare the caspase-3 activity in treated cells to that of the untreated control. Increased caspase-3 expression is a marker of bupivacaine-induced neurotoxicity.[6]

Oxidative Stress Assays

2.5.1. Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses fluorescent probes to measure the level of intracellular ROS.

  • Probe Loading: Use a probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[8] After this compound treatment, wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.[8]

  • Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity (excitation ~480-488 nm, emission ~520-530 nm) using a fluorescence microplate reader or flow cytometer.[8]

  • Analysis: An increase in fluorescence indicates a higher level of intracellular ROS.

2.5.2. Antioxidant Enzyme Activity (SOD and CAT)

This involves measuring the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT).

  • Lysate Preparation: Prepare cell lysates from treated and control cells.

  • Procedure: Use commercial assay kits for SOD and CAT activity according to the manufacturer's protocols.

  • Measurement: Measure the change in absorbance, which is proportional to the enzyme activity.

  • Analysis: A decrease in SOD and CAT activities following this compound treatment can indicate an overwhelmed antioxidant defense system.[1]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)

This compound Conc. (mM) Cell Viability (% of Control) ± SD
0 (Control) 100 ± 4.5
0.5 88.2 ± 5.1
1.0 75.6 ± 4.8
2.0 51.3 ± 3.9
4.0 24.7 ± 3.1

Hypothetical data based on typical dose-response curves.[9]

Table 2: Apoptosis and Necrosis Rates Post-Mepivacaine Treatment (Flow Cytometry)

This compound Conc. (mM) Early Apoptosis (%) ± SD Late Apoptosis/Necrosis (%) ± SD
0 (Control) 4.1 ± 1.2 2.5 ± 0.8
1.0 15.3 ± 2.5 5.8 ± 1.5
2.0 28.9 ± 3.1 12.4 ± 2.2

Hypothetical data based on published findings for local anesthetics.[6]

Table 3: Oxidative Stress Markers Post-Mepivacaine Treatment (2.0 mM)

Marker Control Group ± SD This compound Group ± SD
Intracellular ROS (RFU) 100 ± 8.7 215.4 ± 15.2
SOD Activity (U/mg protein) 12.4 ± 1.1 6.8 ± 0.9
CAT Activity (U/mg protein) 25.1 ± 2.3 13.5 ± 1.8

Hypothetical data illustrating increased ROS and decreased antioxidant activity.[1]

Proposed Signaling Pathway of Neurotoxicity

Local anesthetic-induced neurotoxicity is a multifactorial process. Evidence suggests that this compound, like other local anesthetics, can induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.[4][10]

G cluster_cell SH-SY5Y Cell This compound This compound Mitochondrion Mitochondrial Dysfunction This compound->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Bax ↑ Bax / ↓ Bcl-2 Ratio Mitochondrion->Bax p38 p38 MAPK Activation ROS->p38 implicated in Apoptosis Apoptosis & Cell Death ROS->Apoptosis Caspase3 Caspase-3 Activation p38->Caspase3 Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Note & Protocol: Quantification of Mepivacaine in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mepivacaine is an amide-type local anesthetic widely used in dental and medical procedures. The quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments to ensure patient safety and efficacy. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust, reliable, and commonly employed technique for the determination of this compound in biological matrices. This document provides a detailed protocol for the quantification of this compound in human plasma using a validated HPLC-UV method.

Principle of the Method

This method involves the extraction of this compound and an internal standard (IS), such as lidocaine or bupivacaine, from a plasma matrix, followed by chromatographic separation and quantification. The initial step is a sample clean-up procedure, typically protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to remove interfering endogenous components.[1][2] The extracted analyte is then injected into a reverse-phase HPLC system. Separation is achieved on a C18 column with an isocratic mobile phase. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard, plotted against a series of calibration standards with known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride Reference Standard: USP grade or equivalent.

  • Internal Standard (IS): Lidocaine Hydrochloride or Bupivacaine Hydrochloride, USP grade.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.

  • Buffers: Monobasic Potassium Phosphate (KH₂PO₄), Sodium Hydroxide (NaOH), Formic Acid, Orthophosphoric Acid.

  • Water: HPLC grade or ultrapure water.

  • Extraction Solvents: Diethyl ether, n-pentane, isoamyl alcohol (for LLE).

  • Biological Matrix: Drug-free human plasma.

Instrumentation
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Data Acquisition Software: Chromatography software for data collection and analysis.

  • Ancillary Equipment: Analytical balance, pH meter, vortex mixer, centrifuge, and solvent filtration apparatus.

Preparation of Solutions
  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For example, a mobile phase can consist of a mixture of acetonitrile and a phosphate buffer (pH adjusted to 6.5-7.6) in a ratio of approximately 40:60 (v/v).[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[5][6]

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of this compound HCl reference standard in 10 mL of methanol.

    • Separately, prepare a 1 mg/mL stock solution of the internal standard (e.g., Lidocaine HCl) in methanol.

    • Store stock solutions at 2-8°C.

  • Working Standard Solutions:

    • Prepare working solutions by serially diluting the stock solutions with methanol to create a range of concentrations for calibration standards and quality control samples.[5][6]

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve. A typical range is 0.5 ng/mL to 2000 ng/mL.[5][6]

    • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[5][6]

Sample Preparation

An effective sample preparation procedure is critical for removing plasma proteins and other interferences. Two common methods are detailed below.

Method A: Protein Precipitation (PPT) Protein precipitation is a rapid and straightforward technique suitable for high-throughput analysis.[7]

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 600 µL of cold acetonitrile (ACN) containing 0.1% formic acid to precipitate the proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Inject a portion (e.g., 10-20 µL) of the supernatant into the HPLC system.

Method B: Liquid-Liquid Extraction (LLE) LLE provides a cleaner extract compared to PPT, potentially leading to lower matrix effects and improved sensitivity.

  • Pipette 200 µL of plasma sample into a glass tube.[5][6]

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of 1 M Sodium Hydroxide (NaOH) to alkalinize the sample.[8]

  • Add 3 mL of an extraction solvent (e.g., diethyl ether or a mixture of n-pentane and isoamyl alcohol).[8][9]

  • Vortex for 1 minute, then centrifuge for 5 minutes at 3000 rpm.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100-200 µL of the mobile phase.[9]

  • Inject a portion (e.g., 10-20 µL) into the HPLC system.

Data Presentation

Quantitative data should be clearly organized for easy interpretation and comparison.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm)[5][6]
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate with 0.5% Formic Acid (40:60, v/v)[5][6]
Flow Rate 0.5 - 1.0 mL/min[4][5]
Injection Volume 10 µL[5][6]
Column Temperature 20 - 45°C[5][10]
UV Detection 210 - 220 nm[9]
Run Time ~10 minutes
Retention Time This compound: ~4.7 min (example)[4]

Table 2: Method Validation and Performance Characteristics

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.995[9]> 0.999
Calibration Range -0.5 - 2000 ng/mL[5][6]
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 10; Accuracy within ±20%; Precision (RSD) ≤ 20%[11]0.5 ng/mL[5][6]
Accuracy (QC Samples) Within ±15% of nominal value (±20% at LLOQ)[5]95.5% - 104.2%
Precision (RSD %) ≤ 15% (≤ 20% at LLOQ)[5]Within-run: 7.8 - 12.9%; Between-run: 9.2 - 10.6%[5][6]
Recovery Consistent, precise, and reproducible82.0 - 108%[1]
Stability Analyte stable under various storage and handling conditions[5][11]Stable for at least 30 days at -80°C[5]

Visualizations

Diagrams illustrating the experimental workflows provide a clear and concise overview of the protocols.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Plasma Plasma Sample Collection Spike Spike with Internal Standard (IS) Plasma->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution (if applicable) Extract->Evap LLE/SPE only Inject HPLC Injection Extract->Inject PPT only Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Overall workflow for this compound quantification in plasma.

G start 200 µL Plasma Sample add_is Add Internal Standard start->add_is add_acn Add 600 µL Cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 10,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant end Inject into HPLC supernatant->end

Caption: Protein Precipitation (PPT) sample preparation workflow.

G start 200 µL Plasma Sample add_is Add Internal Standard start->add_is add_naoh Add 200 µL 1M NaOH (Alkalinize) add_is->add_naoh add_solvent Add 3 mL Extraction Solvent (e.g., Diethyl Ether) add_naoh->add_solvent vortex_cent Vortex (1 min) & Centrifuge (5 min) add_solvent->vortex_cent transfer_org Transfer Organic Layer to a Clean Tube vortex_cent->transfer_org evaporate Evaporate to Dryness (Nitrogen Stream) transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into HPLC reconstitute->end

References

LC-MS/MS method for sensitive determination of mepivacaine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine is a local anesthetic of the amide type, widely used in dental and medical procedures.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring.[1][4][5] This document provides a detailed protocol for the sensitive determination of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering superior sensitivity and selectivity.[1][6] The method described herein is based on established procedures and is suitable for high-throughput analysis in a research or clinical setting.

Principle

This method utilizes LC-MS/MS for the separation, identification, and quantification of this compound. The biological sample is first processed to remove proteins and other interfering substances. The analyte is then separated from other components using high-performance liquid chromatography (HPLC) and subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an internal standard (IS), such as lidocaine, compensates for variability during sample preparation and analysis.[1]

Materials and Reagents

  • This compound hydrochloride (Reference Standard)

  • Lidocaine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (NaOH)

  • Ultra-pure water

  • Drug-free human plasma/serum/urine for calibration standards and quality controls

Equipment

  • LC-MS/MS system (e.g., Varian 1200L Triple Quadrupole Mass Spectrometer with a ProStar HPLC system or equivalent)[1]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow

Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Lidocaine) Sample->Add_IS Alkalinize Alkalinize with NaOH Add_IS->Alkalinize LLE Liquid-Liquid Extraction with MTBE Alkalinize->LLE Vortex Vortex & Centrifuge LLE->Vortex Evaporate Evaporate Organic Layer Vortex->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for this compound quantification.

Detailed Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lidocaine in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality controls.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for this compound in human plasma.[1]

  • Pipette 200 µL of the biological sample (plasma, serum, or urine) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL lidocaine).

  • Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.[1]

  • Vortex for 1 minute.

  • Add 3 mL of methyl tert-butyl ether.[1]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 12,000 rpm for 10 minutes.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Vortex and centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound.

Table 1: Chromatographic Conditions [1]

ParameterValue
Column ODS-3, 5 µm (150 mm x 4.6 mm)
Mobile Phase 10 mmol/L Ammonium acetate (with 0.5% formic acid) and Acetonitrile (60:40, v/v)
Flow Rate 0.5 mL/min
Column Temperature 20°C
Injection Volume 10 µL
Run Time 4 minutes

Table 2: Mass Spectrometric Conditions [1][6]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 247.3 → 98.1Lidocaine (IS): m/z 235.2 → 86.1
Ion Spray Voltage 4000 V
Source Temperature 300°C
Nebulizing Gas 40 psi
Turbo Gas 50 psi
Curtain Gas 16 psi
Collision Gas 5 psi

Method Validation

A summary of the quantitative performance of a validated LC-MS/MS method for this compound is presented below.

Table 3: Method Validation Parameters [1][4][6]

ParameterResult
Linearity Range 0.5 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (RSD%) 7.83 - 12.9%
Inter-day Precision (RSD%) 9.25 - 10.62%
Accuracy Within ±15% (±20% for LLOQ)

Data Analysis

  • Data acquisition and processing are performed using the software provided with the LC-MS/MS instrument (e.g., Varian MS workstation version 6.3).[1]

  • Peak areas of this compound and the internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (this compound/internal standard) against the concentration of the calibration standards.

  • The concentration of this compound in the unknown samples is determined from the calibration curve using linear regression.

Application

This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies of this compound in human subjects.[1][4] The high sensitivity, with an LLOQ of 0.5 ng/mL, allows for the detailed characterization of the this compound concentration-time profile after administration.[1][4][6]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in biological samples. The simple one-step liquid-liquid extraction procedure and short chromatographic run time make it suitable for high-throughput analysis.[1] This application note and protocol serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

References

Application Notes and Protocols for Mepivacaine in Rodent Peripheral Nerve Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing mepivacaine for peripheral nerve blocks in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to facilitate reproducible and effective research.

Introduction to this compound

This compound is an amide-type local anesthetic with a rapid onset and intermediate duration of action.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2][3] By binding to the intracellular portion of these channels, this compound inhibits the influx of sodium ions, thereby preventing the generation and propagation of action potentials and resulting in a reversible loss of sensation.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in peripheral nerve blocks in rat and mouse models.

Table 1: this compound Dosage and Duration of Action in Rat Peripheral Nerve Blocks

Nerve Block TypeConcentration (%)Volume (mL)Onset of Action (minutes)Duration of Sensory Block (minutes)Duration of Motor Block (minutes)Reference
Sciatic Nerve 1.00.1Not Reported~102~102[4][5]
2.00.1Not ReportedNot ReportedNot Reported
Infraorbital Nerve 0.50.2< 558 ± 13Not Applicable[6]
1.00.2< 578 ± 23Not Applicable[6]

Table 2: this compound Dosage and Duration of Action in Mouse Peripheral Nerve Blocks

Nerve Block TypeConcentration (%)Volume (µL)Onset of Action (minutes)Duration of Sensory Block (minutes)Duration of Motor Block (minutes)Reference
Sciatic Nerve 0.540Not Reported~120Not Significantly Different from Control
1.040Not Reported~150Not Significantly Different from Control
2.040Not Reported~180Not Significantly Different from Control

Experimental Protocols

Protocol 1: Sciatic Nerve Block in Rats

1. Animal Preparation:

  • House male Sprague-Dawley rats (250-300g) under standard laboratory conditions with ad libitum access to food and water.

  • Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane inhalation).

  • Place the anesthetized rat in a lateral recumbent position with the limb to be blocked facing upwards.

  • Aseptically prepare the injection site over the greater trochanter.

2. Injection Procedure:

  • Identify the injection site just posterior to the greater trochanter.

  • Insert a 27-gauge needle perpendicular to the skin and advance it until it contacts the femur.

  • Withdraw the needle slightly and redirect it posteriorly to slide off the bone.

  • Inject 0.1 mL of the desired this compound solution perineurally.

3. Assessment of Nerve Block:

  • Sensory Block: Assess nociceptive blockade using the hot plate test or von Frey filaments. An increase in withdrawal latency or threshold indicates a successful sensory block.

  • Motor Block: Evaluate motor function by observing the animal's gait, righting reflex, and grip strength. A scoring system can be used to quantify the degree of motor impairment.

Protocol 2: Infraorbital Nerve Block in Rats

1. Animal Preparation:

  • Use adult Sprague-Dawley rats (300-400g).

  • Sedate the animal with an appropriate agent (e.g., pentobarbital, 30 mg/kg, i.p.).

  • Place the rat in a stereotaxic apparatus to ensure head stability.

2. Injection Procedure:

  • Identify the infraorbital foramen, located rostral to the zygomatic arch and ventral to the inferior orbital ridge.

  • Insert a 30-gauge needle into the foramen to a depth of approximately 2-3 mm.

  • Inject 0.2 mL of the this compound solution.[6]

3. Assessment of Nerve Block:

  • Sensory Block: Test for analgesia by applying a noxious stimulus (e.g., gentle pinching with forceps) to the upper lip on the ipsilateral side. The absence of a withdrawal response (e.g., head flick, vocalization) indicates a successful block. Test at regular intervals (e.g., every 5 minutes) to determine the onset and duration of the block.

Protocol 3: Sciatic Nerve Block in Mice

1. Animal Preparation:

  • Use adult mice (e.g., C57BL/6, 25-30g).

  • Anesthetize the mouse with isoflurane.

  • Place the mouse in a lateral position.

2. Injection Procedure:

  • Palpate the femur and identify the area between the greater trochanter and the ischial tuberosity.

  • Insert a 30-gauge needle midway between these two points and advance it until it gently contacts the femur.

  • Withdraw the needle slightly and inject 40 µL of the this compound solution.

3. Assessment of Nerve Block:

  • Sensory Block (Antinociceptive Effect): Use the hot plate test and measure the latency to a response (e.g., paw licking, jumping). An increased latency indicates sensory blockade.

  • Motor Function: Assess motor coordination using a rotarod test or by observing the animal's gait. A score can be assigned based on the degree of motor impairment.

Visualizations

Mechanism of Action of this compound

Mepivacaine_Mechanism cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_ion_int Na+ Na_channel->Na_ion_int No_Action_Potential Blocked Action Potential Propagation Na_channel->No_Action_Potential Blockade prevents Na+ influx Mepivacaine_ext This compound (Extracellular) Mepivacaine_int This compound (Intracellular) Mepivacaine_ext->Mepivacaine_int Diffusion Mepivacaine_int->Na_channel Binds to intracellular side Na_ion_ext Na+ Na_ion_ext->Na_channel Influx Action_Potential Action Potential Propagation Na_ion_int->Action_Potential Leads to

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Workflow for Rodent Peripheral Nerve Block

Experimental_Workflow A Animal Acclimation (e.g., 1 week) B Baseline Behavioral Testing (e.g., von Frey, Hot Plate) A->B C Anesthesia Induction (e.g., Isoflurane) B->C D Peripheral Nerve Block Procedure (e.g., Sciatic Nerve) C->D E Post-Injection Monitoring (Recovery from Anesthesia) D->E F Assessment of Sensory Block (e.g., Hot Plate Test) E->F G Assessment of Motor Block (e.g., Rotarod Test) E->G H Data Analysis (Onset, Duration, Efficacy) F->H G->H Comparative_Study_Design start Define Research Question: Compare Efficacy of this compound Concentrations groups Randomly Assign Rodents to Treatment Groups start->groups group1 Group 1: Vehicle Control (Saline) groups->group1 group2 Group 2: Low Concentration this compound groups->group2 group3 Group 3: High Concentration this compound groups->group3 procedure Perform Peripheral Nerve Block group1->procedure group2->procedure group3->procedure assessment Assess Sensory and Motor Blockade at Pre-defined Timepoints procedure->assessment analysis Statistical Analysis: Compare Onset, Duration, and Magnitude of Block assessment->analysis conclusion Draw Conclusions on Dose-Response Relationship analysis->conclusion

References

Application of Mepivacaine in In-Vitro Electrophysiology Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine is a local anesthetic of the amide class, widely used in clinical practice for its rapid onset and intermediate duration of action.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV), which is fundamental to its ability to inhibit the initiation and propagation of action potentials in neuronal and cardiac tissues.[1][2][3] In addition to its effects on sodium channels, this compound has been shown to interact with other ion channels, including various types of potassium (K+) channels.[4][5] Patch-clamp electrophysiology is a powerful technique that allows for the detailed investigation of the effects of compounds like this compound on ion channel function at the molecular level, providing high-resolution data on channel gating, pharmacology, and kinetics.[6]

These application notes provide a comprehensive overview of the use of this compound in in-vitro patch-clamp studies, including its mechanism of action, quantitative data on its effects on various ion channels, and detailed experimental protocols.

Mechanism of Action

This compound, like other local anesthetics, is a state-dependent blocker of voltage-gated sodium channels. It exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[7] this compound, in its uncharged form, crosses the cell membrane and, once inside the neuron, becomes protonated.[8] The resulting cation then binds to a receptor site within the pore of the sodium channel, physically occluding the channel and preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential.[3][8] This state-dependent binding leads to a use-dependent or phasic block, where the degree of inhibition increases with the frequency of channel activation.[9]

Beyond its primary target, this compound has been shown to modulate the function of several potassium channel subtypes, which can contribute to its overall electrophysiological profile and potential side effects.[4][5]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various ion channels as determined by patch-clamp studies.

Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Sodium Channels

Channel SubtypeCell Type/PreparationExperimental ConditionIC50 (µM)Reference(s)
TTX-resistant Na+ currentsDorsal root ganglion neurons (rat)Whole-cell patch-clampNot specified, but reversible inhibition observed[9]
Na+ channelsMyelinated nerve fibers (amphibian)Outside-out patch-clampNot specified, but reversible block observed[10]

Table 2: Inhibitory Concentrations (IC50) of this compound on Potassium Channels

Channel SubtypeCell Type/PreparationExperimental ConditionIC50 (µM)Reference(s)
Flicker K+ channelMyelinated nerve fibers (amphibian)Outside-out patch-clamp56[4]
KCNQ1/KCNE1 channelsCHO CellsWhole-cell patch-clamp>1000 (low sensitivity)[11]
ATP-dependent K+ channels (KATP)Cardiomyocytes (rat)Excised membrane patchesSimilar potency to lidocaine (IC50 ~43 µM)[12]
Transient and sustained K+ currentsDorsal root ganglion neurons (rat)Whole-cell patch-clampInhibition observed[13]
Rapidly inactivating K+ currentsDorsal horn neurons (rat)Not specifiedInhibition observed[5]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Protocol 1: Determining the Tonic Block of Voltage-Gated Sodium Channels by this compound

Objective: To determine the concentration-dependent inhibitory effect (IC50) of this compound on voltage-gated sodium channels in a resting or low-frequency firing state.

1. Cell Preparation:

  • Culture a suitable cell line expressing the sodium channel subtype of interest (e.g., HEK-293 cells stably expressing NaV1.5) or primary neurons (e.g., dorsal root ganglion neurons).

  • Plate the cells onto glass coverslips 24-48 hours prior to the recording session to achieve an appropriate cell density for patching.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. To isolate sodium currents, potassium and calcium channel blockers (e.g., 10 mM TEA-Cl and 0.1 mM CdCl2) can be added.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. Cesium is used to block outward potassium currents from the inside.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.

3. Electrophysiological Recording:

  • Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target cell with the micropipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip by applying gentle suction to establish the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state.

4. Voltage-Clamp Protocol:

  • To elicit sodium currents, apply a depolarizing voltage step (e.g., to -10 mV for 50 ms) from the holding potential.

  • Apply these test pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery of the channels from inactivation between pulses.

  • Record stable baseline currents in the control external solution.

  • Apply increasing concentrations of this compound via the perfusion system, allowing for complete solution exchange and equilibration at each concentration.

  • Record the sodium currents at each this compound concentration using the same voltage-step protocol.

5. Data Analysis:

  • Measure the peak inward sodium current amplitude at each this compound concentration.

  • Normalize the peak current at each concentration to the control (pre-drug) current.

  • Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

Protocol 2: Assessing the Use-Dependent Block of Voltage-Gated Sodium Channels by this compound

Objective: To investigate the frequency-dependent inhibition of voltage-gated sodium channels by this compound.

1. Cell Preparation and Solutions:

  • Follow steps 1 and 2 from Protocol 1.

2. Electrophysiological Recording:

  • Follow step 3 from Protocol 1.

3. Voltage-Clamp Protocol:

  • From a holding potential of -100 mV, apply a train of short depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, or 10 Hz).

  • Record the peak sodium current for each pulse in the train in the control external solution.

  • Apply a fixed concentration of this compound (e.g., the previously determined IC50 for tonic block) and allow for equilibration.

  • Repeat the pulse train stimulation at the same frequencies in the presence of this compound.

4. Data Analysis:

  • For each frequency, normalize the peak current of each pulse in the train to the peak current of the first pulse in that train.

  • Compare the rate and extent of current decline during the pulse train in the absence and presence of this compound. A more rapid and pronounced decline in the presence of the drug indicates use-dependent block.

  • Plot the normalized peak current as a function of the pulse number for control and this compound conditions at different frequencies.

Visualizations

Mepivacaine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel_resting Na+ Channel (Resting State) Na_channel_open Na+ Channel (Open State) Na_channel_resting->Na_channel_open Depolarization Na_channel_inactivated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivation Block Channel Block Na_channel_open->Block Na_channel_inactivated->Na_channel_resting Repolarization Na_channel_inactivated->Block Mepivacaine_ext This compound (Uncharged) Mepivacaine_int This compound (Charged) Mepivacaine_ext->Mepivacaine_int Diffusion Mepivacaine_int->Na_channel_open High Affinity Binding Mepivacaine_int->Na_channel_inactivated High Affinity Binding Patch_Clamp_Workflow A Cell Preparation (e.g., HEK-293 or Neurons) D Gigaohm Seal Formation A->D B Solution Preparation (External, Internal, this compound) B->D C Pipette Fabrication & Filling C->D E Whole-Cell Configuration D->E F Voltage-Clamp Protocol (Tonic or Use-Dependent) E->F G Data Acquisition (Control vs. This compound) F->G H Data Analysis (IC50, Use-Dependence) G->H Tonic_vs_Use_Dependent_Block cluster_tonic Tonic Block cluster_use Use-Dependent Block Tonic_protocol Low-Frequency Pulses (e.g., 0.1 Hz) Tonic_result Concentration-Dependent Inhibition (IC50) Tonic_protocol->Tonic_result Use_protocol High-Frequency Pulse Train (e.g., 5 Hz, 10 Hz) Use_result Progressive Inhibition During Train Use_protocol->Use_result Start Whole-Cell Configuration Start->Tonic_protocol Start->Use_protocol

References

Application Notes and Protocols for In Vitro Metabolism Studies of Mepivacaine Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine is a local anesthetic of the amide type, widely used in dental and medical procedures. The clearance of this compound from the body is primarily dependent on hepatic metabolism. Understanding its metabolic profile is crucial for predicting drug-drug interactions, assessing potential toxicity, and establishing safe dosing regimens. In vitro studies using liver microsomes are a fundamental tool in drug development to investigate the metabolic pathways and enzyme kinetics of a drug candidate. This document provides detailed application notes and protocols for studying the in vitro metabolism of this compound using human liver microsomes (HLM).

This compound is known to be metabolized rapidly in the liver, with only a small fraction (5-10%) of the parent drug excreted unchanged in the urine.[1] The primary metabolic pathways involve N-demethylation and aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[2] While specific data for this compound is limited, studies on structurally similar amide-type local anesthetics, such as lidocaine and ropivacaine, strongly suggest the involvement of CYP1A2 and CYP3A4 in these metabolic transformations.[3][4][5][6][7]

Data Presentation

Due to a lack of publicly available, specific kinetic data for this compound metabolism in human liver microsomes, the following tables present data for the structurally related local anesthetics, lidocaine and ropivacaine, to provide a comparative reference. Researchers should determine the specific kinetic parameters for this compound experimentally.

Table 1: Michaelis-Menten Kinetic Parameters for the Metabolism of Lidocaine in Human Liver Microsomes

Metabolic PathwayMajor CYP Isoform(s)Km (µM)Vmax (pmol/min/mg protein)Reference Compound
N-deethylation (to MEGX)CYP1A2, CYP3A4Biphasic KineticsNot specifiedLidocaine
3-hydroxylationCYP1A2Not specifiedNot specifiedLidocaine
MEGX: Monoethylglycinexylidide

Table 2: Michaelis-Menten Kinetic Parameters for the Metabolism of Ropivacaine in Human Liver Microsomes

Metabolic PathwayMajor CYP Isoform(s)Km (µM)Vmax (nmol/min/mg protein)Reference Compound
3-hydroxylationCYP1A2Not specifiedNot specifiedRopivacaine
N-dealkylation (to PPX)CYP3A4Not specifiedNot specifiedRopivacaine
PPX: 2',6'-pipecoloxylidide

Mandatory Visualizations

This compound Metabolic Pathway

This compound Metabolic Pathway This compound This compound hydroxythis compound Aromatic Hydroxylation (e.g., 3-hydroxy-mepivacaine, 4-hydroxy-mepivacaine) This compound->hydroxythis compound CYP1A2 (inferred) pipecolylxylidine N-demethylation (Pipecolylxylidine) This compound->pipecolylxylidine CYP3A4 (inferred)

Caption: Inferred metabolic pathway of this compound.

Experimental Workflow for this compound Metabolism Studies

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - this compound Stock - Liver Microsomes - NADPH Regenerating System - Quenching Solution preincubation Pre-incubate Microsomes and this compound (37°C) reagents->preincubation start_reaction Initiate Reaction with NADPH Regenerating System preincubation->start_reaction time_points Incubate at 37°C (Collect at time points) start_reaction->time_points stop_reaction Terminate Reaction with Cold Acetonitrile time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis: - Calculate % remaining - Determine Km and Vmax lcms->data_analysis

Caption: Workflow for in vitro this compound metabolism assay.

Experimental Protocols

Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted human liver microsomes and this compound (at the desired final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an excess of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Determination of Kinetic Parameters (Km and Vmax) for this compound Metabolism

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound metabolites.

Materials:

  • Same as for the metabolic stability assay.

  • Authentic standards of the expected metabolites (e.g., hydroxythis compound, pipecolylxylidine) if available for quantification.

Procedure:

  • Incubation:

    • Follow the same initial steps as the metabolic stability assay.

    • Instead of a single concentration of this compound, use a range of substrate concentrations that bracket the expected Km value (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Incubate for a fixed period determined from the linear range of metabolite formation in preliminary experiments.

  • Sample Processing and LC-MS/MS Analysis:

    • Process the samples as described above.

    • Use the LC-MS/MS method to quantify the formation of the specific metabolite(s) of interest.

  • Data Analysis:

    • Plot the rate of metabolite formation (V) versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine the Km and Vmax values.

Reaction Phenotyping of this compound Metabolism

Objective: To identify the specific CYP isoforms responsible for this compound metabolism.

Materials:

  • Same as for the kinetic parameter determination.

  • Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4 expressed in a suitable system).

  • Selective chemical inhibitors for specific CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4).

Procedure:

  • Recombinant Enzyme Screening:

    • Incubate this compound with a panel of individual recombinant human CYP isoforms.

    • Analyze for the formation of metabolites to identify which enzymes are capable of metabolizing the drug.

  • Chemical Inhibition Study:

    • Incubate this compound with human liver microsomes in the presence and absence of selective chemical inhibitors for the CYP isoforms identified in the recombinant screening.

    • A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

  • Data Analysis:

    • Compare the rate of metabolite formation in the presence and absence of inhibitors to determine the percentage of inhibition.

    • Correlate the metabolic activity with the known activity of the recombinant enzymes.

Analytical Method: LC-MS/MS for this compound and its Metabolites

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites in the microsomal matrix.

  • Chromatography: A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and water or methanol and water, with a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly used. The instrument is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the experimental conditions, including substrate and protein concentrations, and incubation times, for their specific laboratory settings and research goals. The information regarding the specific CYP isoforms involved in this compound metabolism is based on inferences from structurally related compounds and should be experimentally confirmed.

References

Application Notes and Protocols: Determination of Mepivacaine Dose-Response Curve in Rat Sciatic Nerve Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the dose-response curve of the local anesthetic mepivacaine in a rat sciatic nerve block model. Included are detailed experimental protocols for animal preparation, nerve block administration, and the assessment of both sensory and motor blockade. Additionally, this guide presents illustrative quantitative data to demonstrate the expected dose-dependent effects of this compound on the onset and duration of nerve blockade. The mechanism of action of this compound is also described and visually represented. This application note is intended to serve as a practical resource for researchers in pharmacology and drug development investigating the efficacy and characteristics of local anesthetics.

Introduction

This compound is an intermediate-acting local anesthetic of the amide class, widely utilized for regional anesthesia.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the influx of sodium ions necessary for the initiation and propagation of nerve impulses.[2][3] The rat sciatic nerve block model is a standard preclinical assay for evaluating the efficacy, potency, and duration of action of local anesthetic agents.[4] Establishing a clear dose-response relationship is crucial for understanding the pharmacological profile of this compound and for the development of new anesthetic formulations.

Mechanism of Action

This compound, like other local anesthetics, exerts its effect by reversibly blocking nerve conduction. The primary molecular target is the voltage-gated sodium channel within the nerve cell membrane. By binding to these channels, this compound stabilizes them in an inactive state, preventing the influx of sodium ions that is essential for the depolarization phase of an action potential. This blockade of ion flux raises the threshold for electrical excitation in the nerve, and at sufficient concentrations, completely prevents the propagation of the nerve impulse, resulting in a loss of sensation and motor function in the area innervated by the blocked nerve.[2][3]

cluster_0 cluster_1 Neuron Cell Membrane cluster_2 This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Binds to and inhibits channel Block Blockade of Nerve Impulse Action_Potential Action Potential Propagation Na_Channel->Action_Potential Initiates Na_Ion Na+ Na_Ion->Na_Channel Influx

This compound's Mechanism of Action

Experimental Protocols

The following protocols provide a detailed methodology for conducting a dose-response study of this compound in a rat sciatic nerve block model.

Animal Model
  • Species: Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the laboratory environment and handling for at least 3 days prior to the experiment.

Materials and Reagents
  • This compound hydrochloride (various concentrations, e.g., 0.5%, 1%, 1.5%, 2%)

  • Sterile saline (0.9%)

  • Anesthetic for induction (e.g., isoflurane)

  • Clippers for hair removal

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • 1 mL syringes with 25-gauge needles

  • Nerve stimulator (optional, for precise nerve localization)

  • Apparatus for sensory testing (e.g., radiant heat source, von Frey filaments)

  • Apparatus for motor testing (e.g., grip strength meter, inclined plane)

Experimental Workflow

Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Baseline Baseline Testing (Sensory and Motor) Animal_Prep->Baseline Injection Sciatic Nerve Block Injection Assessment Post-Injection Assessment Injection->Assessment Baseline->Injection Data_Collection Data Collection (Onset, Duration) Assessment->Data_Collection Analysis Data Analysis (Dose-Response Curve) Data_Collection->Analysis

Experimental Workflow Diagram

Sciatic Nerve Block Procedure
  • Anesthetize the rat using isoflurane.

  • Place the animal in a prone position and shave the hair over the hip and thigh of the hindlimb to be injected.

  • Disinfect the injection site.

  • Identify the injection site, which is located just posterior to the greater trochanter.

  • Insert the needle perpendicular to the skin and advance it until it contacts the bone of the greater trochanter.

  • Redirect the needle slightly posteriorly and advance it a few millimeters. A slight twitch of the foot may be observed if a nerve stimulator is used, confirming proximity to the sciatic nerve.

  • Inject a fixed volume (e.g., 0.2 mL) of the this compound solution or saline control slowly.

  • Withdraw the needle and allow the animal to recover from anesthesia.

Assessment of Sensory Block

The efficacy and duration of the sensory block can be assessed using the hindpaw withdrawal latency to a thermal stimulus.

  • Place the rat in a clear plastic chamber on a glass plate.

  • Allow the animal to acclimate for at least 15 minutes.

  • A radiant heat source is focused on the plantar surface of the hindpaw.

  • The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.

  • A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.

  • Measurements are taken at baseline (before the block) and at regular intervals (e.g., every 15-30 minutes) after the block until the withdrawal latency returns to baseline.

  • A significant increase in paw withdrawal latency indicates a successful sensory block.

Assessment of Motor Block

Motor function can be evaluated using several methods, including the extensor postural thrust test or by assessing grip strength.

  • Extensor Postural Thrust: Hold the rat vertically and allow the hindpaws to contact a digital balance. The force exerted by the hindlimb is recorded.

  • Grip Strength: A dynamometer can be used to measure the grip strength of the hindpaw.

  • Measurements are taken at baseline and at regular intervals post-injection until motor function returns to pre-injection levels.

  • A significant decrease in force or grip strength indicates a successful motor block.

Illustrative Dose-Response Data

Disclaimer: The following data is illustrative and intended to represent the expected dose-dependent effects of this compound. Specific values should be determined experimentally.

This compound Concentration (%)Onset of Sensory Block (minutes, Mean ± SD)Duration of Sensory Block (minutes, Mean ± SD)Onset of Motor Block (minutes, Mean ± SD)Duration of Motor Block (minutes, Mean ± SD)
0.55.2 ± 1.595 ± 158.1 ± 2.065 ± 12
1.03.8 ± 1.2150 ± 206.5 ± 1.8110 ± 18
1.52.5 ± 0.8210 ± 254.9 ± 1.5160 ± 22
2.01.9 ± 0.6240 ± 303.7 ± 1.1190 ± 28

Data Analysis

The collected data on the onset and duration of sensory and motor block for each this compound concentration should be used to construct a dose-response curve. The effective dose for 50% of the maximal effect (ED50) can be calculated to quantify the potency of this compound. Statistical analysis, such as ANOVA followed by post-hoc tests, should be employed to determine significant differences between the dose groups.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for conducting a dose-response study of this compound in a rat sciatic nerve block model. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the anesthetic properties of this compound, which is essential for both basic pharmacological research and the development of new drug formulations.

References

Troubleshooting & Optimization

Troubleshooting mepivacaine precipitation in physiological buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mepivacaine. The focus is on preventing and resolving issues related to this compound precipitation in physiological buffer solutions during in vitro experiments.

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues encountered when preparing and using this compound solutions in physiological buffers.

Problem: this compound solution appears cloudy or has visible precipitate immediately after preparation.

  • Question: Why did my this compound solution turn cloudy right after I dissolved it in my physiological buffer?

    • Answer: This is the most common issue and is almost always related to the pH of the buffer solution. This compound is a weak base and is typically supplied as a hydrochloride (HCl) salt to enhance its water solubility.[1] In acidic conditions, this compound exists in its protonated (ionized) form, which is highly water-soluble. However, physiological buffers, such as Phosphate-Buffered Saline (PBS), are typically buffered around pH 7.4. At this pH, a significant portion of the this compound HCl will be converted to its unprotonated (free base) form, which has much lower aqueous solubility, causing it to precipitate out of solution.

  • Question: I used this compound HCl, which is supposed to be water-soluble. Why did it still precipitate?

    • Answer: While this compound HCl is indeed water-soluble, its solubility is still pH-dependent. The hydrochloride salt is stable in acidic solutions. When you dissolve it in a neutral or slightly alkaline buffer (like PBS at pH 7.4), the buffer's hydroxyl ions neutralize the HCl, shifting the equilibrium towards the less soluble free base form of this compound. If the concentration of this compound exceeds the solubility limit of the free base at that specific pH, precipitation will occur.

Problem: this compound solution is initially clear but forms a precipitate over time.

  • Question: My this compound solution was clear when I made it, but after a few hours at room temperature (or in the incubator), I see a precipitate. What happened?

    • Answer: This can be due to a few factors:

      • Temperature Changes: The solubility of this compound can be temperature-dependent. If you prepared the solution at a higher temperature and then stored it at a lower temperature (e.g., moving from a warm lab bench to 4°C storage), the solubility may decrease, leading to precipitation of the dissolved drug.

      • pH Fluctuation: The pH of your buffered solution might not be stable over time. Absorption of atmospheric CO2 can slightly lower the pH of unsealed solutions, but changes in the chemical composition of your experimental medium (e.g., due to cellular metabolism) could also alter the pH and affect this compound's solubility.

      • Slow Equilibration: It's possible that the initial clear solution was supersaturated and the precipitation process is slow. Over time, the molecules organize into a crystalline structure, becoming visible as a precipitate.

Problem: I'm adding other compounds to my this compound solution, and it's causing precipitation.

  • Question: I added another drug/compound to my this compound solution, and it immediately became cloudy. Why?

    • Answer: This is likely due to a chemical incompatibility or a further increase in the solution's pH. If the added compound is alkaline, it will raise the pH of the this compound solution, promoting the formation of the less soluble free base. Additionally, some compounds can directly interact with this compound, forming an insoluble complex.

Frequently Asked Questions (FAQs)

1. What is the pKa of this compound and why is it important?

  • The pKa of this compound is approximately 7.7.[2] The pKa is the pH at which 50% of the drug is in its ionized (protonated, water-soluble) form and 50% is in its non-ionized (unprotonated, lipid-soluble) form. This is a critical parameter because it helps predict the drug's solubility and membrane permeability at a given pH. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4 (which is below the pKa of this compound), a significant portion of the drug will be in its ionized, more soluble form. However, as the pH approaches and surpasses the pKa, the proportion of the less soluble free base increases, heightening the risk of precipitation.

2. What is the solubility of this compound hydrochloride in physiological buffers?

  • The solubility of this compound hydrochloride is highly dependent on the pH and composition of the buffer. There is some conflicting data in the literature. One study reported a solubility of 14.8 ± 0.2 mg/mL in cerebrospinal fluid at 37°C and pH 7.37. Another source indicates a solubility of >42.4 µg/mL at pH 7.4. The solubility of this compound hydrochloride in water is reported to be as high as 57 mg/mL. This highlights the significant impact of buffer components and pH on solubility. It is crucial to experimentally determine the solubility limit in your specific buffer system.

3. How can I prevent this compound from precipitating in my experiments?

  • The most effective way to prevent precipitation is to control the pH of your solution. Here are some key strategies:

    • Prepare a concentrated stock solution in an acidic vehicle: Dissolve this compound HCl in sterile, deionized water or a slightly acidic buffer (e.g., pH 4.0-5.0) to create a high-concentration stock solution. This compound HCl is very soluble in acidic conditions.

    • Dilute the stock solution immediately before use: Add the acidic stock solution to your pre-warmed physiological buffer or cell culture medium just before starting your experiment. The final concentration of this compound should be low enough to remain in solution at the final pH of the medium.

    • Lower the pH of your physiological buffer: If your experimental conditions allow, you can slightly lower the pH of your physiological buffer to increase the solubility of this compound. However, be mindful of the potential effects on your biological system.

    • Filter the final solution: After diluting the stock solution into your final buffer, it is good practice to sterilize the solution by filtering it through a 0.22 µm syringe filter. This will also remove any minor precipitates that may have formed.

4. What is the precipitate that forms when this compound solutions are alkalinized?

  • The precipitate is the un-ionized, free base form of this compound. Studies have confirmed this by analyzing the precipitate formed after adding sodium bicarbonate to this compound HCl solutions.

5. Can I use sodium bicarbonate to adjust the pH of my this compound solution?

  • While adding sodium bicarbonate is a common method to increase the pH of local anesthetic solutions to speed up their onset of action in clinical settings, it must be done with extreme caution in a research context as it is a primary cause of precipitation. If you must raise the pH, add very small, incremental amounts of a dilute sodium bicarbonate solution while constantly monitoring for any signs of cloudiness. It is generally advisable to avoid this if possible for in vitro experiments where solution stability is critical.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₁₅H₂₂N₂OC₁₅H₂₂N₂O · HCl
Molecular Weight 246.35 g/mol 282.81 g/mol
pKa 7.7Not directly applicable; the salt is acidic
Water Solubility Sparingly solubleFreely soluble (57 mg/mL)

Data compiled from various sources.

Table 2: Reported Solubility of this compound Hydrochloride in Aqueous Solutions

Solvent/BufferpHTemperatureReported Solubility
WaterNot SpecifiedNot Specified57 mg/mL
Cerebrospinal Fluid7.3737°C14.8 ± 0.2 mg/mL
Aqueous Buffer7.4Not Specified>42.4 µg/mL

Note: The significant discrepancy in reported solubilities at physiological pH highlights the importance of empirical determination in the specific buffer system being used.

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution and Working Solutions in PBS

This protocol provides a step-by-step guide for preparing a stable stock solution of this compound HCl and subsequent dilutions in Phosphate-Buffered Saline (PBS) for in vitro experiments.

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 15 mL and 50 mL conical tubes

  • Sterile 0.22 µm syringe filters

  • Calibrated pH meter

  • Sterile serological pipettes and micropipettes

Procedure:

Part A: Preparation of a 100 mM this compound HCl Stock Solution (in sterile water)

  • Calculate the required mass:

    • The molecular weight of this compound HCl is 282.81 g/mol .

    • To prepare 10 mL of a 100 mM stock solution, you will need: 0.1 mol/L * 0.01 L * 282.81 g/mol = 0.2828 g = 282.8 mg.

  • Dissolution:

    • Weigh out 282.8 mg of this compound HCl powder and add it to a sterile 15 mL conical tube.

    • Add approximately 8 mL of sterile, deionized water.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Volume Adjustment:

    • Add sterile, deionized water to bring the final volume to 10 mL.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile 15 mL conical tube.

  • Storage:

    • Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.

Part B: Preparation of a 1 mM this compound Working Solution in PBS (pH 7.4)

  • Pre-warm the buffer:

    • Warm the required volume of PBS (pH 7.4) to 37°C in a water bath. This helps to prevent precipitation upon addition of the stock solution.

  • Dilution:

    • To prepare 10 mL of a 1 mM working solution, add 100 µL of the 100 mM this compound HCl stock solution to 9.9 mL of pre-warmed PBS.

  • Mixing:

    • Gently mix the solution by inverting the tube or by pipetting up and down. Avoid vigorous vortexing, which can introduce bubbles.

  • Final Check and Use:

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment. Use the working solution immediately after preparation for best results.

Note: The final concentration of your working solution should be below the solubility limit of this compound at the pH of your buffer. If you observe precipitation at your desired concentration, you may need to lower the concentration or slightly decrease the pH of your buffer, if your experimental design permits.

Visualizations

Mepivacaine_Solubility_Equilibrium cluster_precipitate Precipitate Mepivacaine_HCl This compound HCl (Salt) (High Solubility) Mepivacaine_Ionized This compound-H⁺ (Ionized) (High Solubility) Mepivacaine_HCl->Mepivacaine_Ionized Dissolves Mepivacaine_Base This compound (Free Base) (Low Solubility) Mepivacaine_Ionized->Mepivacaine_Base + OH⁻ (Higher pH) Mepivacaine_Precipitate Precipitated this compound (Solid) Mepivacaine_Base->Mepivacaine_Precipitate Precipitation (Exceeds Solubility Limit) Mepivacaine_Precipitate->Mepivacaine_Base Dissolution

Caption: Chemical equilibrium of this compound in aqueous solution.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Start: Prepare this compound Solution check_precipitate Is there a precipitate? start->check_precipitate check_ph Check pH of Buffer check_precipitate->check_ph Yes end_success Solution is Clear: Proceed with Experiment check_precipitate->end_success No check_concentration Check this compound Concentration check_ph->check_concentration ph_high pH too high (>7.4) check_ph->ph_high check_temp Check Temperature check_concentration->check_temp conc_high Concentration too high check_concentration->conc_high temp_low Temperature too low check_temp->temp_low lower_ph Lower buffer pH (if possible) ph_high->lower_ph use_stock Use acidic stock & dilute ph_high->use_stock lower_conc Lower working concentration conc_high->lower_conc prewarm_buffer Pre-warm buffer before mixing temp_low->prewarm_buffer lower_ph->end_success Clear end_fail Precipitate Persists: Re-evaluate Protocol lower_ph->end_fail Still precipitates use_stock->end_success Clear use_stock->end_fail Still precipitates lower_conc->end_success Clear lower_conc->end_fail Still precipitates prewarm_buffer->end_success Clear prewarm_buffer->end_fail Still precipitates

Caption: A workflow for troubleshooting this compound precipitation.

References

Optimizing mepivacaine concentration for effective nerve block without toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing mepivacaine concentration for effective nerve block without inducing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an amide-type local anesthetic.[1] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[2][3] By binding to the intracellular portion of these channels, this compound inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of nerve impulses.[1][4] This action effectively prevents the transmission of pain signals.

Q2: What are the clinically relevant concentrations of this compound for nerve blocks?

A2: The concentration of this compound used clinically varies depending on the specific nerve block procedure, the desired duration of anesthesia, and patient-specific factors.[1] Commonly used concentrations range from 1% to 3%. For peripheral nerve blocks such as cervical, brachial, intercostal, and pudendal blocks, 1% (in volumes of 5 to 40 mL) or 2% (in volumes of 5 to 20 mL) solutions are often used.[1] In dental procedures, a 3% solution is frequently employed.[1]

Q3: What are the signs of this compound toxicity in experimental animals?

A3: Systemic toxicity from this compound typically manifests with central nervous system (CNS) and cardiovascular symptoms. Early CNS signs may include restlessness, muscle twitching, and tremors, which can progress to seizures. Cardiovascular effects can include changes in heart rate (bradycardia or tachycardia), hypotension, and in severe cases, cardiac arrhythmias.[4] Close monitoring of physiological parameters is crucial during in vivo experiments.

Q4: How does the concentration and dose of this compound affect the duration of a nerve block?

A4: Studies have shown that a higher dose and concentration of this compound are associated with a longer duration of both sensory and motor blockade.[5][6] For instance, in an axillary brachial plexus block study, 30 mL of 1.5% this compound resulted in a significantly longer block duration compared to 30 mL of a 1% solution.[5][7]

Data Presentation

The following tables summarize quantitative data on the effective and toxic concentrations of this compound from various studies.

Table 1: Effective Concentrations of this compound for Nerve Block

Application/ModelConcentration (%)DoseObserved EffectReference
Axillary Brachial Plexus Block (Human)1.5%300 mg (20 mL)Mean sensory block duration: 256 minutes[5][6]
Axillary Brachial Plexus Block (Human)1.0%300 mg (30 mL)Mean sensory block duration: 226 minutes[5][6]
Axillary Brachial Plexus Block (Human)1.5%450 mg (30 mL)Mean sensory block duration: 270 minutes[5][6]
Median Nerve Block (Human)1.0%-Significant inhibition of sensory and motor action potentials[8]
Palmar Digital Nerve Block (Equine)2.0%-Mean duration of lameness resolution: 366 minutes[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayIC50 / LD50Exposure TimeReference
Chick Embryo Dorsal Root Ganglion NeuronsGrowth Cone Collapse~10-1.6 M (~24.7 mM)15 minutes[9]
Human SH-SY5Y Neuroblastoma CellsMTT AssayLD50: 4.84 ± 1.28 mM20 minutes[10]
Human SH-SY5Y Neuroblastoma CellsMTT AssayKilling potency: Procaine ≤ this compound < Lidocaine10 minutes[11]

Experimental Protocols

In Vitro Neurotoxicity Assay Using SH-SY5Y Cells

This protocol outlines a method to assess the cytotoxicity of this compound on the human neuroblastoma cell line SH-SY5Y using an MTT assay.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions in serum-free culture medium to achieve the desired test concentrations.

  • Cell Treatment: After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 4 hours at 37°C or overnight at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

In Vivo Sciatic Nerve Block Model in Rats

This protocol describes a method for evaluating the efficacy of this compound in a rat sciatic nerve block model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound hydrochloride solution at desired concentrations

  • Anesthetic (e.g., isoflurane)

  • Nerve stimulator with insulated needle electrode

  • Testing apparatus for sensory and motor function (e.g., hot plate, von Frey filaments, grip strength meter)

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane.

  • Positioning: Place the rat in a lateral position with the hind limb to be injected facing upwards.

  • Nerve Localization:

    • Insert the insulated needle electrode near the sciatic notch.

    • Set the nerve stimulator to deliver a current of 0.5 mA at 1 Hz.

    • Advance the needle until motor responses (e.g., paw twitches) are observed.

    • Reduce the current to the minimum threshold that still elicits a motor response to confirm proximity to the nerve.

  • Injection: Inject a small volume (e.g., 0.2 mL) of the this compound solution slowly.

  • Assessment of Block:

    • Motor Block: Assess motor function at regular intervals (e.g., every 15 minutes) using a grip strength meter or by observing the ability to splay the toes.

    • Sensory Block: Evaluate sensory blockade using a hot plate (measuring withdrawal latency) or von Frey filaments (assessing mechanical threshold).

  • Data Analysis: Record the onset time, duration, and intensity of both motor and sensory blocks for each concentration of this compound.

Troubleshooting Guides

In Vitro Experiments

Q: My cell viability is highly variable between replicate wells. What could be the cause? A: This could be due to several factors:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.

  • Pipetting errors: Calibrate and use pipettes correctly.

  • Edge effects: Avoid using the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile medium or PBS.

Q: I am not observing a dose-dependent toxic effect of this compound. A:

  • Concentration range: You may need to test a wider or higher range of this compound concentrations.

  • Exposure time: The incubation time may be too short to induce a measurable toxic effect. Consider increasing the exposure duration.

  • Cell line resistance: The cell line you are using might be less sensitive to this compound.

In Vivo Experiments

Q: The nerve block is unsuccessful or has a very short duration. A:

  • Incorrect needle placement: Ensure accurate nerve localization using a nerve stimulator. The observation of a motor response at a low current is critical.[12]

  • Inadequate volume or concentration: The volume or concentration of this compound may be insufficient to produce a complete block. Refer to dose-ranging studies to select an appropriate starting point.[5]

  • Anatomical variation: Be aware of potential anatomical variations in nerve location.

Q: I am observing signs of systemic toxicity in my animal model. A:

  • Intravascular injection: This is a primary cause of systemic toxicity. Always aspirate before injecting to check for blood. Inject the solution slowly.

  • Excessive dose: Ensure the total dose of this compound is within the safe limits for the animal's weight.

  • Rapid absorption: The vascularity of the injection site can influence the rate of systemic absorption.

Mandatory Visualizations

Mepivacaine_Mechanism cluster_membrane Neuronal Membrane Mepivacaine_ext This compound (extracellular) Mepivacaine_int This compound (intracellular) Mepivacaine_ext->Mepivacaine_int Diffusion Na_channel Voltage-gated Sodium Channel Na_ion_int Na+ ions (intracellular) Block Blockade of Nerve Impulse Na_channel->Block Inhibition of Na+ influx leads to Mepivacaine_int->Na_channel Binds to channel Na_ion_ext Na+ ions (extracellular) Na_ion_ext->Na_ion_int Influx Nerve_impulse Nerve Impulse Propagation Na_ion_int->Nerve_impulse Leads to Block->Nerve_impulse Prevents

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Efficacy Cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) Dose_response This compound Dose-Response Treatment Cell_culture->Dose_response Viability_assay Cell Viability Assay (e.g., MTT) Dose_response->Viability_assay IC50_determination Determine IC50 Viability_assay->IC50_determination Optimization Concentration Optimization IC50_determination->Optimization Animal_model Rodent Model (e.g., Rat Sciatic Nerve) Nerve_block This compound Nerve Block Animal_model->Nerve_block Behavioral_testing Sensory & Motor Function Assessment Nerve_block->Behavioral_testing ED50_determination Determine ED50 Behavioral_testing->ED50_determination ED50_determination->Optimization

Caption: Experimental workflow for optimizing this compound concentration.

Concentration_Relationship Concentration This compound Concentration Efficacy Nerve Block Efficacy Concentration->Efficacy Increases Toxicity Toxicity Concentration->Toxicity Increases Therapeutic_Window Optimal Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Relationship between this compound concentration, efficacy, and toxicity.

References

Technical Support Center: Mepivacaine Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of mepivacaine. The information is presented in a user-friendly question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary tables.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important for this compound?

A forced degradation or stress testing study is a process where a drug substance, like this compound, is intentionally exposed to extreme chemical and environmental conditions to accelerate its decomposition.[1][2] This is crucial for several reasons:

  • Method Development: It helps in the development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can separate the active pharmaceutical ingredient (API) from its degradation products.[2]

  • Pathway Elucidation: The study provides insights into the potential degradation pathways of the this compound molecule.[1]

  • Impurity Identification: It facilitates the identification and characterization of potential degradants that could form during manufacturing, storage, or administration.

  • Formulation Optimization: Information gathered can guide the development of a stable drug formulation by understanding its susceptibilities.[1]

Q2: What are the common stress conditions applied in a forced degradation study of this compound?

This compound is typically subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to induce degradation.[3][4][5] The goal is to achieve a target degradation of approximately 5-20% to ensure that the primary degradation products are formed without completely destroying the molecule.

Table 1: Typical Forced Degradation Conditions for this compound

Stress ConditionTypical Reagent/ConditionDuration & Temperature
Acid Hydrolysis 1 N HClHeated (e.g., 80°C) for several hours[6]
Base Hydrolysis 1 N NaOHHeated (e.g., 80°C) for several hours[6]
Oxidative Degradation 3% H₂O₂Room temperature for up to 24 hours[1][6]
Thermal Degradation Dry Heat105°C for 24 hours[6]
Photolytic Degradation UV Light (e.g., 254 nm) / SunlightExpose solid or solution for a defined period (e.g., 10 days)[4][6]

Q3: What are the known degradation products and impurities of this compound?

During synthesis and degradation, several related compounds and impurities can form. The most cited hydrolytic degradation product is 2,6-dimethylaniline (DMA), which is known to be toxic.[7] Other potential impurities include N-oxides and N-dealkylated derivatives.[8]

Table 2: Known this compound Impurities and Degradation Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
This compoundC₁₅H₂₂N₂O246.35Parent Drug[9][10]
2,6-dimethylaniline (Impurity A)C₈H₁₁N121.20Toxic impurity, product of hydrolysis[7][11][12]
This compound N-OxideC₁₅H₂₂N₂O₂262.35Potential oxidation product[9]
This compound EP Impurity DC₁₅H₂₀N₂O244.34Pharmacopeial impurity[13]

Q4: What analytical techniques are most effective for separating and identifying this compound degradation products?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for separating this compound from its degradation products.[13] For identification and structural elucidation, HPLC is often coupled with mass spectrometry (LC-MS).[4]

Table 3: Common HPLC Conditions for this compound Stability-Indicating Methods

ParameterTypical SpecificationReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][4][5]
Mobile Phase Acetonitrile/Methanol and a buffer (e.g., Phosphate, Orthophosphoric acid)[3][4]
pH Adjusted to a range of 4.0 - 7.6[4][5][7]
Flow Rate 0.4 - 1.0 mL/min[4][5][7]
Detection (UV) 215 - 230 nm[3][4][5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No/Insufficient Degradation Observed Stress condition is too mild (time, temperature, or reagent concentration is too low). This compound is stable under the applied condition.[14]Increase the duration, temperature, or concentration of the stressor. Confirm with literature if this compound is known to be stable under that specific condition.
Excessive Degradation (>20%) Stress condition is too harsh.Reduce the exposure time, temperature, or reagent concentration. Perform a time-course experiment to find the optimal degradation level.
Poor Chromatographic Peak Shape (Tailing, Fronting) Mobile phase pH is inappropriate for this compound's pKa (~7.7). Column is overloaded or deteriorating.Adjust the mobile phase pH to ensure this compound is in a consistent ionic state.[7] Reduce sample concentration or replace the column.
Poor Separation Between this compound and Degradant Peaks The mobile phase composition lacks sufficient resolving power. The column is not suitable.Optimize the mobile phase by changing the organic solvent ratio or the buffer type/pH. Try a different column chemistry (e.g., different C18 phase, phenyl-hexyl).
Mass Balance Failure (Sum of API and degradants is not ~100%) A degradation product is not UV-active at the chosen wavelength. A degradant is volatile or has precipitated. Co-elution of peaks.Use a diode array detector (DAD) to analyze peak purity and identify the optimal wavelength for all components. Use a universal detector like a Charged Aerosol Detector (CAD) or MS. Ensure complete dissolution of the stressed sample. Improve chromatographic resolution.

Detailed Experimental Protocol: Forced Degradation of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).[3][5]

2. Application of Stress Conditions:

  • Control Sample: Dilute the stock solution with the reaction solvent and keep it at room temperature, protected from light.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Heat the mixture in a water bath (e.g., 80°C) for 2-4 hours. After cooling, neutralize the sample with an equivalent amount of 1 N NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 N NaOH. Heat as above. After cooling, neutralize with an equivalent amount of 1 N HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for 24 hours. Dissolve the stressed powder in the solvent to the target concentration.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) or solid powder to UV light inside a photostability chamber for a defined period.

3. Sample Analysis:

  • Dilute all stressed and control samples to the final working concentration.

  • Analyze the samples using a validated stability-indicating HPLC-UV method (refer to Table 3 for starting conditions).

  • Inject a blank (solvent) before and after the sample sequence to ensure no carryover.

4. Data Evaluation:

  • Identify the peak corresponding to this compound by comparing its retention time with that of an unstressed standard.

  • New peaks observed in the chromatograms of stressed samples are considered degradation products.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

  • Assess peak purity of the this compound peak in all stressed samples to ensure specificity.

  • For structural identification, collect fractions of the degradation products or use an LC-MS system to obtain mass-to-charge (m/z) ratios and fragmentation patterns.

Visualizations

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization cluster_output 4. Outcome API This compound API Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Base Base Hydrolysis (NaOH, Heat) Stock->Base Oxid Oxidation (H2O2) Stock->Oxid Therm Thermal (Dry Heat) Stock->Therm Photo Photolytic (UV/Light) Stock->Photo HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS Report Identify Degradation Products & Establish Degradation Pathway HPLC->Report Char Structure Elucidation (NMR, IR if needed) LCMS->Char Char->Report G This compound This compound (C15H22N2O) Hydrolysis_Product 2,6-Dimethylaniline (C8H11N) This compound->Hydrolysis_Product  Hydrolysis (Acid/Base) (Amide Bond Cleavage) Oxidation_Product This compound N-Oxide (C15H22N2O2) This compound->Oxidation_Product  Oxidation (H2O2) (N-Oxidation) Other_Degradants Other Potential Degradants This compound->Other_Degradants Other Stress (Thermal, Photo)

References

Stability of mepivacaine solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of mepivacaine solutions under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride solutions?

A1: this compound hydrochloride solutions should be stored at a controlled room temperature, below 25°C (77°F).[1] It is also crucial to protect the solutions from light by retaining them in their original box until use.[1] Freezing of the solution should be prevented.[1]

Q2: What is the acceptable pH range for this compound solutions?

A2: The pH of commercially available this compound hydrochloride solutions is typically adjusted to fall within a specific range. For a 2% this compound solution with levonordefrin, the pH is adjusted to between 3.3 and 5.5, while a 3% this compound solution has a pH adjusted to between 4.5 and 6.8.[1]

Q3: Can this compound solutions be autoclaved?

A3: While this compound hydrochloride in single- and multiple-dose vials can be autoclaved, dental cartridges containing this compound should not be autoclaved.[2]

Q4: What are the visual indicators of this compound solution degradation?

A4: You should not use a this compound solution if its color is pinkish or darker than slightly yellow, or if it contains a precipitate.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low potency of this compound solution. Degradation due to improper storage (e.g., exposure to high temperatures or light).Verify storage conditions. Store solutions at controlled room temperature (below 25°C/77°F) and protect from light.[1] Perform a stability check using a validated analytical method if degradation is suspected.
Precipitate formation in the this compound solution. Change in pH, particularly alkalinization, can cause the free base to precipitate.Check the pH of the solution. Avoid mixing this compound with alkaline solutions. If a precipitate is observed, the solution should be discarded.
Discoloration of the this compound solution. Chemical degradation, potentially due to oxidation or interaction with other components.Do not use discolored solutions.[2] Investigate potential sources of contamination or incompatibility with other reagents.
Inconsistent results in stability studies. Issues with the analytical method, such as lack of specificity for this compound in the presence of degradation products.Develop and validate a stability-indicating analytical method, such as HPLC-UV or LC-MS, to accurately quantify this compound and its degradation products.[3][4]

Quantitative Stability Data

The stability of this compound solutions is influenced by factors such as temperature, pH, and exposure to light. The following tables summarize the expected stability under various conditions based on forced degradation studies.

Table 1: Stability of this compound Hydrochloride under Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperatureThis compound Degradation (%)
Acid Hydrolysis0.1 M HCl8 hours80°C15.2
Base Hydrolysis0.1 M NaOH8 hours80°C12.8
Oxidative Degradation30% H₂O₂8 hours80°C10.5
Thermal Degradation-48 hours80°C8.2
Photodegradation (UV)UV light (254 nm)48 hoursAmbient6.7

Note: The degradation percentages are indicative and can vary based on the specific experimental setup.

Experimental Protocols

1. Stability-Indicating HPLC-UV Method for this compound Quantification

This protocol describes a reversed-phase isocratic HPLC method for the quantitative analysis of this compound.[3]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of a buffer and acetonitrile (34:66 v/v). The buffer is prepared by dissolving an appropriate buffer salt in 1000 ml of water and adjusting the pH to 7.5 with a diluted potassium hydroxide solution.[3]

  • Flow Rate: 0.9 mL/min.[3]

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase at known concentrations.

    • Prepare sample solutions by diluting the this compound formulation with the mobile phase to a concentration within the calibration range.

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the this compound concentration in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.

2. Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of this compound to study its stability and identify potential degradation products.

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M hydrochloric acid.

    • Reflux the solution at 80°C for a specified period (e.g., 8 hours).

    • Neutralize the solution with 0.1 M sodium hydroxide.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M sodium hydroxide.

    • Reflux the solution at 80°C for a specified period (e.g., 8 hours).

    • Neutralize the solution with 0.1 M hydrochloric acid.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in 30% hydrogen peroxide.

    • Keep the solution at 80°C for a specified period (e.g., 8 hours).

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the this compound drug substance or solution in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Dissolve or dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose the this compound drug substance or solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 48 hours).

    • Dissolve or dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Sample Sample Acid Acid Sample->Acid Stress Conditions Base Base Sample->Base Stress Conditions Oxidative Oxidative Sample->Oxidative Stress Conditions Thermal Thermal Sample->Thermal Stress Conditions Photo Photo Sample->Photo Stress Conditions Standard Standard HPLC_UV HPLC-UV Analysis Standard->HPLC_UV Acid->HPLC_UV LC_MS LC-MS for ID Acid->LC_MS Base->HPLC_UV Base->LC_MS Oxidative->HPLC_UV Oxidative->LC_MS Thermal->HPLC_UV Thermal->LC_MS Photo->HPLC_UV Photo->LC_MS Quantification Quantification HPLC_UV->Quantification Degradant_ID Degradant ID LC_MS->Degradant_ID Stability_Profile Stability Profile Quantification->Stability_Profile Degradant_ID->Stability_Profile

Caption: Workflow for this compound Stability Testing.

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Degradant_A N-demethylated This compound Hydrolysis->Degradant_A Amide bond cleavage Degradant_B Hydroxylated mepivacaines Oxidation->Degradant_B Hydroxylation Degradant_C Ring-opened products Photolysis->Degradant_C Piperidine ring opening

Caption: Potential Degradation Pathways of this compound.

References

Managing potential long-lasting or permanent effects of mepivacaine nerve damage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-lasting or permanent effects of mepivacaine-induced nerve damage.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced nerve damage?

A1: this compound-induced nerve damage is multifactorial, stemming from its chemical properties and the method of administration. The neurotoxicity is dose- and time-dependent.[1][2] Key mechanisms under investigation include:

  • Mitochondrial Dysfunction: Local anesthetics can disrupt the mitochondrial membrane potential, leading to the release of reactive oxygen species (ROS), an imbalance in pro- and anti-apoptotic proteins (like Bax and Bcl-2), and the activation of caspase pathways leading to apoptosis.[3][4]

  • Disruption of Signaling Pathways: In vitro models suggest that neurotoxicity is triggered by effects on the intrinsic caspase pathway, PI3K/Akt pathway, and MAPK pathways, rather than solely by the blockade of voltage-gated sodium channels.[1][2][5]

  • Increased Intracellular Calcium: Some local anesthetics can cause an overload of intracellular calcium, a known trigger for apoptotic cell death pathways.[6]

  • Ischemia: The addition of vasoconstrictors like epinephrine, while prolonging anesthesia, can reduce blood flow to the nerve, increasing the risk of ischemic damage and subsequent oxidative injury to both neurons and Schwann cells.[1][2]

  • Direct Mechanical Trauma: Nerve injury can be caused by the injection needle itself, leading to inflammation or direct damage to nerve fascicles.[7][8] High injection pressure has also been associated with a higher risk of nerve injury.[1]

Q2: How does this compound's neurotoxicity compare to other local anesthetics?

A2: The neurotoxicity of local anesthetics varies, though all can be neurotoxic at sufficient concentrations and exposure times.[1][2] In comparative studies, this compound's toxicity profile is generally considered intermediate.

  • In Vitro Studies: One study on chick dorsal root ganglion neurons found this compound (IC50: 10⁻¹⁶ M) to be less toxic than lidocaine (IC50: 10⁻²⁸ M), bupivacaine (IC50: 10⁻²⁶ M), and ropivacaine (IC50: 10⁻²⁵ M).[9] However, the damage from this compound and lidocaine showed less reversibility after washout compared to bupivacaine and ropivacaine in the same study.[9] Another study on developing motor neurons found lidocaine to have the highest toxicity, followed by bupivacaine, with ropivacaine having the least effect.[10]

  • Schwann Cell Toxicity: Bupivacaine and ropivacaine have been shown to have greater toxicity to Schwann cells at intermediate concentrations compared to other agents like this compound and lidocaine.[11]

Q3: What are the typical incidence and recovery rates for nerve paresthesia observed clinically?

A3: While rare, persistent paresthesia is a known complication of local anesthetic injections in clinical practice, particularly in dentistry.

  • Incidence: The true incidence is difficult to establish, but estimates for permanent nerve injury after an inferior alveolar nerve block are around 1 in 25,000.[12] The overall incidence of postoperative neurologic symptoms can be as high as 15% in the early postoperative period, but this rarely results in permanent injury.[13]

  • Recovery: Most cases of local anesthetic-related paresthesia are transient. Reports indicate that 85% to 94% of patients recover completely within 8 to 10 weeks.[12][14] If symptoms persist beyond three months, a return to normal function becomes less likely.[14] Paresthesia that lasts longer than 6 to 9 months is often considered permanent.[15] The lingual nerve is affected more commonly than the inferior alveolar nerve in dental block injections.[14]

Q4: What experimental strategies are being investigated to mitigate or reverse this compound nerve damage?

A4: Research into mitigating nerve damage focuses on promoting the natural regenerative capacity of the peripheral nervous system and modulating the local cellular response to injury.

  • Targeted Drug Delivery: Novel biomaterials, such as biocompatible nerve conduits, are being developed to allow for the local delivery of drugs, neurotrophic factors, and cells directly to the nerve repair site, which can mitigate the adverse effects of systemic use.[16]

  • Modulation of Ion Channels: Research is exploring the selective blockade of specific ion channels involved in pain transmission, such as CaV3.2 T-type calcium channels and Nav1.8 sodium channels, to manage neuropathic pain without causing further nerve damage.[17][18] For example, ropivacaine has been shown to facilitate axonal regeneration by regulating Nav1.8-mediated macrophage signaling.[18]

  • Electrical Stimulation: Perioperative electrical stimulation of repaired nerves has shown benefits for healing and recovery in human trials.[16] Biocompatible, resorbable nerve stimulators are being developed that can be implanted at the repair site to deliver therapeutic stimulation.[16]

  • Pharmacological Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) have been suggested to provide significant relief from symptoms of transient neurologic symptoms (TNS).[19]

Quantitative Data Summary

Table 1: Comparative Neurotoxicity of Local Anesthetics (In Vitro)

Local Anesthetic Model System Parameter Value Reference
This compound Chick Dorsal Root Ganglion Neurons IC50 (15 min exposure) ~10⁻¹⁶ M [9]
Lidocaine Chick Dorsal Root Ganglion Neurons IC50 (15 min exposure) ~10⁻²⁸ M [9]
Bupivacaine Chick Dorsal Root Ganglion Neurons IC50 (15 min exposure) ~10⁻²⁶ M [9]

| Ropivacaine | Chick Dorsal Root Ganglion Neurons | IC50 (15 min exposure) | ~10⁻²⁵ M |[9] |

Table 2: Clinical Incidence and Recovery from Local Anesthetic-Induced Paresthesia

Parameter Finding Nerve(s) Involved Reference
Incidence (Permanent) Approx. 1 in 25,000 injections Inferior Alveolar [12]
Incidence (Temporary) Up to 15% (early postoperative) General Peripheral Nerves [13]
Short-Term Recovery 85-94% of cases resolve Inferior Alveolar, Lingual [12][14]
Recovery Timeframe Typically within 8 weeks Inferior Alveolar, Lingual [14]

| Permanent Damage | Risk if duration > 8 weeks | Inferior Alveolar, Lingual |[14] |

Troubleshooting Guides

Problem: High variability in nerve damage observed in our in vivo animal model.

Potential Cause Troubleshooting Step
Inconsistent Injection Site Use ultrasound guidance to ensure consistent perineural, extrafascicular, or intrafascicular needle placement. Intrafascicular injections are known to cause more significant damage.[7][20]
Variable Injection Pressure/Volume Employ a pressure-monitoring device during injection. High opening injection pressures are associated with a higher risk of nerve injury.[1] Standardize the injection volume and rate across all subjects.
Needle Trauma Use short-beveled needles, as they may cause less severe tissue and nerve damage on insertion.[8] Avoid contacting bone, which can create barbs on the needle tip.[8]
Underlying Subject Health Ensure animal subjects are healthy and free from pre-existing conditions that could affect nerve health, such as diabetes, which can increase susceptibility to local anesthetic toxicity.[21]

Problem: Unexpectedly high or low cell death in our in vitro neurotoxicity assay.

Potential Cause Troubleshooting Step
Incorrect Drug Concentration Verify calculations and perform serial dilutions accurately. Local anesthetic toxicity is highly concentration-dependent.[1][2]
Incorrect Exposure Duration Strictly control the incubation time. Neurotoxicity is also time-dependent.[1][2][11]
Cell Line/Culture Health Ensure cells are healthy, within a low passage number, and free from contamination. Use a positive control (e.g., a known neurotoxin) and a negative control (vehicle) in every experiment.
Assay Sensitivity Use multiple methods to assess cell death (e.g., LDH release for cytotoxicity, TUNEL stain for apoptosis, and a viability assay like MTT or Calcein-AM) to confirm results.

Experimental Protocols

Protocol 1: Rat Sciatic Nerve Injury Model for Local Anesthetic Neurotoxicity Assessment

  • Objective: To create a reproducible model of this compound-induced nerve injury to evaluate pathology and test therapeutic interventions.

  • Animal Model: Adult male Sprague-Dawley or Lewis rats (250-300g).[20][22]

  • Methodology:

    • Anesthesia: Anesthetize the rat using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.

    • Surgical Exposure: Place the rat in a prone position. Make a small skin incision over the thigh to expose the biceps femoris muscle. Gently separate the muscle planes to reveal the sciatic nerve.

    • Injection: Using a microsyringe (e.g., Hamilton syringe) with a 30-gauge needle, perform one of the following injections under direct visualization or ultrasound guidance:

      • Intrafascicular: Carefully insert the needle tip directly into a nerve fascicle.

      • Extrafascicular: Insert the needle tip just beneath the epineurium but outside the fascicles.

      • Perineural/Extraneural: Deposit the solution adjacent to the nerve without penetrating the epineurium.[20]

    • Test Article Administration: Inject a small, standardized volume (e.g., 50 µL) of the this compound solution or vehicle control (normal saline) slowly over 1 minute.[20]

    • Closure: Suture the muscle and skin layers. Provide postoperative analgesia and care according to institutional guidelines.

    • Endpoint Analysis: At predetermined time points (e.g., 48 hours, 2 weeks, 4 weeks), euthanize the animals and harvest the sciatic nerves for analysis.[20][22]

Protocol 2: Histomorphometric Analysis of Nerve Regeneration

  • Objective: To quantitatively assess nerve fiber degeneration and regeneration.

  • Methodology:

    • Tissue Preparation: Harvest a segment of the sciatic nerve distal to the injection site. Fix the tissue in 4% paraformaldehyde or glutaraldehyde. Process and embed in paraffin or resin (for electron microscopy).

    • Staining:

      • Light Microscopy: Section the nerve transversely (1-5 µm thickness) and stain with Hematoxylin and Eosin (H&E) for general morphology or Toluidine Blue/Osmium Tetroxide to visualize myelin sheaths.[20][22]

      • Immunohistochemistry (IHC): Use antibodies against specific markers such as CD68 for macrophages, S100 for Schwann cells, or GAP43 for regenerating axons.[11][18]

    • Image Acquisition: Capture high-resolution images of the nerve cross-sections using a light or electron microscope.

    • Quantitative Analysis: Using image analysis software (e.g., ImageJ), measure the following parameters:

      • Total number of myelinated nerve fibers.

      • Nerve fiber density (fibers/mm²).

      • Axon diameter and myelin sheath thickness.

      • g-ratio: The ratio of the axon diameter to the total fiber diameter, which is an indicator of fiber maturation and conduction velocity.[23]

      • Evidence of Wallerian degeneration, endoneurial edema, and cellular infiltration.[20][22]

Protocol 3: Electrophysiological Assessment of Nerve Function

  • Objective: To functionally evaluate nerve conduction and reinnervation.

  • Methodology:

    • Setup: Anesthetize the animal and place it on a heating pad to maintain body temperature. Expose the sciatic nerve at two points: proximally (e.g., sciatic notch) and distally (e.g., tibialis anterior muscle for motor response).

    • Stimulation: Place stimulating electrodes at the proximal site.

    • Recording: Place recording electrodes on the target muscle (for Compound Muscle Action Potentials, CMAP) or on the nerve itself distal to the stimulation (for Nerve Conduction Velocity, NCV).

    • Data Acquisition: Deliver a series of supramaximal electrical stimuli and record the resulting waveforms. Measure the following:

      • CMAP Amplitude: Correlates with the number of functioning motor units.

      • Conduction Latency: The time from stimulus to response.

      • Nerve Conduction Velocity (NCV): Calculated from the latency difference between two stimulation points a known distance apart. A decrease in NCV indicates demyelination.

    • Serial Evaluation: This non-lethal method allows for repeated measurements on the same animal over time to track functional recovery.[24]

Visualizations

G cluster_trigger Initial Insult cluster_cellular Cellular Mechanisms cluster_downstream Downstream Effects cluster_outcome Final Outcome This compound This compound Exposure (High Concentration / Long Duration) mitochondria Mitochondrial Dysfunction This compound->mitochondria ca_overload Intracellular Ca2+ Overload This compound->ca_overload pathways PI3K/Akt & MAPK Pathway Disruption This compound->pathways ros Increased ROS mitochondria->ros caspase Caspase Activation ca_overload->caspase pathways->caspase ros->caspase apoptosis Neuronal & Schwann Cell Apoptosis caspase->apoptosis degeneration Axonal Degeneration & Demyelination apoptosis->degeneration G cluster_phase1 Phase 1: Injury Induction cluster_phase2 Phase 2: Post-Operative Monitoring cluster_phase3 Phase 3: Endpoint Analysis animal_model 1. Select Animal Model (e.g., Sprague-Dawley Rat) surgery 2. Anesthetize & Expose Sciatic Nerve animal_model->surgery injection 3. Inject this compound or Vehicle Control surgery->injection functional_tests 4. Serial Functional Assessment (e.g., Electrophysiology) injection->functional_tests behavioral_tests 5. Behavioral Testing (e.g., Von Frey Hairs) injection->behavioral_tests euthanasia 6. Euthanize at Pre-determined Time Point functional_tests->euthanasia behavioral_tests->euthanasia harvest 7. Harvest Nerve Tissue euthanasia->harvest analysis 8. Histological & Biochemical Analysis harvest->analysis G rect_node rect_node start Unexpected Result in In Vitro Neurotoxicity Assay check_conc Drug Concentration Verified? start->check_conc check_time Exposure Time Accurate? check_conc->check_time Yes action_conc Recalculate & Prepare Fresh Dilutions check_conc->action_conc No check_controls Controls Behaving as Expected? check_time->check_controls Yes action_time Repeat with Strict Time Control check_time->action_time No check_health Cell Health & Passage # OK? check_controls->check_health Yes action_controls Troubleshoot Assay (Reagents, Protocol) check_controls->action_controls No action_health Thaw New Vial of Cells check_health->action_health No end Re-run Experiment check_health->end Yes action_conc->end action_time->end action_controls->end action_health->end

References

Technical Support Center: Mepivacaine Use in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the adverse effects of mepivacaine in research animals.

Frequently Asked Questions (FAQs)

Q1: What are the primary adverse effects of this compound observed in research animals?

A1: this compound, like other local anesthetics, can induce a range of adverse effects, primarily targeting the central nervous system (CNS) and the cardiovascular system. The severity of these effects is typically dose-dependent. Common signs of CNS toxicity include restlessness, muscle twitching, tremors, and in severe cases, seizures and respiratory depression. Cardiovascular effects can manifest as changes in heart rate (bradycardia or tachycardia), hypotension, and arrhythmias. Additionally, direct application of this compound to muscle and nerve tissue can lead to myotoxicity (muscle damage) and neurotoxicity.[1][2]

Q2: How does the toxicity of this compound compare to other local anesthetics like lidocaine and bupivacaine?

A2: In vitro studies on neuronal cells suggest that this compound has a lower neurotoxic potential compared to lidocaine and bupivacaine.[3][4][5][6] For instance, the concentration required to cause 50% inhibition of growth cone collapse (IC50) in chick embryo neurons was significantly higher for this compound (approximately 10-1.6 M) compared to lidocaine (10-2.8 M) and bupivacaine (10-2.6 M), indicating lower toxicity for this compound in this model.[3] In terms of myotoxicity, this compound is generally considered less toxic than bupivacaine.[4]

Q3: What are the initial signs of this compound toxicity that I should monitor for in my animal subjects?

A3: Early indicators of this compound toxicity are often neurological. Researchers should closely monitor animals for behavioral changes such as restlessness, anxiety, or drowsiness.[1][7] More specific signs include muscle tremors, twitching (especially around the face and extremities), and changes in vocalization.[1] Cardiovascular monitoring may reveal initial hypertension and tachycardia, which can then progress to hypotension and bradycardia as toxicity worsens.[8]

Q4: Is there a treatment for severe this compound toxicity?

A4: Yes, in cases of severe systemic toxicity, particularly cardiotoxicity, the administration of a 20% intravenous lipid emulsion has been shown to be an effective rescue therapy in animal models and is recommended in clinical practice.[9][10][11] The lipid emulsion is thought to act as a "lipid sink," sequestering the lipophilic this compound molecules from their target tissues.[10] Supportive care, including airway management, oxygenation, and seizure control with benzodiazepines, is also crucial.[8][12]

Q5: Can repeated administration of this compound increase the risk of adverse effects?

A5: Yes, repeated doses of this compound can lead to drug accumulation and an increased risk of systemic toxicity.[2] It is important to allow sufficient time between doses for the drug to be metabolized and cleared. The half-life of this compound in adult animals is approximately 1.9 to 3.2 hours, but this can be longer in neonates.[7]

Troubleshooting Guides

Issue 1: Unexpected Seizures in an Animal Following this compound Administration
Potential Cause Troubleshooting Steps
Intravascular Injection Immediately stop the administration of this compound. Administer a benzodiazepine (e.g., diazepam, midazolam) to control seizure activity. Provide respiratory support and monitor vital signs closely.[1]
Overdose Calculate the total dose administered and compare it to the recommended maximum dose for the species. If an overdose is suspected, provide supportive care, including oxygenation and cardiovascular support. Consider intravenous lipid emulsion therapy for severe cases.[13]
Rapid Systemic Absorption If the injection was made into a highly vascularized area, systemic absorption may be rapid. Monitor the animal for signs of cardiovascular compromise. Future injections in such areas should be performed slowly and with frequent aspiration to check for blood return.
Issue 2: Local Tissue Reaction or Poor Efficacy at the Injection Site
Potential Cause Troubleshooting Steps
Inflammation or Infection at the Injection Site Avoid injecting into inflamed or infected tissues, as this can alter the local pH and reduce the efficacy of the anesthetic. The acidic environment of inflamed tissue can also increase pain on injection.
Myotoxicity This compound can cause localized muscle damage. To minimize this, use the lowest effective concentration and volume. If repeated blocks are necessary, consider rotating injection sites if possible.
Incorrect Injection Technique Ensure the anesthetic is deposited at the target nerve location. Use of a nerve stimulator or ultrasound guidance can improve accuracy and reduce the required volume of anesthetic.

Quantitative Data Summary

Table 1: Comparative Neurotoxicity of Local Anesthetics in vitro

Local AnestheticIC50 for Growth Cone Collapse (M) in Chick Embryo Neurons[3]Relative Killing Potency in Human Neuroblastoma Cells (LD50)[5]
This compound ~10-1.6Less potent than Lidocaine and Bupivacaine
Lidocaine ~10-2.8More potent than this compound
Bupivacaine ~10-2.6Most potent
Ropivacaine ~10-2.5More potent than this compound and Lidocaine

Table 2: Recommended Maximum Doses of this compound in Animals

Animal SpeciesMaximum Recommended Dose (mg/kg)Reference
General (with epinephrine)7[13]
General (without epinephrine)5[13]

Table 3: Lipid Emulsion Therapy Dosing for Local Anesthetic Systemic Toxicity in Animals

Dosing RegimenDosage (20% Lipid Emulsion)Reference
Initial Bolus 1.5 ml/kg IV over 2-3 minutes[9][14]
Continuous Infusion 0.25 ml/kg/min for at least 10 minutes after hemodynamic stability[9]
Repeat Bolus (if needed) Up to two repeat boluses of 1.5 ml/kg[9]
Increased Infusion (if needed) Increase to 0.5 ml/kg/min[9]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Myotoxicity using Hematoxylin and Eosin (H&E) Staining
  • Tissue Collection: At predetermined time points following intramuscular injection of this compound, euthanize the animal and carefully dissect the target muscle.

  • Fixation: Immediately fix the muscle tissue in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%), clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • Deparaffinize sections in xylene (2 changes of 5 minutes each).

    • Rehydrate through graded alcohols to water (100%, 95%, 70% ethanol, 2 minutes each), then rinse in running tap water.

    • Stain nuclei with Mayer's Hematoxylin for 30 seconds to 5 minutes, depending on the desired intensity.

    • Rinse in running tap water for 2 minutes.

    • Differentiate with 1% acid alcohol (a few quick dips) to remove excess stain.

    • "Blue" the sections in running tap water or a bluing agent for 2 minutes.

    • Counterstain the cytoplasm with Eosin Y solution for 2-3 minutes.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.[15][16]

  • Microscopic Analysis: Examine the stained sections under a light microscope. Look for signs of myotoxicity, including muscle fiber necrosis, inflammatory cell infiltration, and evidence of regeneration (e.g., centrally located nuclei, myoblasts).

Protocol 2: Assessment of this compound-Induced Cardiotoxicity using an Isolated Heart (Langendorff) Preparation
  • Animal Preparation: Anesthetize the animal (e.g., rat) and administer heparin to prevent blood clotting.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).[17][18]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline hemodynamic parameters are recorded.

  • Data Acquisition: Record parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximal rates of pressure development and relaxation (+dP/dt and -dP/dt) using a pressure transducer inserted into the left ventricle. An ECG can also be recorded.

  • This compound Perfusion: Introduce this compound into the perfusion buffer at various concentrations.

  • Data Analysis: Monitor and record the changes in hemodynamic parameters in response to each this compound concentration. This allows for the determination of concentration-response curves for the cardiotoxic effects of the drug.[18]

Visualizations

Mepivacaine_Toxicity_Workflow cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting cluster_intervention Intervention Animal Model Animal Model This compound Admin This compound Administration Animal Model->this compound Admin Observation Observation of Adverse Effects This compound Admin->Observation CNS_Signs CNS Signs (Seizures, Tremors) Observation->CNS_Signs if present CVS_Signs Cardiovascular Signs (Arrhythmia, Hypotension) Observation->CVS_Signs if present Local_Signs Local Tissue Reaction Observation->Local_Signs if present Supportive_Care Supportive Care (Oxygen, Benzodiazepines) CNS_Signs->Supportive_Care CVS_Signs->Supportive_Care Lipid_Emulsion Lipid Emulsion Therapy CVS_Signs->Lipid_Emulsion Dose_Adjustment Dose/Technique Adjustment Local_Signs->Dose_Adjustment

Caption: Troubleshooting workflow for this compound adverse effects.

Mepivacaine_Cellular_Toxicity cluster_membrane Cell Membrane cluster_mitochondria Mitochondrion cluster_cytosol Cytosol This compound This compound Ion_Channels Voltage-gated Na+ & Ca2+ Channels This compound->Ion_Channels Inhibition/Modulation Mito_Dysfunction Mitochondrial Dysfunction This compound->Mito_Dysfunction Ca_Increase Increased Intracellular Ca2+ Ion_Channels->Ca_Increase ROS Increased ROS Production Mito_Dysfunction->ROS ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis / Cell Death ATP_Depletion->Apoptosis Ca_Increase->Mito_Dysfunction Ca_Increase->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Signaling pathways in this compound-induced cellular toxicity.

References

Technical Support Center: Enhancing Mepivacaine Local Anesthesia with Bioadhesive Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the local anesthetic action of mepivacaine using bioadhesive gels.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a bioadhesive gel for this compound delivery?

Using a bioadhesive gel for this compound delivery offers the significant advantage of prolonging the contact time of the anesthetic at the site of application. This prolonged contact can lead to a longer duration of anesthetic action and potentially a more potent effect compared to conventional topical formulations that are easily removed.[1][2][3][4]

Q2: Which bioadhesive polymer is most commonly used for these gels, and why?

Hydroxypropyl methylcellulose (HPMC) is a frequently used bioadhesive polymer due to its non-toxic nature, ease of use, and ability to form gels with suitable viscosity and bioadhesive properties.[1][3][4] Studies have shown a positive correlation between the concentration of HPMC and the resulting bioadhesive force and viscosity of the gel.[1][2][3][4]

Q3: How do penetration enhancers improve the efficacy of this compound gels?

Penetration enhancers are compounds that temporarily and reversibly alter the barrier properties of the skin or mucous membranes, allowing for increased permeation of the active pharmaceutical ingredient, in this case, this compound.[1] Various substances, including fatty acids, pyrrolidones, propylene glycol derivatives, glycerides, and non-ionic surfactants, have been investigated as penetration enhancers.[1][2][3][4] Notably, polyoxyethylene 2-oleyl ether has demonstrated significant efficacy in enhancing the permeation of local anesthetics from bioadhesive gels.[1][2][4]

Q4: What is the role of a vasoconstrictor in a this compound bioadhesive gel formulation?

Incorporating a vasoconstrictor, such as tetrahydrozoline, into the gel formulation can help to prolong the local anesthetic effect.[1][2][3] Vasoconstrictors reduce local blood flow at the site of application, which in turn decreases the rate of systemic absorption of this compound, keeping the anesthetic at the target site for a longer period.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Poor Gel Viscosity or Inconsistent Gel Formation - Incorrect polymer concentration.- Improper hydration of the polymer.- Inadequate mixing.- Optimize the concentration of the bioadhesive polymer (e.g., HPMC). Higher concentrations generally lead to higher viscosity.[1][2][3][4]- Ensure the polymer is properly dispersed in the solvent before initiating hydration. For HPMC, dissolving in hot water followed by cooling can be effective.[3]- Use a mechanical stirrer to ensure homogeneous mixing until a uniform gel is formed.
Low Bioadhesive Strength - Insufficient polymer concentration.- Inappropriate polymer selection.- Increase the concentration of the bioadhesive polymer. Studies show a direct correlation between HPMC concentration and bioadhesive force.[1][2][3][4]- Consider using a higher molecular weight grade of the polymer, as this can influence bioadhesive properties.[1]
Variable or Low In Vitro Drug Release - Inconsistent gel thickness or surface area in diffusion cells.- Air bubbles trapped between the gel and the membrane.- Incorrect receptor medium pH or temperature.- Ensure a consistent amount of gel is applied to the diffusion cell and that the surface area is uniform.- Carefully apply the gel to the membrane to avoid entrapping air bubbles.- Maintain the receptor medium at a constant temperature (e.g., 37 ± 0.5°C) and ensure the pH is appropriate for the study (e.g., pH 7.4 phosphate buffer).[1][2][3]
Inconsistent In Vivo Anesthetic Efficacy (e.g., Rat Tail Flick Test) - Variable application of the gel to the test site.- Inconsistent baseline sensitivity of the animals.- Premature removal of the gel by the animal.- Apply a standardized amount of the gel to a consistent location on each animal's tail.- Acclimatize the animals to the testing apparatus and establish a stable baseline tail-flick latency before gel application.- If possible, use a protective covering over the application site to prevent the animal from licking or rubbing off the gel.
Precipitation of this compound in the Gel - Exceeding the solubility limit of this compound in the gel formulation.- Determine the saturation solubility of this compound in the gel base before finalizing the formulation.- Adjust the pH of the formulation, if appropriate, to enhance the solubility of this compound hydrochloride.

Data Presentation

Table 1: Effect of HPMC Concentration on Viscosity and Bioadhesive Force

HPMC-K100M Concentration (%)Viscosity (Pa·s)Bioadhesive Force (N)
180.4413
2190.5688
3290.8826

(Data derived from studies on bupivacaine gels using HPMC-K100M, which is indicative of the behavior of similar local anesthetic gels)[2][3]

Table 2: Effect of this compound Concentration on In Vitro Release

This compound Concentration in 2% HPMC Gel (%)Relative Release Rate
0.5Low
1.0Moderate
1.5High
2.0Higher
2.5Highest

(Qualitative summary based on the principle that increasing drug concentration increases the drug release rate, as demonstrated for this compound and other local anesthetics)[1][2][3][4]

Table 3: In Vivo Anesthetic Efficacy of this compound Gels in Rat Tail Flick Test

FormulationKey ComponentsAnesthetic Action Enhancement
Control GelThis compound in HPMC gelBaseline
Enhanced GelThis compound in HPMC gel with polyoxyethylene 2-oleyl ether and tetrahydrozolineProlonged and increased local anesthetic action compared to control.[1]

Experimental Protocols

Preparation of Bioadhesive this compound Gel

This protocol describes the preparation of a bioadhesive gel containing this compound, a penetration enhancer, and a vasoconstrictor.

Materials:

  • This compound hydrochloride

  • Hydroxypropyl methylcellulose (HPMC) (e.g., HPMC-K100M)

  • Penetration enhancer (e.g., polyoxyethylene 2-oleyl ether)

  • Vasoconstrictor (e.g., tetrahydrozoline)

  • Purified water

Procedure:

  • Disperse the required amount of HPMC in a portion of hot purified water (approximately 80-90°C) with stirring.

  • Add the remaining amount of cold purified water to the dispersion and continue stirring until a uniform, transparent gel base is formed.

  • In a separate container, dissolve the this compound hydrochloride, penetration enhancer, and vasoconstrictor in a small amount of purified water.

  • Gradually add the drug solution to the gel base with continuous stirring until a homogeneous medicated gel is obtained.

  • Allow the gel to stand for a sufficient time to eliminate any entrapped air bubbles.

In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the in vitro release of this compound from the bioadhesive gel using a modified Keshary-Chien diffusion cell.

Apparatus and Materials:

  • Modified Keshary-Chien diffusion cell

  • Synthetic cellulose membrane

  • Receptor medium: Phosphate buffer pH 7.4

  • Magnetic stirrer and stir bar

  • Water bath maintained at 37 ± 0.5°C

  • Syringes and collection vials

  • HPLC system for this compound quantification

Procedure:

  • Mount the synthetic cellulose membrane between the donor and receptor compartments of the diffusion cell.

  • Fill the receptor compartment with pre-warmed phosphate buffer (pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Place a magnetic stir bar in the receptor compartment.

  • Place the diffusion cell in a water bath maintained at 37 ± 0.5°C and allow the system to equilibrate.

  • Apply a known quantity of the this compound bioadhesive gel onto the surface of the membrane in the donor compartment.

  • At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of this compound released per unit area over time.

In Vivo Anesthetic Action Evaluation (Rat Tail Flick Test)

This protocol describes the assessment of the local anesthetic efficacy of the this compound gel using a tail-flick analgesimeter in rats.

Apparatus and Materials:

  • Tail-flick analgesimeter

  • Male Sprague-Dawley rats (or other suitable strain)

  • This compound bioadhesive gel formulations (control and test)

  • Stopwatch

Procedure:

  • Acclimatize the rats to the testing environment and the analgesimeter to minimize stress-induced variability.

  • Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Apply a standardized amount of the this compound gel to a specific area on the rat's tail.

  • At predetermined time intervals after gel application, measure the tail-flick latency.

  • The increase in tail-flick latency compared to the baseline indicates the level of analgesia.

  • Calculate the area under the efficacy curve (AUEC) to quantify and compare the overall anesthetic effect of different formulations.[1][5]

Visualizations

Experimental_Workflow cluster_formulation Gel Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation Preparation of this compound Bioadhesive Gel Characterization Physicochemical Characterization (Viscosity, Bioadhesion) Formulation->Characterization InVitro_Release In Vitro Drug Release Study (Franz Diffusion Cell) Characterization->InVitro_Release Optimized Gel Permeation Skin Permeation Study InVitro_Release->Permeation InVivo_Test In Vivo Anesthetic Action (Rat Tail Flick Test) Permeation->InVivo_Test Promising Formulation Data_Analysis Data Analysis and Comparison of Formulations InVivo_Test->Data_Analysis

Caption: Experimental workflow for developing and evaluating this compound bioadhesive gels.

References

Validation & Comparative

A Comparative Analysis of Mepivacaine and Bupivacaine in Peripheral Nerve Block Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anesthetic properties of mepivacaine and bupivacaine when used in peripheral nerve block models. The information presented is collated from a combination of preclinical and clinical studies to offer a comprehensive overview for research and development purposes.

Data Presentation: Quantitative Comparison

The following tables summarize the key physicochemical and pharmacological parameters of this compound and bupivacaine.

Table 1: Physicochemical Properties of this compound and Bupivacaine

PropertyThis compoundBupivacaine
Molecular Weight 246.3 g/mol 288.4 g/mol
pKa (at 25°C) 7.68.1
Lipid Solubility IntermediateHigh
Protein Binding ~77%~95%

Table 2: Comparative Efficacy in Peripheral Nerve Blocks (Clinical Data)

ParameterThis compoundBupivacaineNerve Block Type
Onset of Sensory Block 8.7 ± 4.3 min10.0 ± 5.1 minInterscalene[1]
Duration of Motor Block 6.0 ± 4.2 hours16.4 ± 9.4 hoursInterscalene[1]
Duration of Analgesia 4.9 ± 2.4 hours14.0 ± 6.2 hoursInterscalene[1]
Onset of Sensory Blockade Shorter than BupivacaineLonger than this compoundSciatic-Femoral[2]
Resolution of Motor Block Faster than BupivacaineSlower than this compoundSciatic-Femoral[2]
Duration of Postoperative Analgesia 251 ± 47 min880 ± 312 minSciatic-Femoral[2]

Experimental Protocols

The following is a detailed methodology for a common preclinical model used to assess peripheral nerve blocks, the rat sciatic nerve block model. This protocol is a composite based on methodologies described in several studies.[3][4][5][6]

Objective: To compare the onset, duration, and intensity of sensory and motor blockade induced by this compound and bupivacaine following sciatic nerve block in a rat model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride (e.g., 1% solution)

  • Bupivacaine hydrochloride (e.g., 0.5% solution)

  • Sterile saline (0.9%) as a control

  • Anesthetic for induction and maintenance (e.g., isoflurane)

  • Nerve stimulator and insulated needle

  • Apparatus for sensory testing (e.g., radiant heat source for Hargreaves test, von Frey filaments)

  • Apparatus for motor function assessment (e.g., grip strength meter)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane.

    • Shave the hair over the lateral aspect of the thigh of the hind paw to be injected.

    • Position the rat in a lateral decubitus position with the limb to be blocked uppermost.

  • Sciatic Nerve Block Injection:

    • Identify the injection site between the greater trochanter and the ischial tuberosity.

    • Insert the insulated needle connected to a nerve stimulator set at a low frequency (e.g., 1-2 Hz) and current (e.g., 0.5 mA).

    • Advance the needle until motor nerve stimulation (dorsiflexion or plantar flexion of the foot) is observed.

    • Reduce the current to the minimum at which the motor response is still present to ensure close proximity to the nerve.

    • Inject a standardized volume (e.g., 0.2 mL) of the test solution (this compound, bupivacaine, or saline) slowly.

  • Assessment of Sensory Blockade:

    • Thermal Nociception (Hargreaves Test):

      • At predetermined time intervals (e.g., every 15-30 minutes) post-injection, place the rat on a glass surface.

      • Apply a focused beam of radiant heat to the plantar surface of the hind paw.

      • Record the time taken for the rat to withdraw its paw (paw withdrawal latency). An increased latency compared to baseline indicates sensory blockade. A cut-off time is set to prevent tissue damage.

    • Mechanical Nociception (von Frey Test):

      • Apply calibrated von Frey filaments to the plantar surface of the hind paw.

      • Determine the paw withdrawal threshold by observing the filament force that elicits a withdrawal response. An increased threshold indicates sensory blockade.

  • Assessment of Motor Blockade:

    • Grip Strength Test:

      • At the same time intervals as sensory testing, allow the rat to grasp a wire mesh grid connected to a force transducer.

      • Gently pull the rat backwards until its grip is released.

      • Record the maximal force exerted by the hindlimb. A decrease in grip strength indicates motor blockade.

  • Data Analysis:

    • Onset of Block: Time from injection to the first significant change in sensory or motor function.

    • Duration of Block: Time from onset until sensory and motor functions return to baseline levels.

    • Intensity of Block: The magnitude of the change in sensory threshold or motor function from baseline.

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

Local anesthetics, including this compound and bupivacaine, exert their primary effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the propagation of action potentials, thereby preventing the transmission of nerve impulses.

LocalAnesthetic_Pathway cluster_membrane Neuronal Membrane LA_unionized Local Anesthetic (Unionized, Lipophilic) LA_ionized Local Anesthetic (Ionized, Hydrophilic) LA_unionized->LA_ionized LA_unionized_in Local Anesthetic (Unionized) LA_unionized->LA_unionized_in Diffusion Na_channel Voltage-Gated Sodium Channel AP_block Action Potential Blockade Na_channel->AP_block Inhibition of Na+ influx LA_ionized_in Local Anesthetic (Ionized) LA_unionized_in->LA_ionized_in LA_ionized_in->Na_channel Binds to channel receptor

Caption: Mechanism of action of local anesthetics.

Experimental Workflow for Comparative Analysis

This diagram outlines the key steps in a preclinical study comparing this compound and bupivacaine in a rat sciatic nerve block model.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Shaving) start->animal_prep randomization Randomization animal_prep->randomization group_mep Group 1: This compound randomization->group_mep group_bup Group 2: Bupivacaine randomization->group_bup group_ctrl Group 3: Saline (Control) randomization->group_ctrl injection Sciatic Nerve Block Injection group_mep->injection group_bup->injection group_ctrl->injection assessment Behavioral Assessment (Sensory & Motor) injection->assessment data_analysis Data Analysis (Onset, Duration, Intensity) assessment->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for preclinical comparison.

Discussion of Comparative Performance

Onset of Action: this compound generally exhibits a faster onset of action compared to bupivacaine.[2] This can be attributed to its lower pKa (7.6), which is closer to the physiological pH of tissues. A lower pKa means a greater proportion of the drug exists in the non-ionized, lipid-soluble form, allowing for more rapid diffusion across the nerve sheath and membrane to reach its site of action on the intracellular side of the sodium channel.

Duration of Action: Bupivacaine has a significantly longer duration of action and provides more prolonged postoperative analgesia than this compound.[1][2] This is primarily due to its higher lipid solubility and greater degree of protein binding (approximately 95% for bupivacaine versus 77% for this compound). The high lipid solubility allows for greater partitioning into the lipid-rich nerve tissue, creating a local drug depot. Extensive protein binding further reduces the rate of clearance of the drug from the site of injection.

Potency: Bupivacaine is a more potent local anesthetic than this compound. This is also related to its higher lipid solubility, which facilitates its interaction with the sodium channel receptor.

Toxicity: Bupivacaine is associated with a higher risk of systemic toxicity, particularly cardiotoxicity, compared to this compound. The high lipid solubility and extensive protein binding of bupivacaine contribute to its slower dissociation from cardiac sodium channels, which can lead to severe cardiac arrhythmias. Some studies also suggest that bupivacaine can induce neurotoxicity through mechanisms involving endoplasmic reticulum stress and apoptosis.[7][8]

Conclusion

The choice between this compound and bupivacaine for peripheral nerve blocks in a research setting depends on the specific experimental goals. This compound's rapid onset may be advantageous for short procedures, while bupivacaine's prolonged duration of action is beneficial for studies requiring long-lasting anesthesia or analgesia. The differing physicochemical properties of these two agents provide a clear basis for their distinct clinical profiles. When designing preclinical studies, it is crucial to consider these differences to select the most appropriate agent and to accurately interpret the experimental outcomes. Further research into the specific signaling pathways involved in the neurotoxicity of these agents is warranted to develop safer and more effective local anesthetics.

References

A Comparative Guide to the Validation of Chiral HPLC Methods for Mepivacaine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral compounds like the local anesthetic mepivacaine is of paramount importance. The differential pharmacological and toxicological profiles of its (R)- and (S)-enantiomers necessitate robust and reliable analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the most powerful and widely used technique for this purpose.[1][2] This guide provides a comparative overview of validated chiral HPLC methods for the separation of this compound enantiomers, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Chiral HPLC Methods

The successful chiral separation of this compound enantiomers is highly dependent on the selection of the chiral stationary phase and the optimization of the mobile phase composition.[3] Polysaccharide-based CSPs, particularly those derived from cellulose, have demonstrated broad applicability for the resolution of a wide range of racemic compounds.[4]

Below is a summary of performance data from studies utilizing different cellulose-based CSPs for the separation of this compound enantiomers.

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Detection (nm)(S)-Mepivacaine Retention Time (t R1 ) (min)(R)-Mepivacaine Retention Time (t R2 ) (min)Selectivity (α)Resolution (R s )Reference
Chiralcel ODHexane / Ethyl Alcohol (97:3)0.6220---Partial Separation
Chiralcel ODHexane / Isopropanol-----Partial Separation (≤0.81)[5]

Note: Specific retention times, and selectivity values were not always available in the cited literature, which often reported qualitative outcomes like "partial separation."

Experimental Protocols

A generalized yet detailed protocol for the validation of a chiral HPLC method for this compound enantiomers, adhering to ICH Q2(R1) guidelines, is outlined below.[6][7]

Instrumentation and Chromatographic Conditions
  • HPLC System: An isocratic HPLC system equipped with a UV detector is typically sufficient.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD (cellulose tris-3,5-dimethyl phenylcarbamate), is a common choice.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of a nonpolar solvent like hexane and a polar organic modifier such as ethanol or isopropanol is frequently used. The exact ratio needs to be optimized to achieve adequate resolution.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection Wavelength: UV detection is commonly performed at 220 nm.[8]

  • Temperature: Analyses are generally carried out at ambient temperature.[8]

Preparation of Solutions
  • Standard Stock Solution: Prepare a stock solution of racemic this compound hydrochloride in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity studies.

  • Sample Preparation: For pharmaceutical formulations, dissolve the product in the mobile phase to achieve a concentration within the calibration range. For biological matrices, a solid-phase extraction may be necessary.[5]

Method Validation Parameters

The validation of the chiral HPLC method should assess the following parameters:

  • Specificity: The ability to assess the enantiomers in the presence of other components. This can be demonstrated by the baseline resolution of the enantiomeric peaks from each other and from any other peaks in the chromatogram.

  • Linearity: The linearity of the method should be established by analyzing a series of concentrations of the racemic mixture. The peak areas of each enantiomer are plotted against their respective concentrations, and the correlation coefficient (r²) should be determined.

  • Accuracy: The accuracy of the method can be determined by a recovery study, where a known amount of each enantiomer is added to a placebo or sample matrix and the recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple injections of the same standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, by different analysts, or with different equipment.

    • The precision is expressed as the relative standard deviation (%RSD) of the peak areas or concentration measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of each enantiomer that can be reliably detected and quantified, respectively. They can be estimated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method should be assessed by intentionally varying chromatographic parameters such as the mobile phase composition, flow rate, and column temperature and observing the effect on the resolution and retention times of the enantiomers.

Workflow for Chiral HPLC Method Validation

The following diagram illustrates the logical workflow for the development and validation of a chiral HPLC method for this compound enantiomer separation.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD1 Select Chiral Stationary Phase (e.g., Chiralcel OD) MD2 Optimize Mobile Phase (e.g., Hexane/Alcohol Ratio) MD1->MD2 MD3 Optimize Flow Rate & Detection Wavelength MD2->MD3 V1 Specificity / System Suitability MD3->V1 Initial Method Parameters V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Analysis of Pharmaceutical Formulations V6->A1 Validated Method A2 Pharmacokinetic / Bioanalytical Studies V6->A2 Validated Method

Workflow for Chiral HPLC Method Validation.

References

Mepivacaine vs. Ropivacaine: A Comparative Analysis of Anesthetic Duration

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of regional anesthesia, the choice between local anesthetics is pivotal to ensuring optimal patient outcomes, balancing the need for rapid onset with prolonged postoperative analgesia. This guide provides a detailed comparison of two commonly used amide local anesthetics, mepivacaine and ropivacaine, with a focus on their duration of action. The information presented herein is intended for researchers, scientists, and drug development professionals, synthesizing data from various clinical studies to offer an objective overview.

Pharmacological Profiles

This compound is known for its relatively rapid onset of action, though its duration is considered intermediate.[1] In contrast, ropivacaine, a long-acting anesthetic, is characterized by a slower onset but a significantly longer duration of both sensory and motor blockade.[1][2] Ropivacaine is an S-enantiomer, a characteristic that contributes to its lower cardiotoxicity and neurotoxicity compared to bupivacaine, another long-acting local anesthetic.[2][3]

Comparative Efficacy: Onset and Duration of Action

Clinical studies have consistently demonstrated the differing temporal profiles of this compound and ropivacaine. Ropivacaine generally provides a more extended period of postoperative pain relief.[2][4] The onset of action for this compound is typically faster than that of ropivacaine, although some studies have found no significant difference in onset times between the two.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the onset and duration of sensory and motor blockade from comparative studies.

Table 1: Onset of Anesthesia

AnestheticConcentrationType of BlockOnset of Sensory Block (minutes)Onset of Motor Block (minutes)Citation
This compound2%Sciatic-Femoral Nerve BlockSimilar to 0.75% RopivacaineSimilar to 0.75% Ropivacaine[4]
Ropivacaine0.75%Sciatic-Femoral Nerve BlockSimilar to 2% this compoundSimilar to 2% this compound[4]
This compound1.5%Supraclavicular Nerve Block--[1]
Ropivacaine0.5%Supraclavicular Nerve BlockDelayed compared to this compound-[1]
This compound3%Third Molar SurgeryNo significant difference with 0.75% Ropivacaine-[3]
Ropivacaine0.75%Third Molar SurgeryNo significant difference with 3% this compound-[3]

Table 2: Duration of Anesthesia and Analgesia

AnestheticConcentrationType of BlockDuration of Sensory Block (minutes)Duration of Motor Block (minutes)Duration of Postoperative Analgesia (minutes)Citation
This compound2%Sciatic-Femoral Nerve Block251 ± 47Shorter than Ropivacaine and Bupivacaine251 ± 47[4]
Ropivacaine0.75%Sciatic-Femoral Nerve Block670 ± 227Longer than this compound670 ± 227[4]
This compound1.5%Supraclavicular Nerve BlockShorter duration--[1]
Ropivacaine0.5%Supraclavicular Nerve BlockProlonged duration-Prolonged duration[1]
This compound3%Third Molar SurgeryShorter duration of lower lip numbness-Shorter time to onset of postoperative pain[3]
Ropivacaine0.75%Third Molar SurgeryMore prolonged lower lip numbness (p < 0.0001)-More delayed onset of postoperative pain (p=0.0048)[3]

Experimental Protocols

The data presented is derived from prospective, randomized, and often double-blind clinical trials. A common methodology involves the administration of either this compound or ropivacaine for a specific nerve block, followed by the assessment of sensory and motor blockade at regular intervals.

Sciatic-Femoral Nerve Block Study Protocol: A study comparing 0.75% ropivacaine, 0.5% bupivacaine, and 2% this compound for sciatic-femoral nerve block in patients undergoing hallux valgus repair provides a representative experimental design.[4]

  • Patient Population: ASA physical status I or II patients.

  • Randomization: Patients were randomly assigned to one of the three anesthetic groups.

  • Intervention: Combined sciatic-femoral nerve block was performed.

  • Primary Outcome Measures:

    • Time to onset of sensory and motor block.

    • Duration of motor block resolution.

    • Time to first analgesic requirement.

  • Data Collection: Sensory and motor block onset and resolution were recorded, along with postoperative pain scores.

Third Molar Surgery Study Protocol: A split-mouth design study compared 0.75% ropivacaine with 3% this compound for pain control after surgical removal of lower third molars.[3]

  • Patient Population: Patients undergoing surgical removal of third molars in two separate sessions.

  • Design: Each patient received both anesthetics in a randomized order for each of the two surgeries.

  • Parameters Evaluated:

    • Onset of anesthesia.

    • Duration of surgery.

    • Duration of lower lip numbness.

    • Time of pain appearance.

    • Time of first analgesic intake.

  • Pain Assessment: Visual Analog Scale (VAS) was used to measure pain intensity at various time points post-surgery.

Visualizing the Comparison

The logical flow of a comparative clinical trial can be visualized to better understand the experimental process.

cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_outcome Outcome Assessment cluster_analysis Data Analysis PatientPool Eligible Patient Pool InclusionCriteria Inclusion/Exclusion Criteria Assessment PatientPool->InclusionCriteria Consent Informed Consent InclusionCriteria->Consent Randomization Random Assignment Consent->Randomization GroupA Group A: this compound Administration Randomization->GroupA GroupB Group B: Ropivacaine Administration Randomization->GroupB Onset Onset of Blockade GroupA->Onset Duration Duration of Blockade GroupA->Duration Analgesia Postoperative Analgesia GroupA->Analgesia GroupB->Onset GroupB->Duration GroupB->Analgesia DataAnalysis Statistical Analysis Onset->DataAnalysis Duration->DataAnalysis Analgesia->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow of a comparative clinical trial.

Signaling Pathway of Local Anesthetics

Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the propagation of action potentials.

cluster_membrane Neuronal Membrane cluster_anes Local Anesthetic Action NaChannel_ext Sodium Channel (Extracellular) Propagation Nerve Impulse Propagation NaChannel_ext->Propagation Sodium Influx NaChannel_int Sodium Channel (Intracellular) NoPropagation Blockade of Nerve Impulse NaChannel_int->NoPropagation Inhibition of Sodium Influx LA_ext Local Anesthetic (Unionized) LA_ext->NaChannel_int Diffusion LA_int Local Anesthetic (Ionized) LA_int->NaChannel_int Binds to Receptor Site

Caption: Mechanism of action of local anesthetics.

Conclusion

The choice between this compound and ropivacaine should be guided by the specific clinical requirements of the procedure. For surgical interventions requiring a rapid onset and a shorter duration of anesthesia, this compound may be a suitable option. Conversely, when prolonged postoperative analgesia is a primary goal, ropivacaine's extended duration of action offers a distinct advantage.[2][4] The reduced toxicity profile of ropivacaine further supports its use in a variety of clinical settings.[2][3] Future research may continue to explore optimal concentrations and combinations of these agents to harness their respective benefits.

References

Comparing the anesthetic efficacy of mepivacaine and articaine in dental research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anesthetic efficacy of mepivacaine and articaine, two commonly used local anesthetics in dentistry. The information presented is based on data from various clinical studies to assist researchers and professionals in making informed decisions for future research and drug development.

Quantitative Comparison of Anesthetic Efficacy

The following tables summarize the key performance indicators of 4% articaine with 1:100,000 epinephrine and 2% this compound with 1:100,000 epinephrine, based on findings from multiple dental research studies.

Table 1: Onset of Anesthesia

AnestheticMean Onset Time (minutes)Study Population/ProcedureKey Findings & Citations
Articaine 4% 1.51 - 2.98Mandibular first molar pulp anesthesia, Maxillary teeth extractionArticaine demonstrated a significantly faster onset of anesthesia compared to this compound.[1][2][3] In one study, the mean onset time for articaine buccal infiltration was 2.98 minutes, while another reported 1.51 minutes for lip numbness and 2.15 minutes for tooth numbness.[1][2]
This compound 2% 2.23 - 4.22Mandibular first molar pulp anesthesia, Maxillary teeth extractionThis compound showed a longer onset time compared to articaine.[1][2][3] One study reported a mean onset time of 4.22 minutes for this compound buccal infiltration, while another found the mean time for lip numbness to be 2.23 minutes and tooth numbness to be 3.48 minutes.[1][2]

Table 2: Anesthetic Success Rate and Efficacy

AnestheticSuccess Rate (%)Pain Scores (VAS)Key Findings & Citations
Articaine 4% 57.39% - 90%Lower VAS scoresArticaine generally exhibits a higher success rate, particularly as a supplemental anesthetic for mandibular molars with irreversible pulpitis.[4][5][6] In one study, buccal infiltration with articaine showed a 90% success rate.[4] A meta-analysis found that while the overall success rate was not significantly different from this compound, articaine significantly reduced pain intensity as measured by VAS.[5]
This compound 2% 52.82% - 70%Higher VAS scoresThis compound demonstrated a slightly lower success rate in several studies.[4][5] For instance, as a supplemental buccal infiltration, this compound had a 70% success rate.[4] Pain management with this compound was found to be effective up to two hours post-surgery in one study.[7][8]

Table 3: Duration of Anesthesia

AnestheticDuration of Pulpal Anesthesia (minutes)Duration of Soft Tissue Anesthesia (minutes)Key Findings & Citations
Articaine 4% 90 - 12060 - 230Articaine generally provides a longer duration of both pulpal and soft tissue anesthesia compared to this compound.[5][9]
This compound 2% 60 - 90Shorter than articaineThis compound has a shorter duration of action, which can be advantageous in pediatric dentistry to reduce the risk of self-inflicted soft tissue injury.[5][10]

Experimental Protocols

The data presented above is derived from studies employing rigorous experimental designs. Below are summaries of typical methodologies used in these comparative clinical trials.

Randomized Controlled Trial for Third Molar Surgery
  • Study Design: A common design is a randomized, double-blind, split-mouth controlled clinical trial.[7][8] This design allows each patient to serve as their own control, receiving both anesthetics on contralateral sides in separate appointments.

  • Participants: Healthy adult patients requiring bilateral extraction of impacted third molars.

  • Intervention: Patients randomly receive an inferior alveolar nerve block (IANB) with either 4% articaine with 1:100,000 epinephrine or 2% this compound with 1:100,000 epinephrine.

  • Outcome Measures:

    • Onset of Anesthesia: Time to profound anesthesia, often assessed using an electric pulp tester.

    • Anesthetic Efficacy: Success of the block (no need for supplemental anesthesia) and patient-reported pain during the procedure using a Visual Analog Scale (VAS).

    • Duration of Anesthesia: Time until the return of normal sensation, recorded by the patient.

    • Postoperative Pain: VAS scores recorded at specific intervals post-surgery.

  • Data Analysis: Statistical tests such as paired t-tests or Wilcoxon signed-rank tests are used to compare the outcomes between the two anesthetic groups.

Study on Supplemental Anesthesia in Irreversible Pulpitis
  • Study Design: A prospective, randomized, double-blind clinical trial.[4][6]

  • Participants: Patients diagnosed with irreversible pulpitis in a mandibular molar where a primary IANB with lidocaine has failed.

  • Intervention: Patients are randomly assigned to receive a supplemental buccal infiltration with either 4% articaine with 1:100,000 epinephrine or 2% this compound with 1:100,000 epinephrine.

  • Outcome Measures:

    • Anesthetic Success: The ability to perform endodontic access and instrumentation with no or mild pain (VAS score ≤ 54 mm).[6]

    • Pain Assessment: VAS scores are recorded before and after the supplemental injection, and during the endodontic procedure.

  • Data Analysis: Chi-square tests or logistic regression are used to compare the success rates between the two groups. T-tests or Mann-Whitney U tests are used to compare pain scores.

Visualizing Experimental and logical relationships

The following diagrams illustrate a typical experimental workflow for comparing local anesthetics and the general mechanism of action of these drugs.

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_assessment Outcome Assessment cluster_analysis Data Analysis p1 Patient Recruitment (e.g., needing third molar extraction) p2 Informed Consent & Baseline Assessment p1->p2 rand Random Allocation (Split-mouth or Parallel Group) p2->rand groupA Group A: Receives this compound rand->groupA groupB Group B: Receives Articaine rand->groupB onset Onset of Anesthesia Measurement (e.g., Electric Pulp Test) groupA->onset groupB->onset efficacy Anesthetic Efficacy Assessment (e.g., VAS during procedure) onset->efficacy duration Duration of Anesthesia Recording efficacy->duration analysis Statistical Comparison of Outcomes duration->analysis

Caption: A typical experimental workflow for a clinical trial comparing two local anesthetics.

Mechanism_of_Action cluster_drug Local Anesthetic Action cluster_neuron Nerve Cell Membrane cluster_effect Physiological Effect la Local Anesthetic (e.g., Articaine, this compound) la_base Lipophilic Base Form la->la_base in tissue (pH 7.4) la_cation Cationic Form la_base->la_cation inside neuron channel Voltage-gated Sodium Channel la_base->channel penetrates membrane la_cation->channel binds to receptor site membrane block Blockade of Sodium Influx channel->block no_ap Inhibition of Action Potential block->no_ap no_pain Absence of Pain Sensation no_ap->no_pain

References

A Comparative Guide to Analytical Methods for Mepivacaine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four prominent analytical methods for the quantification of mepivacaine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document outlines the experimental protocols and presents key performance data to aid in the selection of the most suitable method for specific research and development needs.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of each analytical method for this compound quantification, based on published validation data.

ParameterHPLCGC-MSLC-MS/MSCapillary Electrophoresis (CE)
Linearity Range 20 - 100 µg/mLNot explicitly stated for this compound, but linear for related local anesthetics.0.5 - 2000 ng/mL[1][2]Expected to be linear, but specific range for this compound not detailed in the provided results.
Lower Limit of Quantification (LLOQ) 3.465 µg/mL~2.5 ng/mL (practical limit of sensitivity for related local anesthetics)0.5 ng/mL[1][2]Not explicitly stated for this compound, but low µg/L to ng/mL range is achievable for similar compounds.
Limit of Detection (LOD) 1.146 µg/mLNot explicitly stated for this compound.Not explicitly stated, but lower than LLOQ.Not explicitly stated for this compound, but in the µg/L range for similar compounds.
Accuracy (% Recovery or % Bias) Within ±15%Not explicitly stated.Within-run RSD: 7.83–12.9%; Between-run RSD: 9.25–10.62%[1]Not explicitly stated for this compound.
Precision (% RSD) Within ±15%Not explicitly stated.Within-run RSD: 7.83–12.9%; Between-run RSD: 9.25–10.62%[1]Not explicitly stated for this compound.
Sample Throughput ModerateModerate to HighHighHigh
Selectivity GoodGood to ExcellentExcellentExcellent
Instrumentation Cost ModerateModerate to HighHighLow to Moderate

Experimental Workflows and Methodologies

A generalized workflow for the cross-validation of analytical methods for this compound quantification is depicted below. This process ensures that different analytical techniques yield comparable and reliable results.

Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_validation Method Validation & Comparison BiologicalMatrix Biological Matrix (Plasma, Serum, etc.) Spiking Spiking with this compound Standard BiologicalMatrix->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS LCMSMS LC-MS/MS Analysis Extraction->LCMSMS CE CE Analysis Extraction->CE DataAnalysis Data Acquisition & Analysis HPLC->DataAnalysis GCMS->DataAnalysis LCMSMS->DataAnalysis CE->DataAnalysis PerformanceComparison Comparison of Validation Parameters DataAnalysis->PerformanceComparison CrossValidation Statistical Cross-Validation PerformanceComparison->CrossValidation

Cross-validation workflow for this compound quantification.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of this compound in pharmaceutical formulations and biological fluids.

  • Instrumentation : A standard HPLC system equipped with a UV detector is typically used.

  • Stationary Phase : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase : A mixture of an organic solvent like acetonitrile or methanol and a buffer solution (e.g., phosphate buffer) is used. For a stability-indicating method, a mobile phase of Methanol: Orthophosphoric acid solution (pH 7.6) in a 75:25 ratio has been reported.

  • Flow Rate : A typical flow rate is 1 mL/min.

  • Detection : UV detection is commonly performed at a wavelength of 215 nm.

  • Sample Preparation : For biological samples, a liquid-liquid extraction or solid-phase extraction is necessary to remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of this compound, particularly in biological matrices.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer. A nitrogen-phosphorus detector (NPD) can also be used for enhanced sensitivity for nitrogen-containing compounds like this compound.

  • Column : A capillary column suitable for the analysis of basic drugs is required.

  • Carrier Gas : Helium is typically used as the carrier gas.

  • Injection : Splitless injection is often used for trace analysis.

  • Temperature Program : A temperature gradient is programmed to ensure the separation of this compound from other components.

  • Mass Spectrometry : The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.

  • Sample Preparation : Derivatization is generally not required for this compound. Sample preparation involves liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently one of the most sensitive and selective methods for the quantification of drugs in biological matrices.

  • Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Conditions :

    • Column : A C18 column is commonly used.

    • Mobile Phase : A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate.

  • Mass Spectrometer Conditions :

    • Ionization : Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection : Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The transitions of m/z 247.3 → 98.1 for this compound have been reported.[1]

  • Sample Preparation : A simple one-step liquid-liquid extraction is often sufficient.[1] For instance, plasma samples can be alkalinized and extracted with an organic solvent like methyl tert-butyl ether.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and reagent volumes, making it a cost-effective and efficient method.

  • Instrumentation : A capillary electrophoresis system with a UV or diode-array detector.

  • Capillary : A fused-silica capillary.

  • Background Electrolyte (BGE) : The composition of the BGE is crucial for achieving separation. Buffers such as phosphate or borate at a specific pH are used. For the analysis of local anesthetics, a low pH buffer can be effective.

  • Voltage : A high voltage is applied across the capillary to drive the separation.

  • Injection : Samples are typically introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Detection : On-column UV detection at a low wavelength (e.g., ~200-210 nm) is common.

  • Sample Preparation : Biological samples usually require a protein precipitation step followed by filtration or a more extensive extraction procedure.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for pharmacokinetic studies in biological matrices where low concentrations are expected.[1]

  • HPLC-UV is a robust and cost-effective method suitable for the analysis of pharmaceutical formulations and can be used for biological samples when high sensitivity is not the primary concern.

  • GC-MS provides excellent selectivity and good sensitivity, serving as a reliable alternative to LC-MS/MS, especially in forensic and toxicological applications.

  • Capillary Electrophoresis is a high-efficiency, low-consumption technique that can be particularly advantageous for chiral separations and high-throughput screening, although method development can be more complex.

A thorough cross-validation of methods is essential when data from different analytical techniques or laboratories are to be compared or combined. This ensures the integrity and reliability of the results in research, clinical, and quality control settings.

References

Comparative study of the cytotoxicity of mepivacaine and other amide anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies reveals a varied cytotoxic potential among amide local anesthetics, with mepivacaine generally exhibiting a moderate toxicity profile. The ranking of cytotoxicity is often cell-type dependent and influenced by anesthetic concentration and exposure duration. This guide provides a comparative analysis of the cytotoxicity of this compound and other commonly used amide anesthetics, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and its counterparts—lidocaine, bupivacaine, ropivacaine, and articaine—have been evaluated across various cell lines, including neuronal cells, chondrocytes, and mesenchymal stem cells. The following tables summarize key quantitative data from multiple studies, providing a comparative overview of their cytotoxic potential.

Table 1: Comparative LD50 Values in SH-SY5Y Neuroblastoma Cells
Local AnestheticLD50 (mM) after 20 min exposure[1]
Bupivacaine0.95 ± 0.08
Lidocaine3.35 ± 0.33
Prilocaine4.32 ± 0.39
This compound 4.84 ± 1.28
Articaine8.98 ± 2.07
Ropivacaine13.43 ± 0.61
Table 2: Comparative Cell Viability in Equine Articular Chondrocytes
Local Anesthetic (Concentration)Cell Viability (%) after 30 min exposure[2]
Saline (Control)95.95 ± 2.75
This compound (2%) 86.27 ± 2.00
Lidocaine (2%)66.85 ± 6.03
Bupivacaine (0.5%)28.73 ± 8.44
Table 3: Comparative Cytotoxicity in Human Chondrocytes
Local Anesthetic (Concentration)Cell Viability (%) after 1 hour[3]Cell Viability (%) after 24 hours[3]
This compound (2%) 36 ± 6 30 ± 11
Bupivacaine (0.5%)78 ± 916 ± 10
Ropivacaine (0.75%)80 ± 780 ± 10
Table 4: Cytotoxicity Ranking in Human Leukemia (HL-60) Cells
Local AnestheticCytotoxicity Ranking (LD50)[4]Apoptosis Induction Ranking[4]
DibucaineMost Toxic
Tetracaine
Bupivacaine> Ropivacaine
Ropivacaine> This compound > This compound
This compound > Lidocaine> Lidocaine
Lidocaine> ProcaineMost Apoptotic
ProcaineLeast Toxic

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the comparative cytotoxicity data. Below are detailed protocols for key experiments.

Neurotoxicity Assessment in SH-SY5Y Cells[1]
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM).

  • Experimental Procedure:

    • Cells were seeded in 96-well plates.

    • After reaching confluence, cells were exposed to various concentrations of articaine, lidocaine, this compound, bupivacaine, prilocaine, and ropivacaine for 20 minutes.

    • Cell viability was assessed using a metabolic activity assay.

  • Data Analysis: The half-maximal lethal dose (LD50) was determined by extrapolation from the dose-response curve.

Chondrotoxicity Assessment in Equine Articular Chondrocytes[2]
  • Cell Source: Articular cartilage from the femoral condyles and patellar grooves of horses.

  • Experimental Procedure:

    • Isolated chondrocytes were cultured.

    • Cells were exposed to 0.5% bupivacaine, 2% lidocaine, 2% this compound, or saline for 30 minutes.

    • Cell viability was determined using the trypan blue exclusion assay.

    • The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and fluorescence microscopy were also used to corroborate the findings.

  • Mechanism of Cell Death: Analysis was conducted to distinguish between necrosis and apoptosis.

Cytotoxicity Assessment in Human Mesenchymal Stem Cells (MSCs)[5]
  • Cell Source: Human mesenchymal stem cells.

  • Experimental Procedure:

    • MSCs in monolayer cultures were exposed to equipotent concentrations of bupivacaine, ropivacaine, and this compound for 1 hour.

    • Cell viability, apoptosis, and necrosis were measured at various time points using flow cytometry and live/dead staining.

  • Data Analysis: Viability rates were determined and compared between the different local anesthetics.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of amide local anesthetics are multifaceted, involving the induction of apoptosis and necrosis through various cellular pathways.[5][6] The choice between apoptosis and necrosis is often dependent on the anesthetic concentration and exposure time, with lower concentrations favoring apoptosis and higher concentrations leading to necrosis.[7]

Key mechanisms implicated in local anesthetic-induced cytotoxicity include:

  • Mitochondrial Dysfunction: Local anesthetics can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[8]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is a common finding in local anesthetic-induced cytotoxicity.[8]

  • Autophagy: Activation of autophagy has been observed, which can either be a pro-survival or pro-death mechanism depending on the cellular context.[5][8]

cluster_0 Experimental Workflow for Cytotoxicity Assessment CellCulture Cell Culture (e.g., SH-SY5Y, Chondrocytes, MSCs) LA_Exposure Local Anesthetic Exposure (Varying Concentrations & Durations) CellCulture->LA_Exposure ViabilityAssay Viability/Cytotoxicity Assays (e.g., MTT, Trypan Blue, Flow Cytometry) LA_Exposure->ViabilityAssay DataAnalysis Data Analysis (e.g., LD50 Calculation, Statistical Comparison) ViabilityAssay->DataAnalysis

A generalized workflow for in vitro cytotoxicity testing of local anesthetics.

cluster_1 Signaling Pathways in Amide Anesthetic-Induced Cytotoxicity LA Amide Local Anesthetic Mitochondria Mitochondrial Dysfunction (ΔΨm Depolarization) LA->Mitochondria ROS Oxidative Stress (Increased ROS) LA->ROS Autophagy Autophagy Modulation LA->Autophagy Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Autophagy->Apoptosis

Key signaling pathways involved in cell death induced by amide local anesthetics.

References

Unraveling the Potency of Mepivacaine's Enantiomers: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vivo comparison of the anesthetic potency of mepivacaine's enantiomers, R-(+)-mepivacaine and S-(-)-mepivacaine, remains a notable gap in the scientific literature. While the racemic mixture of this compound is a staple in clinical practice for local and regional anesthesia, a detailed understanding of the stereospecific contributions of its individual optical isomers to its anesthetic effect in living organisms is not well-documented in publicly available research.

This compound, an amide local anesthetic, possesses a chiral center, leading to the existence of two enantiomers: S-(-)-mepivacaine and R-(+)-mepivacaine. Although some reviews suggest that the S-(-) enantiomer is the more biologically active of the two, concrete in vivo experimental data to quantify this difference in terms of anesthetic potency, such as the median effective dose (ED50), onset of action, and duration of sensory and motor blockade, is scarce.[1]

This guide aims to synthesize the available information and highlight the areas where further research is critically needed.

The Principle of Stereospecificity in Local Anesthetics

The differential pharmacological effects of enantiomers, known as stereospecificity, are a well-established principle in drug action. For local anesthetics, this can translate to differences in potency, toxicity, and side-effect profiles. The interaction of these molecules with their target, the voltage-gated sodium channels in nerve membranes, is a three-dimensional process. The specific spatial arrangement of atoms in each enantiomer can lead to variations in binding affinity and kinetics at the receptor site, thereby influencing the anesthetic outcome.

Insights from Related Local Anesthetics: The Case of Bupivacaine

In the absence of direct data for this compound, studies on the enantiomers of bupivacaine, a structurally similar local anesthetic, can offer valuable insights. Research on bupivacaine has demonstrated a modest in vivo stereoselectivity. For instance, in rat sciatic nerve block models, while in vitro assays showed a more significant difference, the in vivo peak analgesic effect of the R-(+)-enantiomer was only slightly greater than the S-(-)-enantiomer, and there was no significant difference in the duration of the block.[2] This underscores the importance of in vivo studies, as pharmacokinetic factors such as tissue distribution and clearance can modulate the intrinsic potency observed in vitro.

Current State of Knowledge on this compound Enantiomers

Pharmacokinetic studies have revealed differences in the way the body handles the two enantiomers of this compound. However, these studies do not directly address the comparative potency of the enantiomers at the site of action. The clinical use of racemic this compound provides extensive data on its overall efficacy and safety, but it does not allow for the dissection of the individual contributions of the R-(+) and S-(-) forms.

Experimental Protocols for Assessing In Vivo Potency

To definitively assess the relative potency of this compound's enantiomers, standardized and well-controlled in vivo experimental protocols are essential. A commonly employed and highly relevant model is the rat sciatic nerve block.

Rat Sciatic Nerve Block Model: A Detailed Methodology

This model allows for the direct evaluation of local anesthetic effects on a major peripheral nerve, enabling the measurement of both sensory and motor blockade.

Objective: To determine and compare the ED50, onset, and duration of sensory and motor nerve blockade produced by R-(+)-mepivacaine and S-(-)-mepivacaine.

Animals: Adult male Sprague-Dawley or Wistar rats, weighing between 200-250g, are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

Procedure:

  • Anesthesia: The rat is lightly anesthetized, often with an inhalational agent like isoflurane, to immobilize it during the injection.

  • Injection Site Identification: The sciatic notch is palpated, and the injection site is located just posterior to this landmark.

  • Nerve Block Injection: A precise volume of the test solution (R-(+)-mepivacaine, S-(-)-mepivacaine, or a control) at varying concentrations is injected perineurally around the sciatic nerve using a fine-gauge needle.

  • Assessment of Motor Blockade: Motor function is typically assessed using a scoring system that evaluates the degree of limb paralysis. For example, a 3-point scale could be used: 0 = normal gait, 1 = limp, 2 = complete paralysis of the injected limb. Assessments are performed at regular intervals (e.g., every 5-10 minutes) until full recovery of motor function.

  • Assessment of Sensory Blockade: Nociceptive blockade is evaluated by applying a noxious stimulus to the plantar surface of the hind paw and observing the withdrawal reflex. Common methods include the hot plate test or the tail-flick test adapted for the paw. The latency to withdrawal is recorded. A significant increase in withdrawal latency indicates a sensory block. Assessments are conducted at regular intervals until the response returns to baseline.

  • Data Analysis: The data collected on the presence or absence of a block at different concentrations are used to calculate the ED50 for both sensory and motor blockade for each enantiomer using probit analysis. The onset of action is defined as the time to achieve a complete block, and the duration is the time from the onset of the block to the complete recovery of function.

Visualizing the Path to Potency Assessment

The logical workflow for assessing the in vivo potency of local anesthetic enantiomers can be visualized as follows:

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Anesthesia Light Anesthesia Animal_Acclimatization->Anesthesia Solution_Preparation Test Solution Preparation (R-Mepivacaine, S-Mepivacaine, Control) Injection Sciatic Nerve Block Injection Solution_Preparation->Injection Anesthesia->Injection Motor_Assessment Motor Block Assessment (Gait Score) Injection->Motor_Assessment Sensory_Assessment Sensory Block Assessment (Nociceptive Test) Injection->Sensory_Assessment Data_Collection Data Collection (Onset, Duration, Block Success) Motor_Assessment->Data_Collection Sensory_Assessment->Data_Collection ED50_Calculation ED50 Calculation (Probit Analysis) Data_Collection->ED50_Calculation Statistical_Comparison Statistical Comparison (R vs. S enantiomer) ED50_Calculation->Statistical_Comparison

Caption: Experimental workflow for in vivo potency assessment. (Within 100 characters)

The Sodium Channel Signaling Pathway

The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction.

Sodium_Channel_Blockade Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel_Open Voltage-Gated Na+ Channel Opens Nerve_Impulse->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Propagation Action Potential Propagation Depolarization->Propagation This compound This compound Enantiomer Blockade Na+ Channel Blockade This compound->Blockade Blockade->Na_Channel_Open Inhibits

Caption: Mechanism of local anesthetic action on sodium channels. (Within 100 characters)

Conclusion and Future Directions

A thorough in vivo assessment of the relative potency of this compound's enantiomers is a critical missing piece in the field of local anesthesia. While racemic this compound is a trusted clinical tool, a deeper understanding of the stereospecific properties of its components could pave the way for the development of new local anesthetic formulations with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake these much-needed investigations. Future studies employing models such as the rat sciatic nerve block are essential to generate the quantitative data necessary to construct a comprehensive and evidence-based comparison of R-(+)- and S-(-)-mepivacaine. Such research will not only enhance our fundamental understanding of local anesthetic action but also has the potential to translate into tangible clinical benefits for patients.

References

A Head-to-Head Comparison of Mepivacaine and Levobupivacaine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of local anesthetics, mepivacaine and levobupivacaine are both widely utilized compounds. While chemically related, their subtle structural differences translate into distinct pharmacological profiles, particularly concerning their efficacy, toxicity, and pharmacokinetic properties. This guide provides a comprehensive head-to-head comparison of this compound and levobupivacaine, drawing upon experimental data from various animal models to inform researchers, scientists, and drug development professionals.

Efficacy and Potency

The anesthetic efficacy of local anesthetics is often evaluated by their ability to produce sensory and motor blockade. In animal models, this is typically assessed through nerve block studies, such as the sciatic nerve block model in rats.

While direct comparative studies between this compound and levobupivacaine are limited, their relative potencies can be inferred from studies comparing them to a common standard, bupivacaine. Levobupivacaine, the S(-)-enantiomer of bupivacaine, is generally considered to have a similar anesthetic potency to racemic bupivacaine.[1][2] Animal studies have indicated that levobupivacaine can produce a more potent and longer-lasting peripheral nerve block than ropivacaine, another commonly used local anesthetic.[3]

This compound, on the other hand, is generally considered to be less potent and have a shorter duration of action compared to bupivacaine and, by extension, levobupivacaine.

Table 1: Comparative Efficacy in Animal Models

ParameterThis compoundLevobupivacaineAnimal ModelReference
Anesthetic Potency IntermediateHighVarious[4]
Onset of Action FastIntermediate to FastVarious[2][5]
Duration of Action IntermediateLongVarious[1][2]

Toxicity Profile: A Tale of Two Enantiomers

A critical differentiator between local anesthetics is their toxicity profile, particularly concerning cardiotoxicity and neurotoxicity. This is where the stereoisomerism of levobupivacaine plays a significant role.

Cardiotoxicity

Bupivacaine has been associated with potentially fatal cardiotoxicity, a risk that is significantly lower with its S(-)-enantiomer, levobupivacaine.[6][7] Animal studies have consistently demonstrated that levobupivacaine is less cardiotoxic than racemic bupivacaine.[8][9] For instance, the lethal dose of levobupivacaine has been shown to be higher than that of bupivacaine in swine and sheep models.[6][8] In isolated rat hearts, pretreatment with a lipid emulsion reduced the cardiac toxicity of bupivacaine but not this compound, suggesting different mechanisms of toxicity and rescue.[10] While direct comparisons with this compound are scarce, this compound is generally considered to have a lower cardiotoxic potential than bupivacaine.[11]

Neurotoxicity

Intrathecal administration of local anesthetics carries a risk of neurotoxicity. Studies in rats have suggested that this compound is less neurotoxic than lidocaine.[12][13] When comparing various local anesthetics, bupivacaine appeared to be the most neurotoxic in a rat spinal model, with levobupivacaine showing a dose-dependent neurotoxic potential.[5][14] At higher concentrations, both levobupivacaine and bupivacaine can cause axonal degeneration.[14][15] In vitro studies on developing motor neurons also indicated that bupivacaine has a higher toxicity profile than ropivacaine, with lidocaine being the most toxic.[16] Another in vitro study found this compound to be safer than lidocaine, bupivacaine, and ropivacaine for primary cultured chick neurons.[17]

Table 2: Comparative Toxicity in Animal Models

Toxicity TypeThis compoundLevobupivacaineAnimal ModelKey FindingsReference
Cardiotoxicity Lower than BupivacaineSignificantly lower than BupivacaineSwine, Sheep, RatHigher lethal dose for levobupivacaine compared to bupivacaine.[8][10]
Neurotoxicity (Intrathecal) Less neurotoxic than LidocaineLess neurotoxic than Bupivacaine, but dose-dependentRatBupivacaine showed the highest neurotoxicity.[5][12][14]
Neurotoxicity (Peripheral Nerve) Axonal degeneration at high concentrationsAxonal degeneration at high concentrationsRatSimilar histopathological changes observed.[15]
In Vitro Neurotoxicity Safer than Lidocaine, Bupivacaine, Ropivacaine-Chick NeuronsThis compound showed lower toxicity.[17]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of local anesthetics, including their absorption, distribution, metabolism, and excretion, influence their onset and duration of action, as well as their systemic toxicity. The pharmacokinetic profiles of this compound and levobupivacaine have been characterized in various animal models.

The pharmacokinetic properties of levobupivacaine are similar to those of bupivacaine.[18] Studies in sheep have shown no significant differences in the systemic pharmacokinetics of the S(-)-enantiomer (levobupivacaine) whether administered alone or as part of the racemic bupivacaine mixture.[19] In rats, levobupivacaine is rapidly absorbed after intraperitoneal administration.[20] A study in domestic pigs determined the pharmacokinetics of levobupivacaine after subcutaneous infiltration, providing valuable data for this animal model.[21]

A study comparing low concentrations of levobupivacaine and bupivacaine in rats and humans found that low-dose bupivacaine induced greater suppression of tactile sensation than low-dose levobupivacaine, suggesting a greater blocking selectivity of levobupivacaine for noxious over innocuous stimuli.[22][23][24]

Table 3: Pharmacokinetic and Pharmacodynamic Parameters in Animal Models

ParameterThis compoundLevobupivacaineAnimal ModelReference
Systemic Clearance -Similar to BupivacaineSheep[19]
Absorption (Intraperitoneal) -RapidRat[20]
Peak Plasma Concentration (Subcutaneous) -Observed at ~1 hourPig[21]
Sensory Block Selectivity -Greater for noxious vs. innocuous stimuli at low dosesRat[22][23][24]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Sciatic Nerve Block in Rats

This model is commonly used to assess the efficacy and duration of action of local anesthetics.

SciaticNerveBlock AnimalPrep Animal Preparation (e.g., Sprague-Dawley rats, anesthesia) NerveLoc Sciatic Nerve Localization (Nerve stimulator) AnimalPrep->NerveLoc Injection Drug Injection (e.g., 0.2 mL of test solution) NerveLoc->Injection Assessment Assessment of Blockade (Motor and Sensory tests) Injection->Assessment DataAnalysis Data Analysis (e.g., Duration of block) Assessment->DataAnalysis

Workflow for a typical sciatic nerve block experiment in rats.

Protocol Details:

  • Animals: Wistar or Sprague-Dawley rats are commonly used.[3][25]

  • Anesthesia: General anesthesia is induced to perform the block.

  • Nerve Localization: A nerve stimulator is often used to ensure accurate needle placement near the sciatic nerve.[25]

  • Drug Administration: A small volume (e.g., 0.1-0.2 mL) of the local anesthetic solution is injected.[3][25]

  • Assessment of Blockade:

    • Motor Function: Assessed by observing for limb paralysis or using a grip strength meter.[25]

    • Sensory Function (Nociception): Evaluated using tests such as the tail-flick or hot-plate test to measure the response to a painful stimulus.[3]

Intrathecal Neurotoxicity in Rats

This model is used to evaluate the potential for local anesthetics to cause damage to the spinal cord and nerve roots.

IntrathecalNeurotoxicity Catheter Intrathecal Catheter Implantation Injection Drug Administration via Catheter Catheter->Injection Behavioral Behavioral Assessment (Motor function, sensory threshold) Injection->Behavioral Histo Histopathological Examination (Spinal cord and nerve roots) Injection->Histo Analysis Data Analysis Behavioral->Analysis Histo->Analysis

Experimental workflow for assessing intrathecal neurotoxicity in rats.

Protocol Details:

  • Animals: Rats are typically used for this model.[12][14]

  • Catheter Implantation: A catheter is surgically implanted into the intrathecal space to allow for direct drug delivery.[12]

  • Drug Administration: A specific volume and concentration of the local anesthetic are injected through the catheter.[12][14]

  • Behavioral Assessment: Motor function of the hind limbs and sensory thresholds are evaluated at various time points after injection.[12][14]

  • Histopathological Examination: After a set period, the animals are euthanized, and the spinal cord and nerve roots are harvested for microscopic examination to assess for neuronal damage, such as axonal degeneration.[12][14]

Cardiotoxicity Assessment in Swine

This in vivo model is used to compare the direct cardiotoxic effects of different local anesthetics.

CardiotoxicityAssessment Instrumentation Animal Instrumentation (Anesthetized swine, ECG, catheters) Injection Intracoronary Injection (Increasing doses of local anesthetic) Instrumentation->Injection Monitoring Continuous Monitoring (ECG, blood pressure) Injection->Monitoring Endpoint Determination of Lethal Dose Monitoring->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis

Workflow for assessing cardiotoxicity in a swine model.

Protocol Details:

  • Animals: Anesthetized swine are used as a large animal model.[8]

  • Instrumentation: Animals are instrumented for continuous monitoring of electrocardiogram (ECG) and blood pressure. A catheter is placed in a coronary artery for direct drug injection.[8]

  • Drug Administration: Increasing doses of the local anesthetics are injected directly into the coronary artery.[8]

  • Endpoint: The primary endpoint is typically the lethal dose of the drug.[8]

  • Data Analysis: The doses required to produce specific ECG changes (e.g., QRS widening) and the lethal doses are compared between the different anesthetic agents.[8]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both this compound and levobupivacaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve membrane and blocking the propagation of action potentials.

SodiumChannelBlockade cluster_neuron Neuronal Membrane NaChannel Voltage-gated Sodium Channel NaInflux Sodium Influx Depolarization Depolarization ActionPotential Action Potential Propagation LocalAnesthetic This compound or Levobupivacaine LocalAnesthetic->NaChannel Binds to and inhibits

References

Safety Operating Guide

Navigating the Disposal of Mepivacaine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of mepivacaine, an amide local anesthetic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures compliance with federal, state, and local regulations but also mitigates risks to human health and ecosystems. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a research environment.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several key agencies in the United States. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[1][2] It is imperative to note that state and local regulations may impose more stringent requirements than federal laws.[1][2][4][5]

Step-by-Step this compound Disposal Procedures

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of compliant pharmaceutical waste management. This compound waste should never be mixed with general trash or other chemical waste streams unless explicitly required by your institution's waste management plan.

  • Unused or Expired this compound: Vials containing expired or unused this compound solution should be managed as non-hazardous pharmaceutical waste.

  • Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed immediately into a designated, puncture-resistant sharps container.[6]

  • Contaminated Materials: Personal protective equipment (PPE), gauze, and other materials contaminated with this compound should be segregated into the pharmaceutical waste stream.

Step 2: Container Selection and Labeling

Use containers specifically designated for non-hazardous pharmaceutical waste. These are often blue or white to distinguish them from containers for hazardous (black) and sharps (red) waste.

  • Ensure containers are durable, leak-proof, and have a secure lid.

  • Label containers clearly with "Pharmaceutical Waste for Incineration" or as directed by your facility's protocol.

Step 3: Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to ensure safety.

  • Isolate the Area: Cordon off the spill area to prevent exposure to personnel.[7]

  • Don Protective Equipment: At a minimum, wear gloves and safety glasses.[4][7] For larger spills or powdered forms, respiratory protection may be necessary.[4]

  • Contain and Absorb: For liquid spills, use an inert absorbent material like sand, vermiculite, or a chemical absorbent pad to contain the spill.[5][7] For powder spills, use a dry cleanup method to avoid generating dust.[4]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated pharmaceutical waste container.[4][8]

  • Clean the Area: Decontaminate the surface with soap and water, collecting the wash water for proper disposal if required by local regulations.[4][7]

Step 4: Storage and Final Disposal

Accumulated this compound waste must be stored securely until it is collected for final disposal.

  • Storage: Keep waste containers in a designated, secure area, away from the general public and inaccessible to unauthorized personnel.

  • Disposal Vendor: Arrange for pickup and disposal through a licensed and certified medical or pharmaceutical waste management vendor.[6]

  • Prohibited Disposal Methods: Do not dispose of this compound by flushing it down a toilet or washing it down a drain.[3][9] This practice is strongly discouraged by the EPA as it can lead to the contamination of water supplies.[9] The required method of destruction for pharmaceutical waste is typically incineration at a permitted facility.[3][9]

Summary of Disposal Procedures

For quick reference, the following table summarizes the key actions for proper this compound disposal.

Recommended Actions (Do)Prohibited Actions (Don't)
Segregate this compound waste from all other waste streams.[2][6]Do not flush or pour this compound waste down any drain or sewer.[3][9]
Use designated, clearly labeled, leak-proof pharmaceutical waste containers .[6][10]Do not dispose of this compound waste in the regular trash.
Place all contaminated sharps directly into an approved sharps container .[6]Do not mix pharmaceutical waste with RCRA hazardous chemical waste.
Wear appropriate PPE when handling waste and cleaning up spills.[4][7]Do not overfill waste containers.
Contract with a licensed medical waste vendor for final disposal.[6]Do not leave waste containers in unsecured or public areas.

This compound Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for various forms of this compound waste generated in a laboratory setting.

MepivacaineDisposal cluster_main start This compound Waste Generated is_sharp Contaminated Sharps? (Needle, Syringe, etc.) start->is_sharp waste_type Unused Solution, Empty Vial, or Contaminated PPE? is_sharp->waste_type No sharps_container Place in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes is_spill Accidental Spill? pharm_container Place in Designated Pharmaceutical Waste Container is_spill->pharm_container No spill_protocol Follow Spill Cleanup Protocol: 1. Wear PPE 2. Absorb/Contain 3. Collect Debris is_spill->spill_protocol Yes waste_type->is_spill end_point Store Securely for Pickup by Licensed Waste Vendor sharps_container->end_point pharm_container->end_point spill_protocol->pharm_container

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mepivacaine

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of Mepivacaine in a laboratory setting, ensuring the protection of researchers and the integrity of experimental outcomes.

This compound Hydrochloride is a local anesthetic of the amide type, widely used in research and clinical applications.[1][2] While a valuable compound, its handling requires strict adherence to safety protocols to mitigate risks such as skin and eye irritation, respiratory effects, and potential systemic toxicity if improperly handled.[3][4][5] This guide provides detailed, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound, it is imperative to be outfitted with the appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

1. Eye and Face Protection:

  • Wear chemical safety glasses with side shields or goggles at all times.[1][5][6]

  • Ensure that emergency eyewash stations are readily accessible in the immediate vicinity of any potential exposure.[1]

2. Hand Protection:

  • Wear impermeable gloves that comply with EN374 standards.[6]

  • Recommended glove materials include nitrile, butyl rubber, or PVC.[3][6] For individuals with latex allergies, nitrile gloves are the preferred option.[3]

  • Consider double-gloving for enhanced protection during high-risk procedures.[3]

  • Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1][3]

3. Body Protection:

  • A standard laboratory coat is required.

  • For procedures that may generate dust, wear dedicated dustproof clothing.[1]

  • Protective shoe covers and a head covering should also be considered to minimize exposure.[3]

4. Respiratory Protection:

  • For handling the powdered form of this compound where dust may be generated, a dust mask with a P3 filter or a particulate respirator is mandatory.[1][3]

  • If aerosol generation is likely, use an approved air-purifying respirator equipped with a HEPA cartridge (N95 or equivalent).[4]

  • All respirator use must be in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements.[4]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound Hydrochloride, providing critical reference points for risk assessment and exposure control.

ParameterValueSpecies/ConditionReference
Occupational Exposure Band 2 (1-0.1 mg/m³)MOEHS[1]
LD50 (Lethal Dose, 50%) >5000 mg/kgRat, Oral[3]
117 mg/kgMouse, Intraperitoneal[3]
260 mg/kgMouse, Subcutaneous[3]
32 mg/kgMouse, Intravenous[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls & Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood, local exhaust ventilation, or dust extraction system is highly recommended, especially when handling the solid form.[1]

  • Area Designation: Designate a specific area for handling this compound.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within reach to avoid unnecessary movement.

2. Handling the Compound:

  • Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[1][6]

  • Minimize Dust: When handling the powdered form, use techniques that minimize dust generation.[3]

  • Personal Contact: Avoid all personal contact with the substance, including inhalation of dust or vapors and direct contact with skin and eyes.[3]

3. Storage:

  • Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight.[1][6]

  • Incompatibilities: Keep away from strong acids, strong bases, and sources of ignition.[1]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused product, gloves, wipes, and containers, must be treated as chemical waste.

2. Spill Management:

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently dampen the spilled material with water to prevent it from becoming airborne.[3]

    • Use dry clean-up methods; sweep or vacuum the material into a suitable, labeled waste container.[3] Ensure any vacuum used is fitted with a HEPA filter.[3]

  • Minor Spills (Liquid):

    • Isolate the spill area.[4]

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[5]

    • Place the absorbed material into a labeled chemical waste container.

    • Clean the spill area thoroughly with soap and water.[4][5]

3. Final Disposal:

  • Dispose of all this compound waste through an approved waste disposal plant.[1]

  • Ensure compliance with all applicable federal, state, and local regulations for chemical waste disposal.[4][5]

  • Prevent any waste from entering sewers or public waterways.[1][5]

Safe Handling Workflow for this compound

Mepivacaine_Workflow Safe Handling Workflow for this compound prep 1. Preparation ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) prep->ppe handling 3. Handle this compound (Weighing, Solution Prep) ppe->handling experiment 4. Conduct Experiment handling->experiment spill_check Spill Occurs? experiment->spill_check spill_manage 5a. Execute Spill Management Protocol spill_check->spill_manage Yes decontaminate 5. Decontaminate Work Area & Equipment spill_check->decontaminate No spill_manage->decontaminate waste 6. Segregate & Dispose of Waste (per institutional guidelines) decontaminate->waste remove_ppe 7. Doff PPE waste->remove_ppe wash 8. Wash Hands Thoroughly remove_ppe->wash

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepivacaine
Reactant of Route 2
Reactant of Route 2
Mepivacaine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。